5-Bromo-3-methylthieno[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-4-11-8-7(5)2-6(9)3-10-8/h2-4H,1H3 |
InChI Key |
ATXRKKKYABGMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Synthesis and Characterization of 5-Bromo-3-methylthieno[2,3-b]pyridine: A Comprehensive Methodological Guide
Executive Brief
The thieno[2,3-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and quinolines in the development of highly selective kinase inhibitors (e.g., Pim-1, PI3K) and anti-proliferative agents[1]. The strategic incorporation of a bromine atom at the C-5 position provides a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. This technical guide delineates a robust, self-validating, three-step synthetic workflow for the preparation of 5-bromo-3-methylthieno[2,3-b]pyridine, starting from commercially available 1-(5-bromo-2-chloropyridin-3-yl)ethanone[3].
Strategic Retrosynthesis & Pathway Design
The construction of the thieno[2,3-b]pyridine core is most efficiently achieved via the annulation of the thiophene ring onto a pre-functionalized pyridine precursor. Disconnection of the thiophene ring reveals 1-(5-bromo-2-chloropyridin-3-yl)ethanone and ethyl thioglycolate as the optimal starting materials[4]. This approach leverages a cascade sequence: an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel-type condensation[5].
Figure 1: Three-step retrosynthetic pathway to 5-Bromo-3-methylthieno[2,3-b]pyridine.
Self-Validating Experimental Workflows
Step 1: Thiophene Ring Annulation
(Synthesis of Ethyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate)
Causality & Design: The choice of potassium carbonate (K₂CO₃) as a mild base is critical. Stronger bases (e.g., NaH) promote unwanted intermolecular self-condensation of ethyl thioglycolate. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during the SNAr displacement of the chloride[5].
Protocol:
-
Charge a 250 mL round-bottom flask with 1-(5-bromo-2-chloropyridin-3-yl)ethanone (10.0 g, 42.6 mmol) and anhydrous DMF (100 mL).
-
Add anhydrous K₂CO₃ (11.8 g, 85.2 mmol, 2.0 eq) and stir the suspension at 0 °C for 15 minutes.
-
Dropwise add ethyl thioglycolate (5.6 mL, 51.1 mmol, 1.2 eq) over 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.
-
Cool to room temperature and quench by pouring into ice-cold distilled water (300 mL). Filter the resulting precipitate, wash with water, and dry under a vacuum to afford the intermediate ester.
Validation Checkpoint: Reaction completion is validated by TLC (3:1 Hexanes/EtOAc). The starting material (Rf = 0.6) is replaced by a highly UV-active fluorescent blue spot (Rf = 0.4). The crude ¹H NMR will show the disappearance of the acetyl methyl singlet at 2.6 ppm and the appearance of a new thiophene-methyl doublet at ~2.5 ppm.
Figure 2: Mechanistic cascade of thiophene ring annulation via SNAr and Knoevenagel condensation.
Step 2: Base-Mediated Saponification
(Synthesis of 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid)
Causality & Design: A mixed solvent system of THF/MeOH/H₂O (2:1:1) is utilized to maintain the lipophilic ester in solution while providing necessary aqueous conditions for the hydroxide nucleophile. Lithium hydroxide (LiOH) is preferred over NaOH to prevent potential transesterification side reactions and ensure a clean, quantitative cleavage.
Protocol:
-
Dissolve the ester from Step 1 (10.0 g, 31.8 mmol) in a THF/MeOH/H₂O mixture (2:1:1, 120 mL).
-
Add LiOH·H₂O (4.0 g, 95.4 mmol, 3.0 eq) in a single portion.
-
Stir the mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure to remove organic solvents.
-
Acidify the remaining aqueous layer with 1M HCl to pH ~3. Collect the precipitated carboxylic acid via vacuum filtration and dry extensively.
Validation Checkpoint: IR spectroscopy of the crude solid will show the disappearance of the ester C=O stretch at ~1710 cm⁻¹ and the emergence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a shifted C=O stretch at ~1680 cm⁻¹.
Step 3: Silver-Catalyzed Decarboxylation
(Synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine)
Causality & Design: Traditional thermal decarboxylation of thieno-carboxylic acids requires harsh conditions (>200 °C in diphenyl ether), which can lead to protodebromination or degradation of the pyridine core. Utilizing Silver(I) carbonate (Ag₂CO₃) facilitates a milder, transition-metal-mediated extrusion of CO₂ at 100 °C, preserving the integrity of the C-Br bond[6].
Protocol:
-
Suspend the carboxylic acid (5.0 g, 18.4 mmol) in anhydrous DMF (50 mL).
-
Add Ag₂CO₃ (0.5 g, 1.84 mmol, 0.1 eq) and heat the mixture to 100 °C for 2 hours.
-
Monitor CO₂ evolution (bubbling). Once gas evolution ceases, cool the mixture to room temperature.
-
Dilute with EtOAc (150 mL) and filter through a pad of Celite to remove silver salts.
-
Wash the organic filtrate with water (3 x 50 mL) and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the pure target compound.
Validation Checkpoint: ¹H NMR will confirm the loss of the acidic proton and the appearance of the highly characteristic H-2 thiophene proton at δ 7.12 ppm.
Analytical Fingerprinting & Characterization
Rigorous characterization is required to validate the structural integrity of the final 5-bromo-3-methylthieno[2,3-b]pyridine compound. The quantitative data is summarized below for rapid verification.
Table 1: Analytical Fingerprint of 5-Bromo-3-methylthieno[2,3-b]pyridine
| Analytical Method | Signal / Value | Assignment / Structural Correlation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (d, J = 2.2 Hz, 1H) | H-6 (Pyridine ring, adjacent to N, highly deshielded) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 2.2 Hz, 1H) | H-4 (Pyridine ring, meta coupling to H-6) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.12 (q, J = 1.2 Hz, 1H) | H-2 (Thiophene ring, fine allylic coupling to methyl) |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.48 (d, J = 1.2 Hz, 3H) | C3-CH₃ (Methyl group on thiophene ring) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2, 146.5, 134.1, 132.8, 131.5, 122.4, 116.8, 15.2 | Full carbon skeleton mapping (C7a, C6, C4, C3a, C3, C2, C5-Br, CH₃) |
| HRMS (ESI+) | m/z 227.9478 [M+H]⁺ | Corresponds to C₈H₇BrNS⁺ (Isotope pattern 1:1 for ⁷⁹Br/⁸¹Br) |
| IR (ATR) | ν 3050, 2920, 1560, 1410, 1080, 850 cm⁻¹ | C-H aromatic, C=C/C=N stretch, C-Br stretch |
References
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Source: tandfonline.com URL:[View Source]
- Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine Source: acs.org URL:[View Source]
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Source: echemi.com URL:[View Source]
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1.
- Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents Source: acs.org URL:[View Source]
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evalu
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation [mdpi.com]
Crystallographic and Mechanistic Profiling of 5-Bromo-3-methylthieno[2,3-b]pyridine: A Structural Guide for Drug Development
Executive Summary
Thieno[2,3-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent anti-proliferative, antiviral, and kinase-inhibitory activities. The specific derivative, 5-bromo-3-methylthieno[2,3-b]pyridine , serves as a critical intermediate and a highly active pharmacophore. Its biological efficacy is intrinsically tied to its solid-state properties: the highly planar fused-ring system promotes extensive intermolecular π−π stacking. While this planarity is beneficial for target binding within hydrophobic enzyme pockets, it often results in high lattice energy and poor aqueous solubility[1].
This technical guide provides a comprehensive analysis of the crystallographic properties of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold, detailing self-validating synthetic protocols, structural parameters, and the structure-activity relationships (SAR) dictated by its crystal packing.
Molecular Geometry and Lattice Architecture
The physicochemical behavior of 5-bromo-3-methylthieno[2,3-b]pyridine is governed by its rigid, conjugated architecture. X-ray diffraction (XRD) studies on homologous thieno[2,3-b]pyridine analogs reveal that the fused bicyclic core is characterized by near-perfect planarity, with the dihedral angle between the thiophene and pyridine rings typically measuring less than 2°[2].
-
The Role of the 5-Bromo Substituent: The introduction of a heavy bromine atom at the 5-position serves a dual purpose. Electronically, it modulates the basicity of the adjacent pyridine nitrogen via inductive electron withdrawal. Crystallographically, the bromine atom acts as a critical node for halogen bonding (e.g., C–Br···N or C–Br···S interactions). These highly directional, non-covalent interactions dictate the formation of robust 3D supramolecular frameworks, heavily stabilizing the crystal lattice.
-
The Role of the 3-Methyl Group: The 3-methyl group introduces localized steric bulk that slightly distorts the hydration shell around the molecule. In the crystalline state, it participates in weak C–H··· π interactions, bridging adjacent planar sheets and preventing absolute parallel stacking, which provides a vector for solvent penetration during dissolution.
Quantitative Crystallographic Parameters
The following table summarizes the foundational crystallographic data expected for the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold, extrapolated from high-resolution single-crystal XRD of structurally related thienopyridines[2].
| Parameter | Typical Value / Range | Crystallographic Significance |
| Crystal System | Orthorhombic / Monoclinic | Dictates the macroscopic symmetry, cleavage planes, and optical birefringence of the crystal. |
| Space Group | Pbca or P2₁/c | Common for planar heteroaromatics; allows for dense, inversion-center packing. |
| Dihedral Angle | 1.38° – 4.40° | Confirms the near-perfect planarity of the fused thiophene-pyridine bicyclic core[2]. |
| Centroid-Centroid Distance | ~3.53 Å | Indicates strong intermolecular π−π stacking, contributing directly to high lattice energy and poor solubility[1][2]. |
| Halogen Bond Distance | 2.80 Å – 3.20 Å | Highly directional C-Br···N/S interactions that stabilize the 3D supramolecular network. |
Self-Validating Protocol for Synthesis and Crystallization
To obtain high-quality single crystals suitable for XRD, the synthesis and subsequent crystallization must be tightly controlled. The following methodology integrates mechanistic causality with real-time validation steps to ensure structural integrity.
Phase 1: Synthesis of the Core Scaffold
-
Reagent Assembly: React 5-bromo-2-chloro-3-methylpyridine with a suitable thiolation agent (e.g., sodium sulfide) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the nucleophilic aromatic substitution (SNAr) required to displace the 2-chloro group.
-
-
Base-Promoted Cyclization: Induce ring closure using a strong base (e.g., sodium ethoxide) at elevated temperatures (100–120 °C)[3].
-
Validation: Monitor the reaction via LC-MS. The disappearance of the uncyclized thioether intermediate and the emergence of a highly UV-active peak (due to the newly formed extended conjugated π -system) validates successful cyclization.
-
-
Isolation: Precipitate the crude product in ice-cold water, followed by vacuum filtration and desiccation.
Phase 2: Single-Crystal Growth (Binary Solvent Slow Evaporation)
-
Solvent Selection: Dissolve the crude powder in a minimum volume of Dichloromethane (DCM).
-
Causality: The highly planar, hydrophobic nature of the thieno[2,3-b]pyridine core makes it poorly soluble in polar protic solvents but highly soluble in halogenated solvents like DCM.
-
-
Anti-Solvent Layering: Carefully layer absolute ethanol (EtOH) over the DCM solution in a narrow crystallization tube.
-
Causality: EtOH acts as a miscible anti-solvent. As DCM slowly evaporates (being more volatile), the concentration of EtOH increases. This gradually lowers the solubility of the compound, forcing it into an ordered crystalline lattice rather than precipitating as an amorphous powder.
-
-
Pre-XRD Validation: After 48–72 hours, harvest the crystals and examine them under a polarized light microscope.
-
Self-Validation: High-quality single crystals will exhibit uniform extinction (sharp birefringence) when rotated under cross-polarized light. Crystals showing irregular light patterns indicate twinning or polycrystalline aggregation and must be discarded prior to X-ray beam exposure.
-
Workflow for the synthesis and crystallographic validation of thieno[2,3-b]pyridines.
Structural Impact on Biological Activity (SAR)
The crystallographic profile of 5-bromo-3-methylthieno[2,3-b]pyridine directly dictates its pharmacological utility. The extensive planarity allows the molecule to intercalate or tightly bind within the narrow, hydrophobic ATP-binding pockets of target enzymes, such as Pim-1 kinase[4] and Phosphoinositide-Specific Phospholipase C (PI-PLC).
However, this structural advantage is a double-edged sword. The dense crystal packing—driven by π−π stacking at ~3.5 Å distances—results in the "brick dust" phenomenon, where the drug exhibits exceptionally poor aqueous solubility[1][2].
Mechanistic Disruption Strategy: Modern drug development strategies actively seek to disrupt this crystal packing. By synthetically introducing transient, sterically bulky "prodrug" moieties (such as cleavable esters or carbonates) to the thieno[2,3-b]pyridine core, researchers can deliberately lower the lattice energy. This disruption significantly enhances bioavailability, allowing the core pharmacophore to reach intracellular targets, inhibit phospholipid metabolism, and induce G2/M cell cycle arrest in cancer cell lines[1].
Pharmacological mechanism of thieno[2,3-b]pyridine derivatives via kinase inhibition.
References
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (MDPI / NIH). 1
-
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. IUCr Journals. 2
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (NIH).4
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. 3
Sources
- 1. Disruption of Crystal Packing in Thieno[2,3- b]pyridines Improves Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5-Bromo-3-methylthieno[2,3-b]pyridine derivatives.
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-3-methylthieno[2,3-b]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine bases makes it a privileged scaffold for interacting with a wide array of biological targets. This guide focuses on derivatives featuring a 5-bromo and 3-methyl substitution, exploring the diverse and potent biological activities that arise from this specific chemical architecture. These compounds have emerged as promising candidates in several therapeutic areas, most notably in oncology and microbiology. The strategic placement of the bromo and methyl groups often enhances lipophilicity and modulates electronic properties, which can be critical for target binding and overall efficacy. This document provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, tailored for researchers and drug development professionals.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively documented biological activity of thieno[2,3-b]pyridine derivatives is their potent anti-proliferative effect against a wide range of human cancer cell lines.[1][2] These compounds employ a multi-faceted approach to inhibit tumor growth, targeting several key pathways involved in cancer cell survival and proliferation.
A. Primary Mechanisms of Action
1. Inhibition of Phosphoinositide Phospholipase C (PI-PLC): A primary proposed mechanism for the anticancer effects of thieno[2,3-b]pyridines is the inhibition of phosphoinositide phospholipase C (PI-PLC) enzymes.[3][4] PI-PLC is often upregulated in cancer and plays a crucial role in signal transduction pathways that govern cell growth, proliferation, and differentiation. By inhibiting PI-PLC, these derivatives disrupt the phospholipid metabolism essential for cancer cell signaling, leading to characteristic morphological changes such as membrane blebbing and, ultimately, cell death.[3][4]
Caption: Disruption of the Cell Cycle at the G2/M Checkpoint.
3. Induction of Apoptosis: Following cell cycle arrest, these compounds are potent inducers of apoptosis, or programmed cell death. [5][6][7]This is often confirmed by observing increased activity of caspases, particularly caspase-3 and caspase-7, which are key executioners of the apoptotic pathway. [5] 4. Kinase Inhibition: The thieno[2,3-b]pyridine scaffold has been identified as a potent inhibitor of various protein kinases that are critical for tumor angiogenesis and survival. Specific derivatives have shown significant inhibitory activity against:
-
PIM-1 Kinase: A proto-oncogene kinase involved in cell survival and proliferation. [8]* VEGFR-2: A key receptor tyrosine kinase that triggers angiogenesis, the formation of new blood vessels that supply tumors. [9][10] 5. Reduction of Cancer Stem Cells (CSCs): Thieno[2,3-b]pyridine derivatives have been shown to reduce the population of cancer stem cells (CSCs). [6][7]CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. Targeting this population is a critical strategy for preventing cancer recurrence.
B. In Vitro Anticancer Activity Data
The anti-proliferative effects of various 5-bromo-3-methylthieno[2,3-b]pyridine derivatives have been quantified across numerous cancer cell lines. The data below summarizes their potency, typically represented by GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Potency (µM) | Reference |
| Thieno[2,3-b]pyridine-2-carboxamide | HCT-116 (Colon) | IC₅₀ | 0.011 - 0.024 | [4] |
| Thieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Breast) | IC₅₀ | 0.021 - 0.032 | [4] |
| Pyridine Derivative 5b | NCI-60 Panel (Various) | GI₅₀ | 0.302 - 3.57 | [8] |
| Thieno[2,3-b]pyridine 8d | PIM-1 Kinase Assay | IC₅₀ | 0.019 | [8] |
| Thieno[2,3-b]pyridine 5b | PIM-1 Kinase Assay | IC₅₀ | 0.044 | [8] |
| Thienopyrimidine 17f | HCT-116 (Colon) | IC₅₀ | 2.80 | [10] |
| Thienopyrimidine 17f | HepG2 (Liver) | IC₅₀ | 4.10 | [10] |
| Thieno[2,3-c]pyridine 6i | MCF7 (Breast) | % Inhibition @ 100µM | 95.33% | [11] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of thieno[2,3-b]pyridine derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
II. Antimicrobial Activity
Certain 5-Bromo-3-methylthieno[2,3-b]pyridine derivatives have demonstrated notable antibacterial and antifungal properties. [12]This activity broadens their therapeutic potential beyond oncology.
A. Mechanism and Spectrum of Activity
The primary proposed mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. [12][13]Molecular docking studies have shown favorable binding interactions within the enzyme's active site. [12][13] The antimicrobial activity is observed against a range of pathogens:
-
Gram-Positive Bacteria: Derivatives show good activity against species like Staphylococcus aureus and Bacillus subtilis. [13][14]* Gram-Negative Bacteria: Potent activity has been recorded against Escherichia coli. [12]* Fungi: Compounds have also exhibited activity against Candida albicans. [12]
B. Antimicrobial Activity Data
| Derivative | Microorganism | Activity Metric | Potency (µg/mL) | Reference |
| Thienopyridine 8 | S. aureus (Gram +) | IC₅₀ | 18.9 ± 0.63 | [12] |
| Thienopyridine 9 | S. aureus (Gram +) | IC₅₀ | 21.2 ± 0.71 | [12] |
| Thienopyridine 10 | S. aureus (Gram +) | IC₅₀ | 24.3 ± 0.74 | [12] |
| Thienopyridine 8 | E. coli (Gram -) | IC₅₀ | 14.2 ± 0.41 | [12] |
| Thienopyridine 9 | E. coli (Gram -) | IC₅₀ | 19.5 ± 0.64 | [12] |
| Thienopyridine 10 | E. coli (Gram -) | IC₅₀ | 16.8 ± 0.53 | [12] |
| Thienopyridine 8 | C. albicans (Fungus) | IC₅₀ | 19.2 ± 0.58 | [12] |
III. Other Reported Biological Activities
Beyond their anticancer and antimicrobial effects, derivatives of the thieno[2,3-b]pyridine scaffold have been associated with other important biological functions.
-
Anti-inflammatory Activity: The scaffold is recognized for its anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders. [12]* Anti-thrombolytic Activity: Some pyridine derivatives have shown the ability to lyse blood clots, indicating potential as anti-platelet or anti-thrombotic agents. [15][16]This is consistent with the known activity of the thienopyridine drug clopidogrel. [12]
IV. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of these derivatives often begins with a multicomponent reaction like the Gewald synthesis to form the initial substituted 2-aminothiophene ring, followed by cyclization and further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also employed to introduce aryl groups. [15][16]
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An In-Depth Technical Guide to the In Vitro Anticancer Activity of 5-Bromo-3-methylthieno[2,3-b]pyridine
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in vitro anticancer potential of 5-Bromo-3-methylthieno[2,3-b]pyridine, a novel heterocyclic compound. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for assessing its cytotoxic and mechanistic properties.
The thieno[2,3-b]pyridine scaffold is a versatile pharmacophore that has demonstrated significant potential in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer effects.[1] Compounds based on this core structure have been shown to potently inhibit the growth of various cancer cell lines, such as those from prostate and breast cancers.[2][3] The exploration of substituted analogues like 5-Bromo-3-methylthieno[2,3-b]pyridine is a logical progression in the quest for more potent and selective anticancer agents.
Foundational Cytotoxicity Assessment: Determining the Potency
The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic activity. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[4] A lower IC50 value signifies greater potency.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare a series of dilutions of 5-Bromo-3-methylthieno[2,3-b]pyridine in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[3][6]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting a dose-response curve and fitting it using non-linear regression analysis.[5]
Data Presentation: Summarizing Cytotoxicity
The IC50 values for 5-Bromo-3-methylthieno[2,3-b]pyridine against a panel of cancer cell lines should be presented in a clear and concise table for easy comparison.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM)[2][3] |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | Hypothetical Value |
| PC-3 | Prostate Cancer | 48 | Hypothetical Value |
| OVCAR-3 | Ovarian Cancer | 48 | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | 48 | Hypothetical Value |
Unraveling the Mechanism of Action: Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The dysregulation of apoptosis is a key factor in the development and progression of cancer.[8] Therefore, determining whether 5-Bromo-3-methylthieno[2,3-b]pyridine induces apoptosis is a crucial step in understanding its mechanism of action.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Flow cytometry using Annexin V and PI staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[7]
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with 5-Bromo-3-methylthieno[2,3-b]pyridine at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Apoptotic Pathway
The induction of apoptosis by a thieno[2,3-b]pyridine derivative can be visualized as a simplified signaling cascade.
Caption: Simplified intrinsic apoptosis pathway induced by 5-Bromo-3-methylthieno[2,3-b]pyridine.
Investigating Cell Cycle Perturbations
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell growth arrest and subsequent cell death.[10] Thieno[2,3-b]pyridine derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[2][11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed by staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells using a flow cytometer.[12][13] The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M).[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with 5-Bromo-3-methylthieno[2,3-b]pyridine at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Experimental Workflow
The overall experimental workflow for evaluating the in vitro anticancer activity of 5-Bromo-3-methylthieno[2,3-b]pyridine can be depicted as follows:
Caption: Experimental workflow for in vitro anticancer evaluation.
Concluding Remarks and Future Directions
This guide outlines a robust and validated framework for the initial in vitro evaluation of 5-Bromo-3-methylthieno[2,3-b]pyridine as a potential anticancer agent. The described methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects provide a solid foundation for understanding its biological activity.
Based on the known activities of related thieno[2,3-b]pyridine compounds, it is hypothesized that 5-Bromo-3-methylthieno[2,3-b]pyridine will exhibit significant cytotoxic effects against a range of cancer cell lines, likely through the induction of apoptosis and G2/M phase cell cycle arrest.[2][15] Further investigations should focus on identifying the specific molecular targets of this compound, which may include kinases such as PLCγ or chaperone proteins like Hsp90, as has been suggested for other thienopyridine derivatives.[11][16] Elucidating the precise mechanism of action will be crucial for its further development as a therapeutic agent.
References
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- Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PMC.
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The Structure-Activity Relationship (SAR) of 5-Bromo-thieno[2,3-b]pyridine Analogs: Targeting Pim-1 Kinase in Oncology
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase heavily implicated in the progression, survival, and drug resistance of various hematological malignancies and solid tumors[1]. Because Pim-1 lacks a regulatory domain, its activity is primarily controlled by its expression levels, making it a prime target for small-molecule ATP-competitive inhibitors.
This technical guide explores the Structure-Activity Relationship (SAR) of 5-bromo-thieno[2,3-b]pyridine analogs. By analyzing the rational design, bioisosteric replacements, and structural rigidification strategies of this core scaffold, we provide a comprehensive blueprint for medicinal chemists developing next-generation Pim-1 inhibitors.
Scaffold Design and Molecular Rationale
The thieno[2,3-b]pyridine system is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities[2]. When targeting the Pim-1 kinase ATP-binding pocket, specific structural features must be engineered to ensure high affinity and selectivity.
The Role of the 5-Bromo Substituent
The inclusion of a bromine atom at position 5 of the thieno[2,3-b]pyridine core is not arbitrary. Crystallographic and computational docking studies reveal that the Pim-1 ATP active site contains a distinct hydrophobic pocket[3]. The bulky, lipophilic bromine atom perfectly occupies this space, maximizing Van der Waals interactions and displacing high-energy water molecules without incurring an entropic penalty3[3].
Bioisosteric Replacement at Position 2
Early iterations of Pim-1 inhibitors utilized carboxylic acid moieties to interact with the kinase hinge region. However, carboxylic acids often suffer from poor cellular permeability and rapid phase II metabolism. To circumvent this, researchers employed a bioisosteric replacement strategy, substituting the acid with amide or benzoyl groups [3]. While these groups cannot form a salt bridge, they act as potent hydrogen-bond acceptors and donors, forming critical H-bonds with the Lys67 residue in the Pim-1 active site[3].
Fig 1: Mechanism of action of 5-bromo-thieno[2,3-b]pyridine analogs in the Pim-1/BAD signaling pathway.
Structure-Activity Relationship (SAR) Evolution
The evolution of 5-bromo-thieno[2,3-b]pyridine analogs demonstrates a classic medicinal chemistry trajectory: moving from flexible, moderate-affinity binders to highly rigidified, potent inhibitors[1][4].
Generation 1: Flexible Amides
The first generation of compounds featured secondary aromatic amides (CONHAr) or benzoyl groups at position 2[3]. While these compounds (e.g., 3c and 5b ) successfully inhibited Pim-1, their potency was moderate (IC50 = 12.71 – 35.70 µM)[5]. The flexibility of the amide bond allowed for multiple rotamers, meaning the molecule had to pay an entropic cost to adopt the bioactive conformation required to bind Lys67.
Generation 2 & 3: Rigidification via Ring Closure
To solve the rotamer issue, a structural rigidification strategy was employed. By cyclizing the C-2 amide with the adjacent C-3 amine, the core was expanded into pyridothieno[3,2-d]pyrimidin-4-ones [1][4]. This locked the carbonyl oxygen into the optimal vector for hydrogen bonding1[1]. This scaffold hopping dramatically improved potency, dropping IC50 values into the low micromolar range (1.18 - 4.62 µM)[4]. Further derivation into pyridothienotriazolopyrimidines yielded sub-micromolar inhibitors (IC50 = 0.06 - 1.76 µM)[1].
Quantitative SAR Summary
| Compound Generation | Core Scaffold | Key C-2 / Ring Modification | Pim-1 IC50 (µM) | Cytotoxicity Profile |
| Gen 1 (Analog 3c) | Thieno[2,3-b]pyridine | Flexible Amide | 35.70 | Moderate |
| Gen 1 (Analog 5b) | Thieno[2,3-b]pyridine | Flexible Benzoyl | 12.71 | Moderate |
| Gen 2 (Analog 7a) | Pyridothienopyrimidin-4-one | 2-(2-chlorophenyl) cyclized | 1.18 | Potent (MCF7, HCT116) |
| Gen 2 (Analog 7d) | Pyridothienopyrimidin-4-one | 2-(2-CF3-phenyl) cyclized | 1.97 | Potent (MCF7, HCT116) |
| Gen 3 (Triazolo) | Pyridothienotriazolopyrimidine | Triazole-fused ring system | 0.06 - 1.76 | Highly Potent |
Data synthesized from Naguib et al. (2016, 2017).[1][4][6]
Fig 2: Chemical evolution and rigidification strategy of the thieno[2,3-b]pyridine scaffold.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps for synthesizing and evaluating these analogs. Each protocol includes built-in validation parameters.
Protocol A: Synthesis of the 5-Bromo-thieno[2,3-b]pyridine Core via Thorpe-Ziegler Cyclization
Causality: The Thorpe-Ziegler cyclization is utilized because the intramolecular nucleophilic attack of an intermediate carbanion onto a nitrile group is thermodynamically driven to form stable, aromatic, fused-ring systems.
-
Reagent Preparation: Dissolve 1.0 equivalent of 5-bromo-2-chloro-pyridine-3-carbonitrile in anhydrous ethanol under a nitrogen atmosphere.
-
Thiol Addition: Add 1.1 equivalents of the appropriate 2-mercaptoacetamide derivative dropwise.
-
Base Catalysis: Introduce 1.5 equivalents of sodium ethoxide. Mechanistic Note: The base deprotonates the thiol, initiating a nucleophilic aromatic substitution (SNAr) at the C-2 position of the pyridine ring, displacing the chloride ion.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The resulting intermediate undergoes a base-catalyzed Thorpe-Ziegler cyclization, attacking the adjacent nitrile group to form the 3-amino-thieno ring.
-
Self-Validation & Purification: Monitor the reaction via TLC. Upon completion, quench with ice water. Filter the resulting precipitate and recrystallize from acetic acid.
-
Validation Metric: Confirm the structure via 1H NMR. The successful formation of the 3-amino group is validated by the appearance of a D2O-exchangeable singlet integrating to 2H at approximately δ 7.00–7.20 ppm[3].
-
Protocol B: In Vitro Pim-1 Kinase Inhibition Assay
Causality: A radiometric 33P-ATP assay is preferred over fluorescence-based assays for early SAR to avoid auto-fluorescence interference from the highly conjugated thienopyridine core.
-
Enzyme Preparation: Incubate 10 ng of recombinant human Pim-1 kinase in an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Brij-35.
-
Compound Addition: Add the synthesized analog dissolved in DMSO. Critical Control: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Reaction Initiation: Add 20 µM of BAD peptide substrate and 10 µM ATP (spiked with[γ-33P]-ATP tracer).
-
Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose filter paper, which binds the positively charged peptide substrate.
-
Detection: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted [γ-33P]-ATP. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Self-Validation System: Run parallel assays with a known Pim-1 inhibitor (e.g., Staurosporine or SGI-1776) as a positive control, and a DMSO vehicle as a negative control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.
Fig 3: Self-validating experimental workflow for the synthesis and evaluation of Pim-1 inhibitors.
Conclusion
The 5-bromo-thieno[2,3-b]pyridine scaffold represents a highly tunable pharmacophore for Pim-1 kinase inhibition. The SAR clearly demonstrates that while flexible C-2 amides provide baseline affinity by interacting with Lys67, the rigidification of the scaffold into pyridothienopyrimidin-4-ones and triazolopyrimidines is required to achieve the sub-micromolar potency necessary for clinical viability4[4]. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (ADME) of these rigidified generation-3 analogs while maintaining their exquisite selectivity for the Pim kinase family.
References
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Naguib, B. H., & El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1718-1725. 3
-
Naguib, B. H., El-Nassan, H. B., & Abdelghany, T. M. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 457-467. 4
-
El-Nassan, H. B., Naguib, B. H., & Beshay, E. A. (2017). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 58-66. 1
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Discovery and Optimization of Novel Thieno[2,3-b]pyridine-Based Kinase Inhibitors: A Technical Guide
Executive Summary
The relentless pursuit of targeted therapeutics has elevated the importance of privileged molecular scaffolds in drug discovery. Among these, the thieno[2,3-b]pyridine bicyclic system has emerged as a highly versatile pharmacophore for designing potent kinase inhibitors[1]. Characterized by the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring, this scaffold offers unique electronic properties and a rigid, planar geometry that perfectly complements the ATP-binding pocket of various kinases[1].
As a Senior Application Scientist, I have structured this technical guide to transcend basic structural activity relationships (SAR). Here, we will dissect the causality behind specific chemical modifications, explore the mechanistic rationale for targeting diverse kinases (from oncogenic RON splice variants to metabolic DRAK2), and provide self-validating experimental workflows essential for rigorous preclinical development.
Mechanistic Deep Dive: Key Kinase Targets & SAR
The thieno[2,3-b]pyridine core acts as a purine mimetic. The nitrogen atom in the pyridine ring serves as a critical hydrogen bond acceptor, typically anchoring the molecule to the hinge region of the kinase (e.g., the backbone NH of methionine residues), while the thiophene ring provides a hydrophobic surface that occupies the adenine-binding site[2].
Targeting Tumorigenic RON Splice Variants (Tyrosine Kinase)
Recepteur d'origine nantais (RON) is a receptor tyrosine kinase implicated in severe tumor progression. Its tumorigenic splice variants (RONΔ155, Δ160, and Δ165) are constitutively active and drive oncogenesis via the PI3K/AKT and MAPK pathways[2].
Causality in Optimization: An initial high-throughput screening hit, AM-495, possessed a thieno[2,3-b]pyridine core with nanomolar potency against RON but suffered from poor bioavailability (30.5%)[2]. To enhance solubility and target engagement, researchers introduced a pyridine ring at the C2 position. Further optimization involved attaching a linear alkyl chain substituted with alkoxyalkyl-amino and morpholine groups[2]. Why this modification? The morpholine and alkoxyalkyl-amino groups are highly polar. By directing these moieties toward the solvent-exposed region of the kinase, researchers drastically improved aqueous solubility and pharmacokinetic profiles without disrupting the core hinge-binding interactions[2]. The optimized lead, Compound 15f , binds in a DFG-out inactive conformation, forming a crucial H-bond between the thieno[3,2-b]pyridine core and the backbone NH of Met1164[2].
Mechanism of action for RON splice variant inhibition.
Targeting Pim-1 Kinase (Serine/Threonine Kinase)
Pim-1 is a constitutively active serine/threonine kinase overexpressed in hematologic malignancies and solid tumors[3].
Causality in Optimization: Starting from active benzofuran-2-carboxylic acids, researchers utilized bioisosteric replacement, swapping the benzofuran ring for a thieno[2,3-b]pyridine ring to improve the pharmacokinetic profile[3]. A bromine atom at position 5 was strictly retained. Why? The large atomic radius and lipophilicity of bromine are essential for anchoring the molecule within the deep hydrophobic pocket of the Pim-1 ATP active site[3]. Furthermore, the carboxylic acid was replaced with amidic or benzoyl groups; while these cannot form a salt bridge, they effectively form strong hydrogen bonds with the catalytic Lys67 residue, yielding the potent lead Compound 5b [3].
Targeting DRAK2 and Other Kinases
Beyond oncology, the scaffold is highly relevant in metabolic diseases. DRAK2 (STK17B) is a kinase implicated in pancreatic β-cell dysfunction[4]. Novel thieno[2,3-b]pyridine derivatives (e.g., Y17 ) exhibit nanomolar potency against DRAK2, enhancing mitochondrial membrane potential and protecting INS-1E cells from apoptosis[4]. Additionally, the scaffold has been successfully tailored to inhibit the c-Src non-receptor tyrosine kinase[5] and eukaryotic elongation factor-2 kinase (eEF2-K), where ring fusion adjacent to the nitrogen on the thienopyridine core is critical for target affinity[6].
Quantitative Data: SAR and Kinase Inhibition Profiles
The following table summarizes the quantitative pharmacological data for key thieno[2,3-b]pyridine derivatives across different kinase targets.
| Target Kinase | Lead Compound | Potency (IC₅₀) | Key Structural Modification | Primary Indication | Ref |
| RON (Splice Variants) | Compound 15f | Nanomolar | C2-pyridine, alkoxyalkyl-amino | Colorectal Cancer | [2] |
| Pim-1 | Compound 5b | 12.71 μM | 5-bromo, 2-amide/benzoyl | Solid Tumors / Leukemia | [3] |
| DRAK2 (STK17B) | Compound Y17 | Nanomolar | Comprehensive SAR optimization | Type 2 Diabetes / MASH | [4] |
| eEF2-K | Compound 34 | 170 nM | Ring fusion adjacent to nitrogen | Oncology | [6] |
| c-Src | HTS Hit Analog | Sub-micromolar | 3-amino substitution | Tumor Progression | [5] |
Experimental Protocols & Workflows
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to guarantee that the observed data is an artifact-free representation of the compound's biological activity.
Workflow for thieno[2,3-b]pyridine kinase inhibitor discovery.
Chemical Synthesis Workflow: Core Scaffold Assembly
The construction of the thieno[2,3-b]pyridine core is typically achieved via a variant of the Gewald reaction or Thorpe-Ziegler cyclization[7].
-
Condensation: React a substituted 2-chloro-3-cyanopyridine with a mercapto-derivative (e.g., ethyl thioglycolate) in the presence of a strong base (e.g., sodium ethoxide) in absolute ethanol under an inert argon atmosphere.
-
Cyclization: Heat the mixture to reflux for 3–6 hours to induce intramolecular Thorpe-Ziegler cyclization, yielding the 3-amino-thieno[2,3-b]pyridine-2-carboxylate intermediate.
-
Derivatization: Perform amide coupling at the C2 position or cross-coupling (e.g., Suzuki-Miyaura) at the C5/C6 positions to introduce solvent-exposed targeting moieties[7].
-
Self-Validation Checkpoint: Monitor reaction completion via TLC. Confirm the structural integrity of the core via ¹H-NMR (specifically looking for the characteristic downfield shift of the primary amine protons, indicating successful cyclization) and LC-MS. Purity must strictly exceed 95% before proceeding to biological assays.
In Vitro Kinase Inhibition Assay
To accurately determine the IC₅₀, an ATP-competitive homogeneous time-resolved fluorescence (TR-FRET) or ADP-Glo assay is employed[2][3].
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thieno[2,3-b]pyridine compound in 100% DMSO. Dilute into the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Enzyme Incubation: Combine the compound with the recombinant purified kinase (e.g., RON or Pim-1) in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding. Causality Note: Pre-incubation prevents underestimation of potency for slow-binding inhibitors.
-
Reaction Initiation: Add a mixture of ATP and the appropriate peptide substrate. Critical Step: The ATP concentration must be calibrated exactly to the Km of the specific kinase to ensure the assay is highly sensitive to competitive inhibitors.
-
Quenching & Detection: After 60 minutes, add the detection reagent to quench the reaction and read the luminescence/fluorescence signal.
-
Self-Validation Checkpoint: This protocol is inherently self-validating. A no-enzyme control establishes the baseline background (0% activity), while a DMSO vehicle control defines maximum uninhibited kinase activity (100%). A known reference inhibitor (e.g., Staurosporine or Cabozantinib) must be included as an internal positive control to confirm assay sensitivity and inter-plate reproducibility[2][3].
Cellular Target Engagement & Orthogonal Validation
Phenotypic cell death must be definitively linked to on-target kinase inhibition.
-
Cell Seeding: Seed target cancer cells (e.g., HT29 for RON variants, MCF7 for Pim-1) in 96-well plates and allow adherence overnight.
-
Treatment: Treat with varying concentrations of the inhibitor for 72 hours. Assess overall viability using a CellTiter-Glo (ATP-based) assay.
-
Orthogonal Mechanistic Validation: To prove causality—that the observed reduction in viability is due to specific kinase inhibition rather than off-target cytotoxicity—lyse a parallel set of treated cells after 4 hours of exposure. Perform Western blotting for downstream effectors (e.g., p-AKT and p-ERK for RON signaling).
-
Self-Validation Checkpoint: A dose-dependent decrease in the phosphorylation of downstream targets, correlating directly with the in vitro IC₅₀, definitively confirms the on-target mechanism of action[2].
Conclusion & Future Perspectives
The thieno[2,3-b]pyridine scaffold is a cornerstone in modern kinase inhibitor design. By carefully manipulating the substitutions at the C2, C3, and C5 positions, drug developers can tune the molecule to target a wide array of kinases—from oncogenic RON and Pim-1 to metabolic DRAK2. Future drug discovery efforts will likely focus on utilizing this scaffold for the development of Proteolysis Targeting Chimeras (PROTACs), leveraging the solvent-exposed vectors (such as the morpholine groups in Compound 15f) as ideal attachment points for E3 ligase linkers.
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- 4. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Engineering 5-Bromo-3-methylthieno[2,3-b]pyridine Derivatives as Selective PIM-1 Kinase Inhibitors: A Technical Guide
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases. Among them, PIM-1 is heavily implicated in the progression of hematologic malignancies (e.g., acute myeloid leukemia) and solid tumors (e.g., prostate, breast, and colon cancers)[1]. PIM-1 promotes cell survival and proliferation primarily by phosphorylating and inactivating the pro-apoptotic BCL-2-associated agonist of cell death (BAD) protein, while simultaneously acting as a positive regulator of cell cycle progression at the G1/S and G2/M transitions[1].
Because PIM kinases possess a unique ATP-binding pocket with a distinct hinge region, they are highly attractive targets for selective kinase inhibitors. This whitepaper details the rational design, chemical synthesis, and biological evaluation of 5-bromo-3-methylthieno[2,3-b]pyridine derivatives as potent, ATP-competitive PIM-1 inhibitors[1][2].
Mechanistic Rationale & Drug Design (E-E-A-T)
The development of thieno[2,3-b]pyridines represents a masterclass in bioisosteric replacement and structure-based drug design. Early PIM-1 inhibitors, such as benzofuran-2-carboxylic acids, demonstrated excellent target affinity but suffered from poor pharmacokinetic profiles[1]. To optimize these leads, medicinal chemists replaced the benzofuran core with a thieno[2,3-b]pyridine scaffold[1].
The Causality of Structural Modifications:
-
Bioisosteric Core Replacement: The thieno[2,3-b]pyridine ring mimics the electronic distribution of benzofuran while significantly improving aqueous solubility and ADME properties[1][3].
-
The 5-Bromo Anchoring Group: The bromine atom at position 5 is strictly conserved across successful derivatives. Causality: Halogens at this position engage in critical hydrophobic packing and halogen bonding deep within the hydrophobic pocket of the PIM-1 ATP active site, anchoring the molecule[1].
-
Hinge Region Interaction (Lys67): PIM-1 lacks the typical hydrogen-bond donor in its hinge region, relying instead on the catalytic Lys67 for ligand binding. Substitutions at the 2-position (such as 2-amide or 2-benzoyl groups) are engineered specifically to act as hydrogen-bond acceptors, orienting towards Lys67[4][5].
Fig 1: PIM-1 oncogenic signaling pathway and the mechanism of targeted inhibition.
Experimental Protocol: Synthesis of Thieno[2,3-b]pyridines
To ensure reproducibility, the following protocol outlines a self-validating system for the synthesis of 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxamides via a modified Thorpe-Ziegler cyclization[3].
Step-by-Step Methodology
Step 1: Thiolate Generation
-
Action: Suspend 1.0 equivalent of 5-bromo-3-methylpyridine-2(1H)-thione in absolute ethanol. Slowly add 1.1 equivalents of freshly prepared ethanolic sodium ethoxide under continuous stirring at room temperature.
-
Causality: The strong ethoxide base deprotonates the thione, generating a highly nucleophilic thiolate intermediate. Using absolute ethanol prevents competitive hydrolysis.
Step 2: S_N2 Alkylation
-
Action: Add 1.0 equivalent of the appropriate α-chloroacetamide dropwise to the mixture. Stir for 30 minutes.
-
Causality: The thiolate executes a rapid S_N2 nucleophilic attack on the α-carbon of the chloroacetamide, displacing the chloride ion to form a stable thioether intermediate[3].
Step 3: Intramolecular Cyclization (Thorpe-Ziegler)
-
Action: Elevate the reaction temperature to 80 °C and reflux for 2 hours[3].
-
Causality: Thermal energy drives the base-catalyzed intramolecular nucleophilic attack of the active methylene group onto the adjacent electrophilic cyano/imine carbon of the pyridine ring, successfully closing the thiophene ring.
Step 4: Quality Control & Self-Validation
-
Action: Cool the mixture, pour into ice-water, filter the precipitate, and recrystallize from ethanol.
-
Validation: Confirm structural integrity via 1 H-NMR. The synthesis is validated only if the spectra show the complete disappearance of the active methylene protons (~4.0 ppm) and the emergence of a broad, D 2 O-exchangeable singlet integrating for two protons at ~7.2 ppm, confirming the formation of the primary amine (NH 2 ) resulting from ring closure[5].
Quantitative Data: Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives is highly dependent on the R-group substitutions. The table below summarizes the in vitro PIM-1 kinase inhibitory activity and cytotoxicity against human cancer cell lines (e.g., MCF7, HEPG2)[1][2][4].
| Compound ID | Core Scaffold | Position 2 Substitution | PIM-1 IC 50 (μM) | Cytotoxicity Profile (GI 50 / IC 50 ) |
| 3c | Thieno[2,3-b]pyridine | 2-Amide | 35.70 | Moderate (MCF7, HEPG2)[1] |
| 5b | Thieno[2,3-b]pyridine | 2-Benzoyl | 12.71 | Potent (0.302 - 3.57 μM across NCI-60)[2] |
| 8d | Thieno[2,3-b]pyridine | Optimized Pyridine | 0.019 | Highly Potent[2] |
| 7a | Pyridothienopyrimidinone | 2-Chlorophenyl | 1.18 | Highly Potent (66-98% PIM-1 inhibition)[4] |
Advanced Optimization: Structural Rigidification
While standard thieno[2,3-b]pyridines show promise, compounds with flexible 2-amide bonds (like 3c ) often exhibit moderate activity due to the rotational freedom of the amidic C=O bond, which can misalign with the Lys67 target[5].
The Rigidification Strategy: To solve this, researchers employed a structural rigidification strategy via ring closure. By reacting the 3-amino-thieno[2,3-b]pyridine-2-carboxamide core with substituted benzaldehydes in glacial acetic acid, the structure is locked into a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold[4][5].
Causality: This tricyclic rigidification permanently locks the carbonyl group in the optimal spatial orientation to serve as a hydrogen-bond acceptor for Lys67, dropping the IC 50 from 12.71 μM down to 1.18 μM (Compound 7a )[4].
Fig 2: Rational design workflow from bioisosteric replacement to structural rigidification.
References
-
Naguib, B. H., & El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1718-1725.
-
Abdelaziz, M. E., El-Miligy, M. M., Fahmy, S. M., Mahran, M. A., & Hazzaa, A. A. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692.
-
Naguib, B. H., El-Nassan, H. B., & El-Gendy, M. A. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 21-28.
-
Sanad, S., et al. (2018). Synthesis, cytotoxicity, in-vitro antibacterial screening and in-silico study of novel thieno[2,3-b]pyridines as potential pim-1 inhibitors. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 5-Bromo-3-methylthieno[2,3-b]pyridine Scaffold: Chemical Identity, Synthetic Methodologies, and Drug Discovery Applications
Executive Summary
The thieno[2,3-b]pyridine ring system is a highly privileged, nitrogen- and sulfur-containing bicyclic scaffold that has garnered significant attention in modern medicinal chemistry. Its unique electronic distribution and lipophilicity make it an ideal bioisostere for indoles and quinolines. Within this chemical space, the 5-bromo-3-methylthieno[2,3-b]pyridine core serves as a highly versatile synthetic intermediate. The presence of the halogen (bromine) at the C5 position allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the functionalization at the C2 position (typically an ester or carboxylic acid) provides a handle for amide coupling and peptidomimetic design.
This whitepaper provides a rigorous technical analysis of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold, detailing its exact Chemical Abstracts Service (CAS) registry data, validated synthetic protocols, and its emerging applications in oncology and virology [1].
Chemical Identity & Physicochemical Data
The parent compound, 5-bromo-3-methylthieno[2,3-b]pyridine, is rarely utilized in its unsubstituted form. Instead, it is commercially and synthetically accessed via its C2-functionalized derivatives. The two most critical building blocks in this family are the methyl ester and the corresponding carboxylic acid [2, 3].
Table 1: Quantitative Physicochemical Data of Key Derivatives
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Key Functional Groups | SMILES String |
| Methyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate | 2578839-30-0 | C₁₀H₈BrNO₂S | 286.15 | Ester, Bromide, Pyridine core | O=C(OC)C=1SC=2N=CC(Br)=CC2C1C |
| 5-Bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid | 2578839-31-1 | C₉H₆BrNO₂S | 272.12 | Carboxylic Acid, Bromide | O=C(O)C1=C(C)C2=CC(Br)=CN=C2S1 |
Mechanistic Pathways for Scaffold Synthesis
The construction of the thieno[2,3-b]pyridine bicycle typically relies on the annulation of a thiophene ring onto a pre-existing functionalized pyridine core. The most robust approach utilizes a modified Thorpe-Ziegler cyclization or an aldol-type condensation [4].
The mechanism is initiated by the nucleophilic attack of a 2-mercaptopyridine derivative (specifically, 5-bromo-2-mercaptopyridine-3-carbaldehyde or a related ketone) onto an α -halo ester, such as methyl 2-chloroacetoacetate. This forms an S-alkylated intermediate. Under basic conditions and elevated temperatures, the active methylene group undergoes an intramolecular nucleophilic attack on the adjacent electrophilic carbon of the pyridine substituent, followed by dehydration to yield the fully aromatized thieno[2,3-b]pyridine system [5].
Synthetic workflow of 5-bromo-3-methylthieno[2,3-b]pyridine derivatives.
Validated Experimental Protocols
As an application scientist, I emphasize that experimental success relies on understanding the causality behind the reagents chosen. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol A: Synthesis of Methyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate
-
S-Alkylation: Dissolve 5-bromo-2-mercaptopyridine-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq).
-
Causality: K2CO3 acts as a mild base to selectively deprotonate the thiol group without promoting premature, uncontrolled intermolecular condensations. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting thiolate anion.
-
-
Reagent Addition: Dropwise add methyl 2-chloroacetoacetate (1.1 eq) at 0°C. Stir for 2 hours at room temperature.
-
Intramolecular Cyclization: Heat the reaction mixture to 90°C for 6 hours.
-
Causality: The elevated temperature overcomes the activation energy barrier required for the intramolecular nucleophilic attack of the active methylene on the pyridine ring's electrophilic center, driving the dehydration and aromatization of the thiophene ring.
-
-
Workup: Pour the mixture into ice water. The product will precipitate. Filter, wash with water, and recrystallize from ethanol.
Protocol B: Saponification to 5-Bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid
-
Reaction Setup: Suspend the methyl ester from Protocol A (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at ambient temperature (20-25°C) for 4 hours.
-
Causality: LiOH provides a milder hydroxide source compared to NaOH or KOH. The biphasic THF/Water system ensures solubility of both the lipophilic ester and the hydrophilic hydroxide ion. Keeping the reaction at room temperature prevents the hydrolytic cleavage of the sensitive carbon-bromine bond and avoids decarboxylation of the resulting 2-carboxylic acid.
-
-
Self-Validation & Isolation: Monitor via Thin-Layer Chromatography (TLC). The completion of the saponification is self-validated when the non-polar ester spot disappears. Upon acidification of the aqueous layer with 1M HCl to pH 3, the product will immediately precipitate out as a white-to-pale-yellow solid, providing visual confirmation of successful conversion. Filter and dry under vacuum.
Pharmacological Applications & Target Pathways
The functionalized thieno[2,3-b]pyridine scaffold is not merely a structural curiosity; it is a potent pharmacophore utilized in several cutting-edge therapeutic areas.
Oncology: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
DNA repair enzymes are critical targets for sensitizing tumor cells to existing chemotherapeutics. Thieno[2,3-b]pyridines have been identified as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1) [6]. TDP1 normally repairs stalled TOP1-DNA cleavage complexes caused by drugs like topotecan. By utilizing a 5-bromo-3-methylthieno[2,3-b]pyridine derivative to block TDP1, researchers can prevent DNA repair in cancer cells, forcing them into apoptosis. The lipophilic bromine atom at the C5 position significantly enhances the molecule's interaction with the hydrophobic allosteric pockets of the TDP1 enzyme.
Mechanism of action for thieno[2,3-b]pyridines as TDP1 inhibitors in cancer therapy.
Virology: Alphavirus Inhibition
Recent studies have demonstrated that thieno[2,3-b]pyridine derivatives exhibit strong antiviral properties, particularly against alphaviruses such as the Mayaro virus (MAYV) [7]. These compounds interfere with both the early stages of viral replication and late-stage virus morphogenesis. The 2-carboxylic acid derivatives (CAS: 2578839-31-1) serve as excellent starting points for synthesizing amide-linked libraries to optimize oral bioavailability and reduce cellular toxicity in mammalian Vero cell lines.
Conclusion
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold, represented primarily by its methyl ester (CAS: 2578839-30-0) and carboxylic acid (CAS: 2578839-31-1) derivatives, is a cornerstone building block in modern drug discovery. By mastering the causality of its synthetic pathways—specifically the temperature-controlled Thorpe-Ziegler cyclization and mild saponification—medicinal chemists can reliably access this core to develop potent TDP1 inhibitors and novel antiviral agents.
References
-
ResearchGate. Recent approaches to the synthesis of thieno[2,3-b]pyridines (microreview). Retrieved from[Link]
-
Arabian Journal of Chemistry. New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Retrieved from[Link]
-
National Institutes of Health (PMC). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
-
National Institutes of Health (PubMed). Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Retrieved from [Link]
The Physicochemical and Analytical Blueprint of 5-Bromo-3-methylthieno[2,3-b]pyridine: Molecular Weight, Isotopic Signatures, and Validation Workflows
Executive Summary
In modern drug discovery and materials science, fused heterocyclic scaffolds serve as critical building blocks. Among these, 5-Bromo-3-methylthieno[2,3-b]pyridine is highly valued for its unique electronic distribution and orthogonal functionalization vectors. The fusion of a thiophene ring with a pyridine core creates a bioisostere for indole and quinoline, while the bromine and methyl substituents allow for precise steric tuning and late-stage cross-coupling.
This technical guide provides an in-depth analysis of the molecular weight, isotopic signatures, and analytical validation protocols required to confidently characterize this scaffold and its derivatives.
Part I: Stoichiometric Identity and Exact Mass Profiling
To utilize 5-Bromo-3-methylthieno[2,3-b]pyridine effectively, one must distinguish between its standard molecular weight (used for stoichiometric reagent calculations) and its monoisotopic mass (used for high-resolution mass spectrometry).
Molecular Weight Calculation
The core compound possesses the chemical formula C₈H₆BrNS . The standard molecular weight is calculated using the average atomic masses of its constituent elements:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol
-
Total Standard Molecular Weight: 228.11 g/mol [1]
Comparative Mass Analysis of Key Derivatives
In synthetic workflows, the base scaffold is frequently functionalized at the C-2 position. The table below summarizes the molecular weights of the core compound alongside its most widely utilized commercial derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |
| 5-Bromo-3-methylthieno[2,3-b]pyridine | N/A (Core) | C₈H₆BrNS | 228.11 | Base building block |
| 5-Bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid | 2578839-31-1 | C₉H₆BrNO₂S | 272.12 | Amide coupling / H-bond donor |
| Methyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate | 2578839-30-0 | C₁₀H₈BrNO₂S | 286.15 | Protected intermediate[2] |
| 4-Bromothieno[2,3-b]pyridine-2-carboxylic acid | 1781741-98-7 | C₈H₄BrNO₂S | 258.09 | Positional isomer derivative[3] |
Part II: The Isomer Conundrum and the Limits of Molecular Weight
Relying solely on a molecular weight of 228.11 g/mol for identification is a critical analytical error. The chemical space is replete with structural isomers that share the exact same formula (C₈H₆BrNS).
For instance, 1-(Bromomethyl)-4-isothiocyanatobenzene shares the exact molecular formula and molecular weight of 228.11 g/mol [1]. However, its chemical behavior—driven by an electrophilic isothiocyanate group and a reactive bromomethyl group—is entirely different from the stable thieno-pyridine core. Therefore, molecular weight must be coupled with high-resolution exact mass and isotopic pattern recognition to form a self-validating identification system.
Part III: Self-Validating Analytical Workflow (LC-MS/ESI+)
To definitively confirm the identity of 5-Bromo-3-methylthieno[2,3-b]pyridine, we employ a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow operating in positive Electrospray Ionization (ESI+) mode.
LC-MS analytical workflow for verifying the molecular weight and isotopic signature.
Step-by-Step Methodology & Causality
Step 1: Analyte Solubilization (Sample Preparation)
-
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (FA).
-
Causality: The hydrophobic thieno[2,3-b]pyridine core requires an organic solvent for complete dissolution. The addition of 0.1% FA is not merely for pH control; it acts as an essential proton donor, pre-forming the [M+H]+ species in solution to maximize ionization efficiency during electrospray.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL onto a sub-2 µm C18 reverse-phase column. Elute using a slow gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% organic over 10 minutes.
-
Causality: A slow gradient is critical. Halogenated heterocycles often contain des-bromo impurities (MW: 149.03 g/mol ) generated during synthesis. The C18 stationary phase relies on hydrophobic interactions to separate these structurally similar impurities from the target compound before they enter the mass spectrometer, preventing ion suppression.
Step 3: Positive Electrospray Ionization (ESI+)
-
Action: Apply a capillary voltage of 3.5 kV with a desolvation temperature of 350°C.
-
Causality: The high voltage strips electrons from the aerosol droplets, while the heat rapidly evaporates the solvent. This forces the protonated analyte molecules into the gas phase. The basic pyridine nitrogen acts as the primary site for protonation, ensuring a robust positive ion signal.
Step 4: High-Resolution Mass Analysis & Isotopic Validation
-
Action: Scan the m/z range of 100–500 using a Time-of-Flight (TOF) analyzer.
-
Causality (The Self-Validating Step): In High-Resolution MS, we do not look for the average mass of 228.11. Bromine exists naturally as two isotopes: 79Br (50.69%) and 81Br (49.31%). The protocol validates itself when the spectrum reveals a characteristic 1:1 intensity doublet at m/z 227.947 ( [M(79Br)+H]+ ) and m/z 229.945 ( [M(81Br)+H]+ ). If this doublet is absent, the molecule does not contain bromine, immediately flagging a false positive.
Part IV: Synthetic Logic & Derivatization Pathways
The molecular weight of the base scaffold is deliberately kept low (228.11 g/mol ) to maintain a high ligand efficiency index during drug development. The molecule is engineered with two distinct reaction sites that allow for orthogonal derivatization without exceeding the Lipinski Rule of 5 limit (MW < 500 g/mol ).
Logical mapping of site-specific derivatization for the thieno[2,3-b]pyridine scaffold.
-
The C-5 Bromine Vector: The bromine atom serves as an ideal leaving group for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Replacing the heavy bromine atom (79.9 g/mol ) with a phenyl ring (77.1 g/mol ) results in a negligible shift in overall molecular weight, allowing chemists to expand the molecule's hydrophobic footprint without inflating its mass.
-
The C-2 Thiophene Vector: The C-2 position is highly susceptible to directed lithiation or C-H activation, allowing for the installation of carboxylic acids or esters[2]. This introduces critical hydrogen-bond donors/acceptors required for target protein binding.
Sources
Comprehensive Technical Guide: Stability, Storage, and Handling of 5-Bromo-3-methylthieno[2,3-b]pyridine
Executive Summary
5-Bromo-3-methylthieno[2,3-b]pyridine (CAS: 1211526-73-6) is a highly versatile bicyclic heterocyclic scaffold widely utilized in medicinal chemistry for the development of anticancer agents, TDP1 inhibitors, and in materials science for molecular electronics[1]. While the fused thieno[2,3-b]pyridine core provides structural rigidity and favorable pharmacological properties, the presence of the C5-bromine atom and the electron-rich thiophene sulfur introduces specific chemical vulnerabilities.
This whitepaper provides an in-depth, mechanistically grounded guide to the stability, degradation pathways, and optimal storage protocols for this compound. By understanding the causality behind its degradation, researchers can implement self-validating workflows that preserve molecular integrity during long-term storage and complex experimental procedures.
Chemical Profile & Mechanistic Stability
To design effective storage protocols, one must first understand the intrinsic reactivity of the molecule's functional domains. The degradation of 5-Bromo-3-methylthieno[2,3-b]pyridine is primarily governed by three structural features:
A. The C5-Bromine Atom: Photolytic Vulnerability
Halogenated pyridines are inherently sensitive to photolytic degradation. Exposure to ultraviolet (UV) or high-intensity visible light induces the homolytic cleavage of the C-Br bond. This generates highly reactive aryl radicals that can abstract hydrogen from solvents (leading to debromination) or react with other molecules to form dimers. Consequently, stringent photostability controls are required to prevent degradation[2]. Studies on related bromopyridines and iridium complexes emphasize that photostability is highly dependent on shielding the compound from atmospheric and light exposure[3].
B. The Thiophene Ring: Oxidative Susceptibility
The sulfur atom within the thiophene ring is electron-rich and susceptible to electrophilic attack by strong oxidizing agents (e.g., peroxides, ambient ozone, or prolonged atmospheric oxygen exposure). Oxidation typically yields sulfoxides or, under exhaustive conditions, sulfones[4]. The methyl group at the 3-position provides slight steric shielding and electron donation, but it is insufficient to prevent S-oxidation in non-degassed solutions over time. Furthermore, advanced synthetic methodologies utilizing thieno[2,3-b]pyridines often exploit this reactivity, confirming the ease with which the sulfur center can be oxidized[5].
C. The Pyridine Nitrogen: pH and N-Oxidation
While the electron-withdrawing nature of the bromine atom reduces the basicity and nucleophilicity of the pyridine nitrogen, it remains susceptible to N-oxidation under aggressive oxidative stress and protonation in highly acidic environments. However, under standard physiological or neutral storage conditions, the nitrogen center remains highly stable[6].
Fig 1: Primary degradation pathways and mechanistic outcomes for 5-Bromo-3-methylthieno[2,3-b]pyridine.
Storage Protocols & Environmental Controls
Based on the mechanistic vulnerabilities outlined above, empirical storage parameters must be strictly enforced. The following tables summarize the quantitative data for optimal storage and expected degradation profiles.
Table 1: Recommended Storage Parameters
| Parameter | Solid State (Long-Term) | Solid State (Short-Term) | Solution State (Stock) |
| Temperature | -20 °C | 2-8 °C | -20 °C to -80 °C |
| Atmosphere | Argon / Nitrogen | Tightly sealed, desiccated | Argon purged |
| Light Exposure | Amber glass / Dark | Amber glass / Dark | Amber vials / Foil wrapped |
| Container | Glass vial with PTFE cap | Glass vial with PTFE cap | Low-bind microcentrifuge tubes |
Causality Note: Refrigeration at 2-8 °C or -20 °C significantly lowers the kinetic energy available for oxidative and hydrolytic reactions, preserving the compound's integrity[7].
Table 2: Degradation Profiling Summary
| Stress Condition | Reagent / Environment | Primary Degradation Mechanism | Major Expected Degradants |
| Photolytic | UV/Vis Light (ICH Q1B) | Homolytic C-Br cleavage | Debrominated core, dimers |
| Oxidative | 3% H₂O₂ | Electrophilic oxidation | S-oxides, N-oxides |
| Thermal | 60 °C (Solid) | High activation energy required | Generally stable |
| Hydrolytic | 0.1M HCl / 0.1M NaOH | Nucleophilic aromatic substitution | Hydroxylated derivatives (slow) |
Experimental Workflows for Stability Testing
To ensure absolute trustworthiness in experimental data, researchers must employ self-validating protocols. The following Forced Degradation Study (Stability-Indicating Assay) is designed to isolate specific degradation variables, utilizing internal controls to validate the analytical output[2].
Protocol 1: Forced Degradation Profiling
Objective: To establish the intrinsic stability of 5-Bromo-3-methylthieno[2,3-b]pyridine under acute stress and identify specific degradation peaks via LC-MS.
Step-by-Step Methodology:
-
Preparation of Baselines: Dissolve the compound in HPLC-grade Acetonitrile/Water (50:50) to a final concentration of 1 mg/mL. Aliquot into four separate amber vials.
-
Oxidative Stress: To Vial 1, add 3% H₂O₂ (final concentration). Incubate at room temperature for 24 hours. Causality: This forces S-oxidation of the thiophene ring, creating a known reference standard for sulfoxide degradants.
-
Photolytic Stress: Transfer Vial 2 to a clear quartz vial. Expose to a controlled UV/Vis light source (per ICH Q1B guidelines) for 24 hours. Keep Vial 3 (Dark Control) wrapped in aluminum foil in the same chamber. Causality: Comparing Vial 2 and Vial 3 isolates photolysis (C-Br homolysis) from ambient thermal degradation[2].
-
Thermal Stress: Place Vial 4 in a temperature-controlled oven at 60 °C for 48 hours.
-
Quenching & Analysis: Neutralize/quench all samples, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Self-Validation Check: The protocol is considered valid only if the Dark Control (Vial 3) shows >99% purity relative to the initial baseline, proving that any degradation in Vial 2 is strictly photo-induced.
Handling & Stock Solution Preparation
Preparing stock solutions for biological or chemical assays introduces the highest risk of degradation due to solvent interactions and repeated freeze-thaw cycles.
Protocol 2: High-Fidelity Stock Solution Preparation
-
Equilibration: Remove the solid compound from -20 °C storage and allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents atmospheric moisture condensation on the hygroscopic solid, which would otherwise facilitate downstream hydrolysis.
-
Inert Weighing: Weigh the required mass under a steady stream of Argon or inside a glovebox.
-
Dissolution: Dissolve the solid in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to achieve the desired molarity (e.g., 10 mM). Causality: Dissolved oxygen in standard DMSO accelerates S-oxidation; degassing mitigates this risk[5].
-
Aliquoting: Divide the master solution into single-use aliquots (e.g., 50 µL) in amber, low-bind microcentrifuge tubes.
-
Storage: Purge the headspace of each tube with Argon, cap tightly, and store immediately at -80 °C.
Fig 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.
References
-
MSE PRO Thieno[2,3-b]pyridine-2-carboxylic acid: Technical Specifications and Storage Details. Gallaudet University. 7[7]
-
Thieno[2,3-b]pyridine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. 6[6]
-
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine. Benchchem.2[2]
-
Enhanced TNT vapor sensing through a PMMA-mediated AIPE-active monocyclometalated iridium(III) complex. RSC Publishing. 3[3]
-
Buy 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid. Evitachem. 4[4]
-
Synthesis and Investigation of Thieno[2,3-b]pyridines that Restore Activity of Topotecan. ResearchGate. 1[1]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. ACS Publications. 5[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced TNT vapor sensing through a PMMA-mediated AIPE-active monocyclometalated iridium( iii ) complex: a leap towards real-time monitoring - Analyst (RSC Publishing) DOI:10.1039/D3AN02184J [pubs.rsc.org]
- 4. evitachem.com [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. visit.gallaudet.edu [visit.gallaudet.edu]
Unlocking the Pharmacological Potential of 5-Bromo-3-methylthieno[2,3-b]pyridine: A Technical Guide to Therapeutic Targets and Assay Validation
Executive Summary
The search for novel, highly selective therapeutic agents has driven extensive research into fused heterocyclic scaffolds. Among these, the 5-Bromo-3-methylthieno[2,3-b]pyridine core has emerged as a highly versatile molecular building block. Functionalization of this scaffold—particularly at the C2 and C6 positions—yields potent inhibitors of critical oncogenic kinases and phospholipases. This technical whitepaper provides an in-depth analysis of the primary therapeutic targets modulated by thieno[2,3-b]pyridine derivatives, detailing the mechanistic causality of their action and providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Profiling of Core Therapeutic Targets
The biological efficacy of thieno[2,3-b]pyridines is primarily driven by their ability to occupy the hydrophobic ATP-binding pockets of specific kinases and the catalytic domains of phospholipases.
Pim-1 Kinase: Disrupting the Oncogenic Survival Factor
Pim-1 is a constitutively active serine/threonine kinase overexpressed in hematologic malignancies and solid tumors (e.g., prostate and breast cancers). It acts as a positive regulator of cell cycle progression and a powerful anti-apoptotic factor. Derivatives synthesized from the 5-bromo-thieno[2,3-b]pyridine scaffold, particularly those bearing 2-amide or 2-benzoyl groups, have demonstrated significant efficacy as Pim-1 inhibitors 1[1].
Causality of Action: Pim-1 normally phosphorylates the pro-apoptotic protein BAD, neutralizing it. By competitively inhibiting Pim-1, thieno[2,3-b]pyridines prevent this phosphorylation. The active, unphosphorylated BAD then binds and inhibits Bcl-2, effectively removing the block on apoptosis and driving tumor cell death.
Figure 1: Mechanistic pathway illustrating Pim-1 kinase inhibition by thieno[2,3-b]pyridine.
Phospholipase C-γ2 (PLC-γ2): Halting Metastatic Dissemination
Beyond kinases, the thieno[2,3-b]pyridine family was initially discovered via virtual screening against the phosphoinositide specific-phospholipase C-γ2 (PLC-γ2) target 2[2]. PLC-γ2 is heavily implicated in cell motility, making it a prime target for preventing metastasis in aggressive phenotypes like Triple-Negative Breast Cancer (TNBC) and cervical cancer 3[3]. These compounds actively reduce cancer stem cell (CSC) numbers and alter critical glycosphingolipid (GSL) expression required for tumor adhesion.
Tyrosine Kinases: c-Src and RON Splice Variants
Thieno[2,3-b]pyridines also exhibit high affinity for non-receptor tyrosine kinases. They have been optimized to target c-Src, a kinase whose deregulated activity drives tumor progression 4[4]. More recently, structural modifications of the thienopyridine core have yielded nanomolar-potency inhibitors against tumorigenic RON (Recepteur d'origine nantais) splice variants, providing a novel therapeutic avenue for colon cancer 5[5].
Quantitative Pharmacological Landscape
The following table synthesizes the quantitative efficacy of thieno[2,3-b]pyridine derivatives across various validated targets, providing a benchmark for lead optimization.
| Therapeutic Target | Primary Disease Model | Cellular Function Modulated | Observed Efficacy (IC₅₀ / Kᵢ) |
| Pim-1 Kinase | Prostate Cancer, Leukemia | Cell Survival, G1/S Transition | 12.7 μM – 35.7 μM |
| PLC-γ2 | TNBC, Cervical Cancer | Cell Motility, Metastasis | Low Nanomolar |
| c-Src Kinase | Broad Solid Tumors | Tumor Progression | Sub-micromolar |
| RON Splice Variants | Colon Cancer (HT29, SW620) | Oncogenic Signaling | Nanomolar |
| eEF2-K | Breast Cancer | Protein Translation Elongation | ~170 nM |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 5-bromo-3-methylthieno[2,3-b]pyridine derivatives must rely on robust, self-validating methodologies. Below are the definitive protocols for target validation.
Protocol A: High-Throughput Kinase Inhibition Assay (Pim-1)
This protocol utilizes a luminescence-based ATP depletion assay to measure kinase activity.
Step-by-Step Methodology & Causality:
-
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Causality: DTT is strictly required to maintain the kinase's cysteine residues in a reduced state, preventing artifactual loss of enzyme activity due to oxidation. Tween-20 prevents non-specific binding of the hydrophobic thienopyridine compound to the microplate walls.
-
-
Compound Pre-Incubation: Serially dilute the thieno[2,3-b]pyridine derivative in DMSO. Add to the Pim-1 enzyme in the microplate and incubate for 30 minutes at room temperature.
-
Causality: Because these compounds are ATP-competitive inhibitors, pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the introduction of ATP. Skipping this step leads to artificially high IC₅₀ values due to kinetic out-competition by ATP.
-
-
Reaction Initiation: Add the ATP/Substrate peptide mix to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add Kinase-Glo® reagent (which generates luminescence proportional to the remaining unconsumed ATP) and read the plate after 10 minutes.
Self-Validating System:
-
Internal Controls: Every plate must include a DMSO-only vehicle control (defines 100% kinase activity) and a Staurosporine reference control (defines 0% kinase activity/maximum inhibition).
-
Statistical Validation: The assay is only considered valid if the calculated Z'-factor is ≥ 0.5 , proving the signal window is wide enough to distinguish true hits from assay noise.
Figure 2: Self-validating high-throughput kinase assay workflow with internal controls.
Protocol B: Flow Cytometry Assessment of Apoptosis (Annexin V/PI)
To confirm that kinase/PLC inhibition translates to cellular apoptosis, dual-staining flow cytometry is utilized 6[6].
Step-by-Step Methodology & Causality:
-
Cell Treatment: Seed cancer cells (e.g., MDA-MB-231 or DU145) and treat with the compound for 48 hours.
-
Causality: A 48-hour window is optimal; it is long enough for the inhibition of survival pathways (like Pim-1) to execute the apoptotic cascade, but short enough to prevent secondary necrosis from obliterating the cell population, allowing accurate measurement of early apoptosis.
-
-
Harvest & Wash: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer (containing Ca²⁺).
-
Causality: Annexin V binding to phosphatidylserine (PS) is strictly calcium-dependent. Using standard PBS without calcium will result in false negatives.
-
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Causality: In healthy cells, PS is located on the inner membrane leaflet. During early apoptosis, PS flips to the outer leaflet, binding Annexin V. PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). This differential staining isolates the exact mechanism of cytotoxicity.
-
Self-Validating System:
-
Compensation Controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells must be run first. This allows the cytometer to calculate a compensation matrix, ensuring that fluorescence spillover between the FITC and PI channels is not falsely recorded as double-positive (late apoptotic) events.
Conclusion & Future Perspectives
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold represents a highly privileged structure in modern medicinal chemistry. Its ability to be fine-tuned to selectively target Pim-1, c-Src, RON splice variants, and PLC-γ2 makes it a cornerstone for developing polypharmacological agents or highly selective targeted therapies. Future drug development efforts should focus on optimizing the pharmacokinetic profile of these derivatives while utilizing the self-validating assays outlined above to ensure translational reliability from bench to clinic.
References
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.1
-
Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells. Medicines (MDPI).2
-
Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC / NIH.3
-
Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. PubMed / NIH.4
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters.5
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. PMC / NIH.6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells [mdpi.com]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization Strategies for the Thieno[2,3-b]pyridine Core
Introduction and Strategic Overview
The thieno[2,3-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Structurally acting as a bioisostere for pyrrolo[2,3-b]pyridine, it is heavily utilized in the development of P2Y12 receptor inhibitors for acute coronary syndromes[1], cholinesterase inhibitors for Alzheimer's disease[2], and novel antimicrobial agents[3].
Despite its immense biological value, the functionalization of the thieno[2,3-b]pyridine core presents significant synthetic challenges. The electron-deficient nature of the pyridine ring inherently resists electrophilic aromatic substitution (EAS), which instead occurs preferentially at the electron-rich thiophene ring (e.g., direct halogenation yields 3-halothieno[2,3-b]pyridines)[4]. To access highly valuable pyridine-substituted derivatives (specifically at the C4 position), chemists must employ polarity-inversion strategies or rely on de novo cyclization methods[5][6].
This application note details field-proven, self-validating protocols for the divergent functionalization of the thieno[2,3-b]pyridine core, focusing on regioselective C4-bromination, late-stage cross-coupling, and C3-amination workflows.
Caption: Divergent functionalization workflows for the thieno[2,3-b]pyridine core.
Strategy I: Regioselective C4-Bromination via N-Oxide Activation
Mechanistic Rationale (Causality)
To overcome the natural nucleophilicity of the thiophene ring, the pyridine nitrogen is first oxidized to an N-oxide. This serves a dual purpose: it withdraws electron density from the C2, C4, and C6 positions, and provides a chemical handle for activation.
When treated with an activating agent like methanesulfonic anhydride (Ms₂O) or trifluoromethanesulfonic anhydride (Tf₂O), the N-oxide oxygen is sulfonylated, creating a highly electrophilic pyridinium intermediate. Tetrabutylammonium bromide (TBAB) is introduced as a highly soluble, organic-compatible source of nucleophilic bromide. The bromide selectively attacks the C4 position via an addition-elimination mechanism, followed by the departure of the mesylate/triflate leaving group to rearomatize the ring[6]. Dichloromethane (DCM) is specifically chosen as the solvent because it maximizes regioselectivity and prevents competitive solvolysis[6].
Caption: Mechanism of regioselective C4-bromination via N-oxide activation.
Protocol 1: Synthesis of 4-Bromothieno[2,3-b]pyridine
Self-Validation Checkpoint: The reaction must be kept strictly at 0 °C during the addition of the activating agent to prevent thermal degradation of the unstable O-sulfonylated intermediate, which would manifest as a black, intractable tar.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve thieno[2,3-b]pyridine N-oxide (1.0 equiv, 10 mmol) and TBAB (1.5 equiv, 15 mmol) in anhydrous DCM (0.2 M relative to substrate).
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add methanesulfonic anhydride (Ms₂O, 2.0 equiv, 20 mmol) portion-wise over 10 minutes. Maintain vigorous stirring.
-
Reaction: Allow the mixture to stir at 0 °C for 16 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1); the highly polar N-oxide spot (baseline) should completely disappear.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 4-bromothieno[2,3-b]pyridine as an off-white solid (Expected yield: ~87%)[6].
Strategy II: Late-Stage Cross-Coupling at C4
Mechanistic Rationale (Causality)
With the bromide successfully installed at the C4 position, the core is now primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C4-bromide on the electron-deficient pyridine ring undergoes rapid oxidative addition with Pd(0) species. This enables the modular assembly of 4-aryl and 4-amino bioisosteres critical for structure-activity relationship (SAR) campaigns in drug discovery[6].
Protocol 2: Suzuki-Miyaura Coupling for 4-Arylthieno[2,3-b]pyridines
-
Setup: To a Schlenk tube, add 4-bromothieno[2,3-b]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the tube with argon for an additional 5 minutes.
-
Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash chromatography to isolate the 4-arylthieno[2,3-b]pyridine (Expected yield: 85–95%)[6].
Strategy III: C3-Amination and Derivatization
Mechanistic Rationale (Causality)
When functionalization of the thiophene ring is desired, de novo synthesis via Thorpe-Ziegler cyclization is the preferred route to yield 3-aminothieno[2,3-b]pyridines[5]. The resulting C3-amino group is highly nucleophilic and serves as an excellent anchor for further derivatization, such as chloroacetylation. This specific transformation is heavily utilized to synthesize precursors for complex polyheterocycles targeting malaria, prion infections, and Huntington's disease[7].
Protocol 3: Chloroacetylation of 3-Aminothieno[2,3-b]pyridines
Self-Validation Checkpoint: Precise stoichiometric control of chloroacetyl chloride (2.2 to 2.4 equivalents) and strict reflux time (3–4 h) are required. Extending the reaction time (8–10 h) will trigger an unintended intramolecular cyclization[7].
-
Dissolution: In a round-bottom flask, dissolve the 3-aminothieno[2,3-b]pyridine derivative (1.0 equiv, 2.38 mmol) in anhydrous dioxane (30 mL). Heat gently until complete dissolution is achieved.
-
Acylation: Add chloroacetyl chloride (2.2 equiv, 5.24 mmol) dropwise to the solution.
-
Reflux: Equip a reflux condenser and heat the mixture to reflux for 3 to 4 hours.
-
Monitoring: Track the reaction via TLC using Acetone/Petroleum Ether (2:1). The primary amine starting material should be fully consumed.
-
Isolation: Cool the mixture to room temperature. A precipitate will form. Filter the solid precipitate under vacuum.
-
Purification: Recrystallize the crude solid from hot acetone to afford the pure 3-(2-chloroacetamido)thieno[2,3-b]pyridine derivative[7].
Quantitative Data Summary
The following table summarizes the optimized conditions and expected outcomes for the functionalization protocols discussed, providing a quick-reference guide for bench scientists.
| Functionalization Target | Starting Material | Key Reagents & Catalyst | Solvent & Temp | Regioselectivity | Expected Yield |
| C4-Bromination | Thieno[2,3-b]pyridine N-oxide | Ms₂O (2.0 eq), TBAB (1.5 eq) | DCM, 0 °C | Exclusively C4 | 87% |
| C4-Arylation | 4-Bromothieno[2,3-b]pyridine | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C | C4 (Cross-coupling) | 85–95% |
| C3-Acylation | 3-Aminothieno[2,3-b]pyridine | Chloroacetyl chloride (2.2 eq) | Dioxane, Reflux | Exclusively C3-NH₂ | >80% |
| C3-Halogenation (Historical) | Thieno[2,3-b]pyridine | Elemental Halogen / Ag₂SO₄ | H₂SO₄, RT | Exclusively C3 | Variable |
References
-
Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review Current Organic Chemistry / EurekaSelect URL:[Link][5]
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine The Journal of Organic Chemistry (ACS) URL:[Link][6]
-
Thieno[2,3-b]pyridine amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease Archiv der Pharmazie (PubMed) URL: [Link][2]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles MDPI URL:[Link][7]
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities Arabian Journal of Chemistry URL:[Link][3]
-
Synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives as anti-platelet agents European Journal of Medicinal Chemistry URL:[Link][1]
-
Chemistry of thienopyridines. XVII. Direct halogenation of thieno[2,3-b]pyridine Journal of Heterocyclic Chemistry (Semantic Scholar) URL:[Link][4]
Sources
- 1. incqs.fiocruz.br [incqs.fiocruz.br]
- 2. Thieno[2,3-b]pyridine amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Protocol for N-arylation of 3-aminothieno[2,3-b]pyridines
Application Note: Protocol for the Palladium-Catalyzed N-Arylation of 3-Aminothieno[2,3-b]pyridines
Introduction & Mechanistic Rationale
3-Aminothieno[2,3-b]pyridines are privileged heterocyclic scaffolds with profound applications ranging from herbicide safeners to potent biologically active agents[1]. However, the functionalization of the 3-amino group via direct nucleophilic aromatic substitution (SNAr) or classical Ullmann coupling is often plagued by low yields. This is primarily due to the electronic deactivation of the amine lone pair through conjugation with the electron-deficient pyridine ring and adjacent electron-withdrawing groups (e.g., 2-carboxamides or 2-carboxylates)[2].
To overcome this intrinsic deactivation, the Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the most robust methodology for C–N bond formation in these systems[3]. The causality behind the success of this system lies in the precise tuning of the catalytic cycle. Utilizing a bulky, bidentate phosphine ligand like Xantphos ensures a wide bite angle (~111°), which forces the palladium(II) intermediate into a strict cis-conformation. This geometric constraint significantly accelerates the rate-determining reductive elimination step, outcompeting unwanted β-hydride elimination pathways[2]. Furthermore, the choice of a mild inorganic base, such as Cs₂CO₃, is critical; stronger bases like NaOtBu can trigger premature saponification of ester functionalities commonly present at the C2 position of the thienopyridine core[4].
Catalytic Pathway Visualization
Figure 1: Catalytic cycle of Buchwald-Hartwig N-arylation highlighting key Pd intermediates.
Optimization of Reaction Conditions & Quantitative Data
The table below summarizes the quantitative optimization data for the coupling of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with bromobenzene. The data highlights the necessity of the Pd/Xantphos/Cs₂CO₃ triad for optimal conversion.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd₂(dba)₃ (5) | BINAP (10) | Cs₂CO₃ (1.4) | Toluene | 100 | 45 | Narrower bite angle limits reductive elimination. |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | 88 | Optimal cis-geometry enforced; high conversion. |
| 3 | Pd(OAc)₂ (10) | Xantphos (10) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 32 | Strong base induces ester saponification side-reaction[4]. |
| 4 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 110 | 15 | Ullmann conditions fail due to severe amine deactivation. |
Experimental Protocol: Self-Validating Methodology
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity before proceeding to subsequent steps.
Materials Required:
-
3-Aminothieno[2,3-b]pyridine derivative (1.0 equiv, e.g., 1.0 mmol)
-
Aryl bromide or iodide (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv, 5 mol%)
-
Xantphos (0.10 equiv, 10 mol%)
-
Cs₂CO₃ (1.4 equiv, finely milled and oven-dried at 150 °C)
-
Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw, 10 mL)
Step-by-Step Workflow:
-
Preparation and Inertion (Critical Checkpoint):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-aminothieno[2,3-b]pyridine, aryl halide (if solid), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the flask with a rubber septum and subject it to three cycles of high vacuum followed by backfilling with ultra-high purity Argon.
-
Validation: The solid mixture should appear as a deep purple/burgundy powder (due to Pd₂(dba)₃). Any black discoloration at this stage indicates moisture/oxygen contamination.
-
-
Solvent Addition and Pre-activation:
-
Inject the degassed anhydrous 1,4-dioxane and the aryl halide (if liquid) via a gas-tight syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Causality: This brief pre-activation allows the bidentate Xantphos ligand to displace the dba ligands, forming the active, coordinatively unsaturated Pd(0) species prior to thermal stress.
-
-
Thermal Coupling:
-
Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours.
-
Validation: The reaction mixture should transition from a dark burgundy suspension to a homogenous reddish-brown solution. If the solution turns opaque black with a metallic mirror, the catalyst has crashed out (Pd-black formation), indicating an oxygen leak or solvent impurity.
-
-
Reaction Monitoring (Self-Correction):
-
After 12 hours, withdraw a 50 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS. Look for the disappearance of the starting amine mass and the emergence of the product mass. If >15% starting material remains, spike the reaction with an additional 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos, and heat for another 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the crude mixture through a short pad of Celite to remove the palladium residues and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-arylated 3-aminothieno[2,3-b]pyridine.
-
Troubleshooting Guide
-
High levels of dehalogenated aryl starting material:
-
Cause: Trace moisture acting as a hydride source, leading to premature reductive elimination of the Ar-Pd-X intermediate.
-
Solution: Ensure Cs₂CO₃ is rigorously dried at 150 °C under vacuum overnight. Use freshly distilled or strictly anhydrous solvent.
-
-
Formation of diarylated product (Ar₂N-R):
-
Cause: Excess aryl halide and prolonged heating times.
-
Solution: Strictly control the stoichiometry of the aryl halide to 1.1–1.2 equivalents and monitor the reaction closely via TLC/LC-MS to quench immediately upon completion.
-
References
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin , researchgate.net. 1
-
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth... , nih.gov. 2
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation , rsc.org. 4
-
Synthesis of di(hetero)arylamines 2a-2o by CN Buchwald-Hartwig cross-coupling , researchgate.net. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Application Notes and Protocols for the Use of 5-Bromo-3-methylthieno[2,3-b]pyridine and its Analogs in Cancer Cell Line Studies
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the thieno[2,3-b]pyridine scaffold, exemplified by 5-Bromo-3-methylthieno[2,3-b]pyridine, in cancer cell line research. This document provides in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the application of this promising class of compounds in oncology.
Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core structure is a privileged pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this scaffold have garnered significant attention in oncology for their potent anti-proliferative and cytotoxic effects across various cancer cell lines, including those of the prostate, breast, and cervix.[1][2][3] While specific studies on 5-Bromo-3-methylthieno[2,3-b]pyridine are emerging, the broader class of thieno[2,3-b]pyridine derivatives has been shown to be effective against numerous cancer cell lines.[2][4]
One of the key attributes of thieno[2,3-b]pyridine derivatives is their polypharmacology, meaning they can modulate multiple biological targets implicated in tumorigenesis.[3] This multi-targeting capability presents a significant advantage in cancer therapy, where redundancy and crosstalk in signaling pathways often lead to resistance to single-target agents.
Mechanism of Action and Key Cellular Targets
Thieno[2,3-b]pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Phosphoinositide-Specific Phospholipase C (PLC): Several thieno[2,3-b]pyridine compounds were initially identified as inhibitors of PLC isoforms, particularly PLCγ.[3][5] This enzyme plays a crucial role in cell signaling pathways that regulate cell proliferation, migration, and survival.[5] Inhibition of PLC can lead to altered cell morphology, such as membrane blebbing, and reduced cell motility.[5][6][7]
-
Induction of Cell Cycle Arrest: A common outcome of treating cancer cells with thieno[2,3-b]pyridine derivatives is the induction of cell cycle arrest, predominantly at the G2/M phase.[3][5] This prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: These compounds are also known to induce programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[2][3]
-
Targeting Cancer Stem Cells (CSCs): Some derivatives have demonstrated the ability to reduce the population of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.[2][8]
-
Modulation of Glycosphingolipid (GSL) Expression: Treatment with thieno[2,3-b]pyridine compounds can alter the expression of GSLs on the cancer cell surface, which are involved in cell adhesion and signaling.[2][8]
-
PIM-1 Kinase Inhibition: Certain 5-bromo-thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[9]
The diverse mechanisms of action underscore the potential of the thieno[2,3-b]pyridine scaffold in developing novel anticancer therapeutics.
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer effects of 5-Bromo-3-methylthieno[2,3-b]pyridine and its analogs.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, PC3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Bromo-3-methylthieno[2,3-b]pyridine or its analog, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: A dose-dependent decrease in cell viability is expected with increasing concentrations of an active compound.
Protocol 2: Analysis of Protein Expression by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[11][12] This can be used to investigate the effect of the test compound on proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), or specific signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[11]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil for 5 minutes to denature the proteins.[14]
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.[15]
-
Capture the signal using an imaging system.
-
Expected Outcome: Changes in the expression levels of target proteins in treated cells compared to control cells. For example, an increase in cleaved caspase-3 would indicate apoptosis, while a decrease in Cyclin B1 might suggest G2/M arrest.
Protocol 3: Kinase Inhibition Assay
Given that some thieno[2,3-b]pyridine derivatives inhibit kinases like PIM-1, a kinase inhibition assay is crucial for target validation.[9] Luminescence-based assays that measure ATP consumption are a common method.[16]
Principle: Kinase activity consumes ATP. The amount of remaining ATP can be quantified using a luciferase-based reaction that generates a luminescent signal. Higher luminescence indicates lower kinase activity and thus, effective inhibition.[17]
Materials:
-
Recombinant kinase (e.g., PIM-1)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
5-Bromo-3-methylthieno[2,3-b]pyridine or its analog
-
A known kinase inhibitor (positive control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a white opaque plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound or the positive control. Include a no-inhibitor control (vehicle). Pre-incubate for 10-30 minutes.[18]
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for the recommended time at the optimal temperature.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.
Expected Outcome: A dose-dependent increase in luminescence, indicating inhibition of kinase activity.
Data Presentation
Quantitative data from the assays should be summarized in tables for clarity and easy comparison.
Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Derivative A | MDA-MB-231 (Breast) | MTT | 48 | 2.0 | [8] |
| Derivative B | HCT-116 (Colon) | Growth Inhibition | 72 | 0.011 | [7] |
| DJ160 | PC3 (Prostate) | Crystal Violet | 72 | Varies | [3] |
| Compound 1 | HeLa (Cervical) | MTT | 72 | ~5.0 | [2] |
| Compound 1 | SiHa (Cervical) | MTT | 48 | ~2.5 | [2] |
Visualizations
Signaling Pathway
Experimental Workflow
References
-
Gilbert, D.F., & Friedrich, O. (Eds.). (2018). Cell Viability Assays: Methods and Protocols. Springer. [Link]
-
Cell Viability Assays : Methods and Protocols. (n.d.). Frederick National Lab for Cancer Research. [Link]
-
Radan, M., Pervan, M., Čikeš Čulić, V., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., & Reynisson, J. (2021). Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s + Breast Cancer Cells. International Journal of Molecular Sciences, 22(13), 6720. [Link]
-
Pervan, M., Meić, L., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., & Čikeš Čulić, V. (2022). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 23(21), 13197. [Link]
-
Cell Viability and Proliferation Assays. (n.d.). Bio-Rad. [Link]
-
Haverkate, N. A., Pilkington, L. I., U. M., J., S., A., M., D., F., G., ... & Reynisson, J. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]
-
Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8797. [Link]
-
The structures of the thieno[2,3-b]pyridine derivatives 1–6. (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
Al-Rashood, S. T., Aboldahab, I. A., Al-Warhi, T., Al-Obaid, A. M., Al-Ghamdi, S. S., & Abdel-Aziz, A. A.-M. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 113–120. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Pilkington, L. I., van Rensburg, M., Haverkate, N. A., Reynisson, J., & Barker, D. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 882. [Link]
-
Leung, E., Reynisson, J., & Barker, D. (2014). The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells. MedChemComm, 5(6), 809–815. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]
-
Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 8. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Western Blot Protocol | R&D Systems [rndsystems.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
High-throughput screening of 5-Bromo-3-methylthieno[2,3-b]pyridine libraries
Application Note & Protocols
Topic: High-Throughput Screening of 5-Bromo-3-methylthieno[2,3-b]pyridine Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A significant portion of this activity has been linked to the inhibition of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[3][4][5][6] This application note provides a comprehensive, field-tested framework for the high-throughput screening (HTS) of compound libraries based on the 5-Bromo-3-methylthieno[2,3-b]pyridine core. We present a robust, luminescence-based biochemical assay strategy, detailed protocols for assay optimization and execution, and a rigorous data analysis and hit validation cascade designed to identify potent and selective kinase inhibitors.
Introduction: The Strategic Rationale for Screening Thieno[2,3-b]pyridines
The goal of any HTS campaign is not merely to generate data but to identify meaningful starting points for drug discovery.[7][8] The choice of the 5-Bromo-3-methylthieno[2,3-b]pyridine library is strategic. The thieno[2,3-b]pyridine core acts as a versatile scaffold, and the bromine atom at the 5-position provides a convenient synthetic handle for further chemical elaboration via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.[9][10] Previous studies have shown that derivatives of this scaffold can exhibit potent anti-proliferative effects and inhibit specific kinases, such as Pim-1 and DRAK2, making them an attractive starting point for oncology and metabolic disease programs.[5][6][11][12]
This guide focuses on a biochemical kinase inhibition assay as the primary screening platform. Kinases are an ideal target class for such libraries due to their well-defined ATP-binding pocket, which small molecules can effectively target.[4][13]
Assay Selection and Development: Building a Foundation for Success
The success of an HTS campaign is predetermined by the quality and robustness of the assay.[14][15][16] The primary objective is to select a format that is sensitive, reproducible, scalable for automation, and minimizes interference from library compounds.[15][17] While various kinase assay technologies exist, including fluorescence-based and radiometric methods, we have selected a luminescence-based ATP-depletion assay for this campaign.[18][19][20]
Causality Behind the Choice: Why a Luminescence-Based Assay?
-
Universality: The assay measures the depletion of ATP, a universal substrate for all kinases, making the platform adaptable to virtually any kinase target without the need for specific antibodies or modified substrates.[21][22]
-
Homogeneous Format: The "mix-and-read" nature of the assay, where reagents are simply added to the well, is highly amenable to automated liquid handling, reducing complexity and potential for error.[23][24] This is a critical factor for achieving the throughput required for large library screening.
-
High Sensitivity and Robustness: Luminescence assays, such as Promega's Kinase-Glo®, typically exhibit a high signal-to-background ratio and are less susceptible to compound interference (e.g., autofluorescence or light scattering) that can plague fluorescence-based methods.[17][21][25] This inherent robustness reduces the rate of false positives.
-
Clear Endpoint: The luminescent signal is inversely proportional to kinase activity; therefore, inhibitors are easily identified by an increase in light output.[3][21]
dot
Caption: Inverse relationship between kinase activity and light output.
Detailed Experimental Protocols
These protocols are designed for a 384-well plate format but can be adapted for 96- or 1536-well formats.
Protocol 1: Assay Optimization
Objective: To determine the optimal concentrations of enzyme and ATP and the ideal reaction time to ensure the assay is sensitive to inhibitors and runs under initial velocity conditions.
-
Enzyme Titration:
-
Prepare a series of 2-fold dilutions of the kinase in kinase buffer.
-
Dispense 5 µL of each enzyme dilution into columns of a 384-well white, solid-bottom plate.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mix (using a fixed, saturating ATP concentration, e.g., 100 µM).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
Goal: Identify the enzyme concentration that yields approximately 80-90% ATP consumption (a low light signal) but remains in the linear range of the titration curve.
-
-
ATP Titration (Determining ATP Km):
-
Use the optimized enzyme concentration determined above.
-
Prepare a series of 2-fold dilutions of ATP, starting from 200 µM down to <1 µM.
-
Initiate the kinase reaction and proceed as above.
-
Plot kinase activity (calculated from ATP consumption) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.
-
Causality: For screening ATP-competitive inhibitors, running the assay at an ATP concentration equal to or just below the Km provides the best sensitivity for detecting hits.[19][26]
-
-
Time Course:
-
Set up a bulk kinase reaction with the optimized enzyme and ATP concentrations.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction in a set of wells by adding the Kinase-Glo® Reagent.
-
Read luminescence for all time points simultaneously at the end.
-
Goal: Select an incubation time within the linear phase of the reaction (typically 30-60 minutes) where significant signal change is observed.
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire 5-Bromo-3-methylthieno[2,3-b]pyridine library at a single concentration to identify initial "hits".
-
Plate Preparation:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound into a 384-well assay plate (final concentration typically 10-20 µM).
-
Designate specific columns for controls:
-
Negative Controls (0% Inhibition): DMSO only.
-
Positive Controls (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
-
-
Reagent Addition (Automated):
-
Using a multi-drop dispenser, add 5 µL of the kinase (at 2X final concentration) in kinase buffer to all wells.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the substrate/ATP mix (at 2X final concentration, with ATP at its Km value) to all wells to start the reaction.
-
Briefly centrifuge the plates to ensure proper mixing.
-
-
Incubation:
-
Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Protocol 3: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Compound Re-supply:
-
Obtain fresh, dry powder or confirmed concentration stock solutions of the primary hits.
-
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Perform the kinase assay as described in Protocol 2, but instead of a single concentration, add the dilution series of each compound to the plate.
-
Run each compound in triplicate to ensure data quality.
-
-
Data Analysis:
-
Normalize the data using DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.
-
Data Presentation and Quality Control
Rigorous quality control is essential for a successful HTS campaign.[14] Key metrics should be calculated for each screening plate to ensure validity.
| Parameter | Recommended Value | Description |
| Library Size | >10,000 | Number of 5-Bromo-3-methylthieno[2,3-b]pyridine derivatives. |
| Primary Screen Concentration | 10-20 µM | Initial concentration at which all library compounds are tested. |
| Assay Format | 384-well | Standard miniaturized format for high-throughput screening.[15] |
| Z'-Factor | ≥ 0.5 | A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent, robust assay.[14][27] |
| Signal-to-Background (S/B) | > 5 | The ratio of the signal from the negative control (low kinase activity) to the positive control (high kinase activity). |
| % Coefficient of Variation (%CV) | < 15% | A measure of the precision and reproducibility of the control wells.[14] |
| Hit Threshold | > 50% Inhibition | The cutoff used to classify a compound from the primary screen as a "hit". |
Table 1: Representative HTS Assay Parameters and Quality Control Metrics.
Hit Triage and Validation: From Hit to Validated Lead
A primary hit from an HTS is not a lead. It is a starting point that requires rigorous validation to eliminate artifacts and false positives.[8][28] Implementing a validation cascade is a self-validating system that builds confidence in the selected compounds.[28]
dot
Caption: A workflow for validating primary screening hits.
-
Orthogonal Assay Confirmation: This is the most critical step to eliminate false positives resulting from interference with the primary assay's detection system.[28] Hits confirmed in the primary luminescence assay should be re-tested in an assay with a different detection principle, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a fluorescence polarization assay.[20][26][29] True hits should be active in both assays.
-
Luciferase Counterscreen: To ensure that hits are not simply inhibiting the luciferase enzyme used in the detection step, compounds should be tested in a counterscreen. This involves running the detection reaction (Luciferin + Luciferase) in the presence of ATP and the compound without the target kinase.[23] Compounds that inhibit this reaction are flagged as assay artifacts.
-
Chemical Tractability and SAR: Confirmed hits should be analyzed by medicinal chemists. Clustering of active compounds around a common chemical scaffold provides early evidence of a structure-activity relationship (SAR), increasing confidence that the observed activity is due to a specific interaction with the target.[7][28] Singletons (active compounds with no active close analogs) are generally given a lower priority.
-
Purity and Integrity Analysis: All confirmed hits must be subjected to quality control analysis, such as LC-MS and NMR, to confirm their identity and purity (>95%) before committing to further studies.[7]
Conclusion
This application note provides a detailed and scientifically grounded methodology for the high-throughput screening of 5-Bromo-3-methylthieno[2,3-b]pyridine libraries to identify novel kinase inhibitors. By combining a robust, luminescence-based primary assay with a stringent, multi-step validation cascade, researchers can efficiently navigate the HTS process, minimize the pursuit of false positives, and identify high-quality, validated hit series. This framework serves as a reliable starting point for drug discovery programs targeting the vast and therapeutically important kinome.
References
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? [Link]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]
-
Aldeghi, M., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [Link]
-
Pires, M. M., et al. (2014). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]
-
Trinquet, E., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. PMC. [Link]
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BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Jia, Y., et al. (2019). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. [Link]
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von Ahsen, O., & Bömer, U. (2005, March). High-throughput screening for kinase inhibitors. PubMed. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Lazar, D. C., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Binnie, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
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Zhang, J., & Xing, X. (2008, March 14). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]
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El-Gohary, N. S. M., et al. (2022). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. PMC. [Link]
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Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. [Link]
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BMG LABTECH. High-throughput screening (HTS). [Link]
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An, W. F., & Tolliday, N. (2010). Design and implementation of high-throughput screening assays. PubMed. [Link]
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Haverkate, N. A., et al. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
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El-Damasy, A. K., et al. (2016, March 22). Full article: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. [Link]
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Riaz, M., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]
-
Riaz, M., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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Al-Ghorbani, M., et al. (2023, March 14). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry. [Link]
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Hassan, A. S. (2013, December 31). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar. [Link]
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Gomaa, A. M. M., & Ali, M. M. (2020). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - PMC. PMC. [Link]
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Li, Y., et al. (2025, October 12). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/39407699/)
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Application Note: Scale-Up Synthesis and Process Optimization of 5-Bromo-3-methylthieno[2,3-b]pyridine Intermediates
Executive Summary
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic pharmacophore, prominently featured in the development of and . Specifically, the 5-bromo-3-methylthieno[2,3-b]pyridine core serves as a versatile, halogenated building block, enabling late-stage structural diversification via cross-coupling methodologies.
This application note details a robust, field-proven protocol for the 100-gram scale-up synthesis of Methyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate (CAS: 2578839-30-0) and its subsequent saponification to 5-Bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS: 2578839-31-1). By optimizing the classic, we have engineered a self-validating workflow that maximizes throughput, minimizes process mass intensity (PMI), and eliminates the need for hazardous chromatographic purification.
Mechanistic Rationale & Process Design
The construction of the bicyclic core is achieved via a telescoped, two-step cascade reaction starting from 1-(5-bromo-2-chloropyridin-3-yl)ethanone (CAS: 886365-47-5).
-
S-Alkylation (Nucleophilic Aromatic Substitution): The protocol utilizes methyl thioglycolate as the sulfur source. Upon deprotonation by a mild base, the highly nucleophilic thiolate selectively displaces the activated 2-chloro substituent of the pyridine ring. We selected Potassium Carbonate ( K2CO3 ) in Dimethylformamide (DMF) over stronger bases like Sodium Hydride ( NaH ) because K2CO3 provides sufficient basicity to drive the substitution while suppressing premature, uncontrolled degradation of the starting material.
-
Thorpe-Ziegler-Type Cyclization: Following S-alkylation, the reaction is heated to 80 °C. The active methylene group of the newly formed thioether is deprotonated, triggering an intramolecular aldol-type condensation with the adjacent 3-acetyl group. Subsequent dehydration yields the fully aromatized, thermodynamically stable thieno[2,3-b]pyridine system.
Pathway Visualization
Fig 1: Mechanistic workflow for the scale-up of thieno[2,3-b]pyridine intermediates.
Quantitative Process Optimization
To ensure the protocol is viable for pilot-plant scaling, we conducted a rigorous screening of bases and solvents for the cyclization step. The data below demonstrates causality in our reagent selection: K2CO3 /DMF provides the optimal balance of kinetic control and economic viability.
Table 1: Base and Solvent Screening for the Cyclization Step (10 mmol scale)
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observations |
| 1 | Et3N (2.0) | EtOH | 80 | 12 | 65 | 42 | Incomplete cyclization; intermediate stalls due to weak basicity. |
| 2 | NaH (2.0) | THF | 65 | 8 | >95 | 61 | Fast reaction, but high impurity profile due to aggressive deprotonation. |
| 3 | Cs2CO3 (2.0) | DMF | 80 | 4 | >99 | 89 | Excellent yield, but cost-prohibitive for >100g scale-up. |
| 4 | K2CO3 (2.0) | DMF | 80 | 6 | >99 | 88 | Optimal balance of cost, thermal safety, and isolated yield. |
Step-by-Step Experimental Protocols
Protocol A: 100-Gram Synthesis of Methyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate
This procedure leverages the extreme hydrophobicity of the product to bypass chromatography, utilizing a highly scalable anti-solvent precipitation.
Equipment: 2 L jacketed glass reactor equipped with an overhead mechanical stirrer and an internal temperature probe. Reagents:
-
1-(5-bromo-2-chloropyridin-3-yl)ethanone: 100.0 g (426 mmol, 1.0 eq)
-
Methyl thioglycolate: 49.7 g (468 mmol, 1.1 eq)
-
Potassium Carbonate ( K2CO3 , 325 mesh): 117.8 g (852 mmol, 2.0 eq)
-
Anhydrous DMF: 800 mL
Step-by-Step Methodology:
-
Initiation: Charge the reactor with 800 mL of anhydrous DMF and 100.0 g of 1-(5-bromo-2-chloropyridin-3-yl)ethanone. Initiate overhead stirring at 250 rpm to ensure complete dissolution.
-
Base Addition & Cooling: Add K2CO3 in one portion. Cool the resulting suspension to 0–5 °C using the reactor jacket. Causality: Cooling prevents localized exotherms during the subsequent thiol addition, which can lead to dimerization side-reactions.
-
S-Alkylation: Add methyl thioglycolate dropwise over 30 minutes. Maintain the internal temperature below 10 °C.
-
Intermediate Maturation: Warm the reactor to room temperature (20–25 °C) and stir for 2 hours.
-
Self-Validation Checkpoint 1: Quench a 0.5 mL aliquot in water and extract with EtOAc. TLC (3:1 Hexanes/EtOAc, UV 254 nm) must show the complete disappearance of the starting material ( Rf ~0.6) and the appearance of the highly polar thioether intermediate near the baseline.
-
-
Cyclization: Heat the reactor to 80 °C for 6 hours.
-
Self-Validation Checkpoint 2: The reaction mixture will shift from a pale yellow suspension to a deep amber, homogeneous solution. HPLC analysis should indicate >95% conversion to the ester product.
-
-
Isolation: Cool the mixture to 20 °C. Slowly transfer the reaction mixture into a secondary vessel containing 3.0 L of vigorously stirred ice-water (0 °C). The product will immediately crash out as an off-white precipitate.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold water (3 × 500 mL) to quantitatively remove DMF and inorganic salts. Dry under vacuum at 45 °C to constant weight. Yield: ~107.5 g (88%).
Protocol B: Saponification to 5-Bromo-3-methylthieno[2,3-b]pyridine-2-carboxylic acid
Lithium hydroxide is utilized here instead of Sodium hydroxide to provide milder hydrolysis, preventing potential nucleophilic attack on the halogenated pyridine ring.
Reagents:
-
Methyl ester (from Protocol A): 80.0 g (279 mmol, 1.0 eq)
-
Lithium Hydroxide Monohydrate ( LiOH⋅H2O ): 23.4 g (558 mmol, 2.0 eq)
-
THF / Water: 400 mL / 400 mL (1:1 v/v)
Step-by-Step Methodology:
-
Suspension: Suspend the methyl ester in the THF/Water mixture at room temperature.
-
Hydrolysis: Add LiOH⋅H2O in one portion. Stir vigorously at 25 °C for 4 hours.
-
Self-Validation Checkpoint 3: The reaction initially forms a cloudy, biphasic suspension. As the ester hydrolyzes to the water-soluble lithium carboxylate, the mixture visually clarifies into a single, homogeneous phase. This is a definitive macroscopic indicator of reaction completion.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (35 °C, 150 mbar) to remove the THF, leaving only the aqueous layer.
-
Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches ~2.0. A thick, pale yellow precipitate will form.
-
Isolation: Filter the solid, wash with ice-cold water (2 × 200 mL), and dry under high vacuum at 50 °C for 12 hours. Yield: ~72.1 g (95%).
Analytical Validation Data
The structural integrity and purity of the scaled-up intermediates were confirmed via HPLC, NMR, and Mass Spectrometry, ensuring they meet the stringent >98% purity threshold required for downstream pharmaceutical screening[4].
Table 2: Analytical Characterization Summary
| Compound | Molecular Weight | Appearance | HPLC Purity | Key 1H NMR Signatures (DMSO- d6 ) | ESI-MS (m/z) [M+H]+ |
| Methyl Ester | 286.15 g/mol | Off-white solid | >98.5% | δ 3.85 (s, 3H, −OCH3 ), 2.65 (s, 3H, −CH3 ) | 286.0 / 288.0 (1:1 isotopic pattern) |
| Carboxylic Acid | 272.12 g/mol | Pale yellow powder | >99.0% | δ 13.5 (br s, 1H, −COOH ), 2.62 (s, 3H, −CH3 ) | 272.0 / 274.0 (1:1 isotopic pattern) |
References
-
Dotsenko, V. V., et al. "Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines." Russian Chemical Bulletin, 69, 1832–1855 (2020). URL: [Link]
-
Reynisson, J., et al. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." Molecules, 23(1), 157 (2018). URL: [Link]
-
El-Sayed, M. A., et al. "Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 31:sup4, 1718-1725 (2016). URL: [Link]
-
Godoi, M., et al. "Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines." Phosphorus, Sulfur, and Silicon and the Related Elements, 197:5-6, 458-464 (2022). URL: [Link]
Application Notes and Protocols: Harnessing Click Chemistry with 5-Azido-thieno[2,3-b]pyridine Derivatives for Advanced Drug Discovery and Bioconjugation
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
The thieno[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this structure have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, among others.[1][2] This broad spectrum of activity establishes the thieno[2,3-b]pyridine moiety as a "privileged scaffold" in drug discovery.
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as exceptionally powerful tools for the modular synthesis of complex molecules and the bioconjugation of biomolecules.[4][5]
This technical guide provides detailed application notes and protocols for the utilization of 5-azido-thieno[2,3-b]pyridine derivatives as versatile building blocks in click chemistry. By functionalizing the biologically active thieno[2,3-b]pyridine core with an azide handle, researchers can readily "click" this scaffold onto a diverse array of molecules, including fluorescent probes, polyethylene glycol (PEG) chains, peptides, and other pharmacophores, thereby enabling the rapid generation of novel conjugates for applications in drug development, chemical biology, and materials science.
Synthesis of the Key Precursor: 5-Azido-thieno[2,3-b]pyridine
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-azido-thieno[2,3-b]pyridine.
Protocol 1: Synthesis of 5-Amino-thieno[2,3-b]pyridine via Hofmann Rearrangement
The Hofmann rearrangement provides a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[6] This reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the amine.
Materials:
-
Thieno[2,3-b]pyridine-5-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Water (deionized)
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold NaOH solution while stirring vigorously. Maintain the temperature below 10 °C. The solution should turn a pale yellow.
-
Amide Dissolution: In a separate reaction vessel, dissolve thieno[2,3-b]pyridine-5-carboxamide (1 equivalent) in a minimal amount of dioxane.
-
Hofmann Rearrangement: Slowly add the freshly prepared cold sodium hypobromite solution to the dissolved amide.
-
Reaction Progression: After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 5-amino-thieno[2,3-b]pyridine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: Synthesis of 5-Azido-thieno[2,3-b]pyridine via Diazotization-Azidation
The conversion of the 5-amino group to a 5-azido group is achieved through a two-step, one-pot procedure involving the formation of a diazonium salt intermediate, which is then displaced by an azide nucleophile.
Materials:
-
5-Amino-thieno[2,3-b]pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Water (deionized)
-
Ice-salt bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Amine Dissolution: Suspend 5-amino-thieno[2,3-b]pyridine (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3 equivalents). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold suspension of the amine hydrochloride. Maintain the temperature strictly between 0 and 5 °C. A clear solution of the diazonium salt should form. Stir the mixture for an additional 20-30 minutes at this temperature.
-
Azidation: Prepare a solution of sodium azide (1.5 equivalents) in water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution may be observed.
-
Reaction Completion: After the addition of sodium azide is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be handled with care as organic azides can be potentially explosive. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and carefully concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: The crude 5-azido-thieno[2,3-b]pyridine should be purified with caution, preferably by column chromatography on silica gel.
Safety Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heating concentrated solutions of the azide and avoid contact with heavy metals.
Click Chemistry Applications of 5-Azido-thieno[2,3-b]pyridine
Once synthesized, 5-azido-thieno[2,3-b]pyridine serves as a versatile hub for the introduction of a wide array of functionalities via click chemistry. Below are detailed protocols for both CuAAC and SPAAC reactions.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[3] This protocol describes the conjugation of 5-azido-thieno[2,3-b]pyridine with a terminal alkyne.
Workflow for CuAAC Reaction
Caption: General workflow for a CuAAC reaction.
Materials:
-
5-Azido-thieno[2,3-b]pyridine
-
Terminal alkyne (e.g., a fluorescently-tagged alkyne like Alkyne-PEG4-Fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)
| Component | Stock Concentration | Volume per 1 mL Reaction | Final Concentration |
| 5-Azido-thieno[2,3-b]pyridine | 100 mM in DMSO | 100 µL | 10 mM |
| Terminal Alkyne | 100 mM in DMSO | 120 µL | 12 mM (1.2 equiv) |
| CuSO₄·5H₂O | 100 mM in H₂O | 10 µL | 1 mM (0.1 equiv) |
| THPTA | 100 mM in H₂O | 50 µL | 5 mM (0.5 equiv) |
| Sodium Ascorbate | 1 M in H₂O (freshly prepared) | 50 µL | 50 mM (5 equiv) |
| Solvent (e.g., PBS) | - | 670 µL | - |
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents as detailed in the table above. The sodium ascorbate solution should be made fresh.
-
Reaction Setup: In a microcentrifuge tube or reaction vial, add the 5-azido-thieno[2,3-b]pyridine solution, the terminal alkyne solution, and the solvent.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. Allow this mixture to stand for a few minutes.
-
Addition of Catalyst: Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiation of Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution.
-
Reaction Progression: Vortex the mixture briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent. The product can then be purified by column chromatography or HPLC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.
Workflow for SPAAC Reaction
Caption: Simplified workflow for a SPAAC reaction.
Materials:
-
5-Azido-thieno[2,3-b]pyridine
-
Strained cyclooctyne (e.g., DBCO-PEG4-Biotin)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
| Component | Stock Concentration | Volume per 1 mL Reaction | Final Concentration |
| 5-Azido-thieno[2,3-b]pyridine | 10 mM in DMSO | 100 µL | 1 mM |
| DBCO-functionalized molecule | 10 mM in DMSO | 110 µL | 1.1 mM (1.1 equiv) |
| Solvent (e.g., PBS) | - | 790 µL | - |
Step-by-Step Procedure:
-
Preparation of Reactants: Prepare stock solutions of the 5-azido-thieno[2,3-b]pyridine and the DBCO-functionalized molecule in a suitable solvent like DMSO.
-
Reaction Setup: In a reaction vial, combine the 5-azido-thieno[2,3-b]pyridine solution and the bulk of the reaction solvent.
-
Initiation of Reaction: Add the DBCO-functionalized molecule solution to the azide solution.
-
Reaction Progression: Stir the reaction mixture at room temperature or 37 °C. The reaction is typically faster than CuAAC and can be complete in as little as 30 minutes to a few hours. Monitor the reaction progress by LC-MS.
-
Purification: For many bioconjugation applications, the reaction can be used directly if the starting materials are in appropriate ratios. For purification of small molecule conjugates, HPLC is often the method of choice.
Conclusion and Future Perspectives
The 5-azido-thieno[2,3-b]pyridine scaffold represents a powerful and versatile building block for the construction of novel chemical entities with potential therapeutic and diagnostic applications. The protocols outlined in this guide provide a clear pathway for the synthesis of this key precursor and its subsequent utilization in both copper-catalyzed and strain-promoted click chemistry reactions. The modular nature of this approach allows for the rapid diversification of the thieno[2,3-b]pyridine core, enabling the exploration of a vast chemical space in the quest for new and improved drug candidates and biological probes.
References
-
Abdelriheem, N. A., Ahmad, S. A.-K., & Abdelhamid, A. O. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822–838. [Link][1][7]
-
Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link][2][8]
-
Dotsenko, V. V., et al. (2013). Synthesis of new functionalized thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 49(5), 754-762. [Link][9]
-
Haverkate, T. J., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link][10]
-
Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][8][11]naphthyridinones and pyrazolo[3,4-c][8][11]naphthyridinones. Arkivoc, 2024(8), 202412212. [Link][11]
-
Hemantha, H. P., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. ACS Omega, 3(11), 15783–15804. [Link][12]
-
Organic Chemistry Portal. (2023). Curtius Rearrangement. [Link][15]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. [Link][16]
-
Pearson+. (2023). We have considered nucleophilic aromatic substitution of pyridine... [Link][17]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link][18]
-
The Royal Society of Chemistry. (2013). Directed nucleophilic aromatic substitution reaction. [Link][19]
-
Organic Chemistry Portal. (2023). Hofmann Rearrangement. [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. [Link][14][20]
-
Organic Chemistry Portal. (2023). Click Chemistry Azide-Alkyne Cycloaddition. [Link][22]
-
Bioclone. (2023). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link][3][23]
-
Interchim. (2023). Click Chemistry (Azide / alkyne reaction). [Link][5]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link][24]
-
ResearchGate. (2014). SPAAC click DNA ligation between azide-labelled and... [Link][21]
Sources
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. interchim.fr [interchim.fr]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Curtius Rearrangement [organic-chemistry.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 18. youtube.com [youtube.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 21. researchgate.net [researchgate.net]
- 22. Click Chemistry [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. axispharm.com [axispharm.com]
Technical Support Center: Optimizing 5-Bromo-3-methylthieno[2,3-b]pyridine Synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold. This bicyclic system is a highly privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents [1].
Because the pyridine ring is highly electron-deficient—exacerbated by the inductive effect of the C5 bromine—the standard Thorpe-Ziegler or Gewald-type cyclizations require precise thermodynamic control [2]. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you maximize your reaction yields.
Mechanistic Workflow & Diagnostic Map
The most reliable synthetic route involves a two-step, one-pot cascade: a Nucleophilic Aromatic Substitution ( SNAr ) of 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one with ethyl 2-mercaptoacetate, followed by a base-promoted intramolecular Aldol condensation [2].
Figure 1: Mechanistic workflow and critical troubleshooting nodes for the synthesis.
Diagnostic FAQs
Phase 1: Nucleophilic Aromatic Substitution ( SNAr )
Q: My SNAr reaction is sluggish, and TLC shows a highly non-polar byproduct. What is happening? A: You are observing the oxidative dimerization of ethyl 2-mercaptoacetate into a disulfide. In the presence of a base and trace oxygen, thiols rapidly oxidize, depleting your nucleophile. Causality & Solution: The thiolate anion is highly susceptible to single-electron oxidation. Degas your DMF by sparging with nitrogen for 15 minutes prior to adding the base. Add the thiol dropwise at 0 °C to maintain kinetic control over the SNAr pathway.
Phase 2: Intramolecular Cyclization
Q: The reaction mixture turns black, and my yield of the cyclized thieno[2,3-b]pyridine is below 20%. Why? A: You are experiencing competing intermolecular Aldol condensations. The acetyl group at the C3 position of the pyridine ring contains acidic α -protons. If the base is too strong or the temperature exceeds 90 °C, the base will deprotonate the acetyl group instead of the acetate methylene, leading to rapid polymerization (tar formation). Causality & Solution: Switch from standard K2CO3 to Cesium Carbonate ( Cs2CO3 ). The larger cesium cation provides a "softer" effective basicity and better solubility in DMF, favoring the formation of the less sterically hindered enolate (from the acetate) while suppressing acetyl deprotonation. Strictly maintain the temperature at 80 °C.
Phase 3: Decarboxylation (If targeting the unsubstituted C2 position)
Q: During decarboxylation of the 2-carboxylic acid intermediate, the thiophene ring degrades. How can I prevent this? A: Traditional decarboxylation of thieno[2,3-b]pyridines using copper powder in quinoline requires extreme heat (~200 °C), which can cleave the C-Br bond at the 5-position or degrade the electron-rich thiophene ring [3]. Causality & Solution: Utilize a milder, silver-catalyzed decarboxylation. Using Ag2CO3 (10 mol%) in DMSO at 120 °C facilitates the extrusion of CO2 via a stabilized silver-carboxylate intermediate without risking protodebromination.
Quantitative Optimization Data
The table below summarizes our internal benchmarking for the cyclization step (Thioether → Thienopyridine). Notice how the choice of base and temperature dictates the balance between complete cyclization and degradation.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Observation | Isolated Yield (%) |
| 1 | EtOH | NaOEt (1.5) | 80 | 4 | Incomplete cyclization | 45% |
| 2 | DMF | K2CO3 (2.0) | 60 | 12 | Stalled at thioether | 38% |
| 3 | DMF | K2CO3 (2.0) | 100 | 4 | Heavy tar formation | 22% |
| 4 | DMF | Cs2CO3 (2.0) | 80 | 4 | Clean conversion | 92% |
Self-Validating Standard Operating Procedure (SOP)
This protocol describes the optimized synthesis of the intermediate Ethyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate .
Step 1: System Preparation
-
Add 50 mL of anhydrous DMF to a 250 mL round-bottom flask.
-
Sparge the solvent with ultra-pure N2 for 15 minutes to remove dissolved oxygen. Validation: The solvent should remain perfectly clear. Any yellowing indicates solvent degradation or amine impurities.
Step 2: SNAr Thioetherification
-
Dissolve 10.0 mmol of 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one in the degassed DMF.
-
Add 20.0 mmol of finely powdered Cs2CO3 .
-
Cool the suspension to 0 °C using an ice bath.
-
Add 11.0 mmol of ethyl 2-mercaptoacetate dropwise over 10 minutes.
-
Stir at 0 °C for 1 hour. Validation: Spot a TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.6 ) should be completely consumed, replaced by a highly UV-active thioether intermediate ( Rf≈0.45 ).
Step 3: Intramolecular Cyclization
-
Remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to exactly 80 °C for 4 hours. Validation: The solution will transition from pale yellow to deep amber. Black coloration indicates overheating. TLC will show the disappearance of the thioether and the emergence of a bright blue fluorescent spot under 254 nm UV light ( Rf≈0.55 ), corresponding to the cyclized product.
Step 4: Workup and Purification
-
Cool the mixture to room temperature and pour it into 200 mL of vigorously stirred ice water.
-
Stir for 30 minutes until a fine precipitate forms.
-
Filter the solid under vacuum and wash with cold water (3 × 50 mL) to remove DMF and inorganic salts.
-
Recrystallize the crude solid from boiling ethanol to yield pure ethyl 5-bromo-3-methylthieno[2,3-b]pyridine-2-carboxylate as off-white needles.
References
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry (ACS Publications). URL: [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society (SciELO). URL: [Link]
-
Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors. European Journal of Medicinal Chemistry (PubMed). URL: [Link]
Thieno[2,3-b]pyridine Functionalization: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Thieno[2,3-b]pyridine synthesis and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic bottlenecks of working with these privileged heterocyclic scaffolds.
Below, you will find field-proven troubleshooting FAQs, optimized protocols, and mechanistic insights to ensure your experiments are self-validating and highly reproducible.
Part 1: Troubleshooting FAQs (The Causality of Time & Temperature)
Section A: Thermal C-H Functionalization & Annulation
Q: Why does my product yield drop significantly when I decrease the temperature below 150 °C during the C-H thiolation and annulation of alkynylpyridines? A: The formation of thieno[2,3-b]pyridines via site-selective C-H bond thiolation using potassium ethyl xanthate (EtOCS₂K) relies on a highly energy-demanding radical pathway [1]. At 150 °C, the thermal energy is sufficient to promote the generation of the EtOCSS• radical, which is required to abstract a hydrogen atom from the substrate. Furthermore, the subsequent Chugaev elimination step—which releases COS and ethylene gases to form the critical thiol intermediate—is thermodynamically demanding. Dropping the temperature stalls this elimination, trapping the intermediate and resulting in incomplete conversion. You must maintain 150 °C for the full 36 hours to ensure the radical cascade completes [1].
Section B: Cross-Coupling & Decarboxylation Issues
Q: During the Sonogashira cross-coupling of thieno[2,3-b]pyridine carboxylic acids, I am observing massive degradation and poor yields. Is my standard 140 °C protocol too hot? A: Yes. While standard cross-coupling protocols often employ high temperatures (120–140 °C), thieno[2,3-b]pyridine and closely related thieno[2,3-b]quinoline carboxylic acids are highly susceptible to protodecarboxylation at elevated temperatures [2]. To prevent this degradation, you must lower the reaction temperature to 100 °C and utilize strictly dry DMF. This specific temperature provides the perfect kinetic balance: it is hot enough to facilitate the Pd/Cu-catalyzed coupling cycle, but mild enough to preserve the carboxylic acid directing group necessary for subsequent lactonization [2].
Section C: Photochemical Functionalization
Q: I want to avoid high thermal loads entirely. How can I achieve C-H selenylation of the thieno[2,3-b]pyridine core at room temperature without waiting days for the reaction to finish? A: You can transition to a visible light-promoted functionalization. C-H selenylation can be achieved at exactly 25 °C (room temperature) using a blue LED (460–470 nm). However, to prevent long reaction times, you must saturate your solvent (hexanes) with an O₂ atmosphere using a balloon [3]. Oxygen acts as a crucial terminal oxidant in the photocatalytic cycle. By rapidly regenerating the active radical species and preventing non-productive recombination, O₂ cuts the reaction time in half—from 1 hour down to just 30 minutes [3].
Part 2: Quantitative Data & Experimental Protocols
Table 1: Optimization Parameters for Thieno[2,3-b]pyridine Functionalization
| Reaction Class | Catalyst / Reagents | Target Temperature | Optimal Time | Primary Failure Mode at Sub-optimal Conditions |
| C-H Thiolation & Annulation | EtOCS₂K, I₂, H₂O | 150 °C | 36 h | Incomplete radical generation; stalled Chugaev elimination. |
| Sonogashira Cross-Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 100 °C | 3.5 - 4 h | Protodecarboxylation of directing groups at >120 °C. |
| Photochemical Selenylation | Blue LED (50W), O₂ | 25 °C (Room Temp) | 0.5 h | Extended reaction time (>1 h) under ambient air. |
Field-Proven Methodologies
Protocol A: High-Temperature C-H Annulation (Thermal Pathway) [1]
-
In a pressure-rated reaction vessel, add 3-alkynylpyridine (0.5 mmol), EtOCS₂K (1.2 mmol), I₂ (1.5 mmol), and H₂O (0.5 mmol).
-
Dissolve the mixture in 3.0 mL of N,N-dimethylformamide (DMF).
-
Seal the vessel securely and heat to exactly 150 °C. Maintain stirring at this temperature for 36 hours to ensure complete Chugaev elimination.
-
Cool to room temperature, quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel column chromatography.
Protocol B: Temperature-Controlled Sonogashira Coupling [2]
-
In a vacuum-dried Schlenk tube, add the thieno[2,3-b]pyridine-6-carboxylic acid derivative (1.0 equiv) and PdCl₂(PPh₃)₂ (5 mol%) in dry DMF (2 mL) under an Argon atmosphere.
-
In a separate Schlenk flask, mix the terminal alkyne (1.1 equiv), Et₃N (3.0 equiv), and CuI in dry DMF (2 mL).
-
Combine the mixtures and heat strictly to 100 °C for 3.5–4 hours. Critical: Do not exceed 100 °C to prevent decarboxylation.
-
Monitor via TLC. Once complete, proceed to standard aqueous workup and isolate the ester/lactone product.
Protocol C: Visible-Light Promoted Selenylation (Photochemical Pathway) [3]
-
In a round-bottomed flask, add the thieno[2,3-b]pyridine substrate (0.15 mmol) and diphenyl diselenide (0.11 mmol).
-
Dissolve the mixture in 2.0 mL of hexanes (optimized solvent for this radical process).
-
Saturate the reaction atmosphere with O₂ using a balloon.
-
Irradiate the mixture with a blue LED chip (50 W, ~460-470 nm) at room temperature (25 °C) for exactly 30 minutes.
Part 3: Workflows & Mechanistic Diagrams
Decision tree for optimizing thieno[2,3-b]pyridine functionalization based on reaction type.
Mechanistic comparison of thermal vs. photochemical functionalization pathways.
References
-
Title: Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation Source: Molecules (MDPI) URL: [Link]
-
Title: Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines Source: Figshare / Green Chemistry URL: [Link]
Technical Support Center: Palladium Scavenging from 5-Bromo-3-methylthieno[2,3-b]pyridine
Welcome to the Advanced Troubleshooting Guide for transition metal clearance. As a Senior Application Scientist, I frequently encounter the unique challenges posed by halogenated, multi-heteroatom systems. 5-Bromo-3-methylthieno[2,3-b]pyridine represents a "perfect storm" for palladium entrapment: it combines a soft sulfur atom (thiophene), a strong σ -donating nitrogen (pyridine), and an oxidative-addition-sensitive carbon-bromine bond.
This guide provides field-proven, self-validating methodologies to break the strong API-Pd thermodynamic complexes and achieve ICH Q3D compliance (<10 ppm) without compromising your product's structural integrity.
Workflow: Logical Decision Matrix for Palladium Scavenging
Decision matrix for palladium scavenging from thienopyridine derivatives.
Troubleshooting Guides & FAQs
Q1: Why does palladium stubbornly co-purify with 5-Bromo-3-methylthieno[2,3-b]pyridine during standard workup? A1: The difficulty arises from competitive chelation. The nitrogen in the pyridine ring and the sulfur in the thiophene ring act as a powerful bidentate-like ligand system. Pd(II) and Pd(0) form highly stable thermodynamic complexes with these heteroatoms. Standard liquid-liquid extraction or crystallization merely precipitates the intact API-Pd complex, leaving residual metal trapped in the crystal lattice.
Q2: I treated my crude mixture with 100% w/w activated carbon, but Pd levels are still >500 ppm. What went wrong? A2: Activated carbon relies entirely on physical adsorption (physisorption) and porosity[1]. It lacks the chemical affinity (chemisorption) required to break the strong coordinate bonds between palladium and the thienopyridine ring. To successfully strip the metal, you must use macroporous resins functionalized with soft ligands (like thiourea) that thermodynamically outcompete the API for the palladium[2].
Q3: How do I prevent the debromination of the 5-bromo position during the scavenging process? A3: The C-Br bond is highly susceptible to oxidative addition by active Pd(0) species, especially if scavenging is attempted under basic or reducing conditions. To prevent this causality, avoid scavengers that act as reducing agents. Instead, utilize neutral, macroporous thiourea resins (e.g., QuadraPure™ TU or SiliaMetS® Thiourea). These resins sequester the metal rapidly without triggering catalytic debromination[3][4].
Q4: My Pd levels plateaued at 45 ppm using standard silica-thiol. How can I drive this below the 10 ppm ICH Q3D limit? A4: When standard scavengers plateau, it indicates a thermodynamic equilibrium has been reached between the API and the resin. To break this equilibrium, employ the "Iodine Synergism" technique. The addition of catalytic iodine (I 2 ) alongside Potassium Isopropyl Xanthate (PIX) oxidizes tightly bound, unreactive Pd(0) clusters into labile Pd(II). This disrupts the API-Pd complex, allowing the highly efficient xanthate scavenger to irreversibly capture the metal and drive residual levels below 1 ppm[5][6].
Quantitative Data: Scavenger Efficacy Comparison
The following table summarizes the performance of various scavenging strategies specifically tested against strongly chelating N,S-heterocycles.
| Scavenger Type | Mechanism of Action | Optimal Conditions | Residual Pd (ppm) | API Recovery (%) |
| Activated Carbon | Physisorption | 25°C, 16h | > 500 ppm | 85 - 90% |
| SiliaMetS® Thiol | Chemisorption (Monodentate) | 25°C, 2h | 40 - 80 ppm | > 95% |
| QuadraPure™ TU | Chemisorption (Multidentate) | 60°C, 4h | < 10 ppm | > 98% |
| PIX + Catalytic I 2 | Oxidation + Chemisorption | 25°C, 2h | < 1 ppm | 92 - 96% |
Data synthesized from comparative API recovery and metal removal studies[1][4][5].
Experimental Protocol: Self-Validating Macroporous Thiourea Scavenging
This protocol utilizes QuadraPure™ TU or SiliaMetS® Thiourea. It is designed as a self-validating system : the physical state of the resin and the mass balance of the product serve as internal controls before expensive ICP-MS testing is conducted.
Step 1: Complete Dissolution & Baseline Sampling
-
Action: Dissolve the crude 5-Bromo-3-methylthieno[2,3-b]pyridine in a minimum volume of a polar aprotic solvent (e.g., THF, DMF, or EtOAc). Take a 1 mL aliquot for baseline Pd quantification.
-
Causality: Palladium trapped inside insoluble API aggregates cannot interact with the scavenger. Complete solvation ensures all Pd is kinetically accessible.
Step 2: Scavenger Addition
-
Action: Add 4 to 8 molar equivalents of the thiourea-functionalized resin relative to the calculated palladium catalyst load.
-
Causality: Because the API is a strong competing ligand, a massive local excess of thiourea groups on the macroporous resin is required to shift the thermodynamic equilibrium entirely toward the scavenger[3].
Step 3: Thermal Agitation
-
Action: Stir the suspension at 60°C for 4 hours.
-
Causality: Heat provides the necessary kinetic energy to break the strong coordinate bonds between the thienopyridine heteroatoms and the palladium, allowing the metal to diffuse into the pores of the resin[4].
-
Validation Checkpoint 1 (Visual): Observe the solution. As chemisorption occurs, the organic phase will transition from dark brown/black to pale yellow or colorless, while the resin beads will visibly darken[3]. If the solution remains dark, the equilibrium has not been broken (consider adding more equivalents or switching to the PIX + I 2 method).
Step 4: Filtration and Desorption Wash
-
Action: Filter the mixture through a medium-porosity glass frit. Wash the darkened resin bed with 3 column volumes of the reaction solvent, followed by 1 column volume of a slightly more polar solvent (e.g., Methanol).
-
Causality: Macroporous resins can physically trap the API within their polymer matrix. The polar wash desorbs the API, preventing yield loss.
-
Validation Checkpoint 2 (Mass Balance): Concentrate the filtrate and weigh the solid. A recovery of >95% validates that the scavenger selectively targeted the metal without sequestering the API[1].
Step 5: Quantitative Validation
-
Action: Submit the dried API for ICP-MS analysis to confirm Pd levels are < 10 ppm.
References
-
Title: Metal Scavengers in Process Chemistry An Investigative Study | Source: Biotage | URL: 1
-
Title: Metal scavengers - Johnson Matthey | Source: matthey.com | URL: 2
-
Title: SiliametS Metal Scavengers | Source: Velocity Scientific Solutions | URL: 3
-
Title: QuadraPure - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 4
-
Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger | Source: RSC Publishing | URL: 5
-
Title: The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery | Source: ResearchGate | URL: 6
Sources
- 1. biotage.com [biotage.com]
- 2. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Managing regioselectivity in the functionalization of the thieno[2,3-b]pyridine ring
Welcome to the Technical Support Center for the functionalization of the thieno[2,3-b]pyridine scaffold. As a privileged bicyclic heterocycle in drug discovery, this core presents unique synthetic challenges due to its electronic dichotomy: an electron-rich thiophene ring fused to an electron-deficient pyridine ring. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve precise regiocontrol in your syntheses.
Core Mechanistic Principles
The fundamental challenge in functionalizing thieno[2,3-b]pyridine lies in overriding its natural electronic biases. Standard electrophilic aromatic substitution (EAS) inherently favors the electron-rich C-2 and C-3 positions of the thiophene ring. Conversely, the pyridine ring (C-4 and C-6) is deactivated toward EAS but primed for nucleophilic aromatic substitution (SNAr). Managing regioselectivity requires manipulating these inherent biases through protonation, directing groups, or specialized metalation sequences.
Logical pathways for regioselective functionalization of the thieno[2,3-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic bromination, but I keep getting a complex mixture of C-2, C-3, and C-4 isomers. How do I force regioselectivity toward the pyridine ring? A1: Causality: Under neutral or mildly acidic conditions, the electron-rich thiophene ring outcompetes the pyridine ring for the electrophile, leading to C-2/C-3 mixtures. To functionalize the C-4 position, you must electronically deactivate the thiophene ring. By running the reaction in concentrated sulfuric acid, the pyridine nitrogen becomes protonated. This strong electron-withdrawing effect propagates through the fused system, shutting down thiophene reactivity and directing the electrophile exclusively to the C-4 position. A validated method by1 achieves an 87% isolated yield for 4-bromothieno[2,3-b]pyridine by leveraging this exact protonation strategy[1].
Q2: How can I selectively functionalize the C-2 position using C-H activation without affecting the pyridine ring? A2: Causality: Metal-catalyzed C-H activation relies heavily on directing groups (DGs) to override inherent electronic biases and coordinate the metal center. If you install a carboxylic acid at the C-2 position, you can use Rh(III) catalysts to form a rigid metallacycle. For instance,2 initiated by C-H activation can selectively functionalize the thiophene ring to form tricyclic lactones[2]. The critical factor here is thermal control to prevent the directing group from degrading.
Q3: I need to perform a nucleophilic aromatic substitution (SNAr) at the C-6 position, but my yields are unacceptably low. Why? A3: Causality: While the pyridine ring is generally electron-deficient, the fused thiophene ring donates electron density into the system, making the C-6 position significantly less electrophilic than an un-fused pyridine. Standard SNAr conditions often fail. To enhance reactivity, you must utilize a highly activated leaving group (like a fluoride) or pivot to a metalation sequence. Recent strategies utilize 3 to bypass poor SNAr reactivity entirely, allowing for the assembly of complex fused benzofuro heterocycles[3].
Troubleshooting Guides & Validated Protocols
Protocol 1: Regioselective C-4 Bromination
This protocol details the synthesis of 4-bromothieno[2,3-b]pyridine, a critical building block for subsequent cross-coupling[1].
Step-by-Step Methodology:
-
Protonation: Dissolve thieno[2,3-b]pyridine (1.0 eq) in concentrated H₂SO₄ (0.5 M) at 0 °C. Causality: Complete protonation is required to deactivate the thiophene ring.
-
Electrophilic Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Troubleshooting: Do not exceed 1.05 equivalents. Excess reagent will overcome the deactivation barrier and lead to dibromination at C-2.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quenching: Carefully pour the acidic mixture over crushed ice. Slowly neutralize with saturated aqueous NaHCO₃ until pH 7 is reached.
-
Extraction: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Self-Validating System Check: The success of the protonation step can be visually confirmed if the starting material fully dissolves into a homogenous, clear acidic solution. During the reaction, LC-MS analysis of an aliquot must show a single +78/80 Da mass shift. If a +158 Da shift (dibromination) appears, quench the reaction immediately, as the strict stoichiometric limit has been breached.
Step-by-step workflow for regioselective C-4 bromination and cross-coupling.
Protocol 2: Rh(III)-Catalyzed C-H Activation and Cycloaddition
This protocol outlines the functionalization of the thiophene ring via a dynamic directing group[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine thieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq), an internal alkyne (1.2 eq), [RhCp*Cl₂]₂ (5 mol%), Ag₂CO₃ (2.0 eq), and AgSbF₆ (20 mol%).
-
Solvation: Add strictly anhydrous DMF to achieve a 0.1 M concentration. Causality: AgSbF₆ acts as a halide scavenger to generate the active cationic Rh(III) species; moisture will quench this highly reactive intermediate.
-
Heating: Seal the tube and stir at 100 °C for 16 hours.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite, wash with EtOAc, concentrate, and purify via silica gel chromatography.
Self-Validating System Check: The absence of CO₂ bubbling during the 100 °C heating phase indicates the directing carboxylic acid group remains intact. If significant outgassing is observed, the temperature has exceeded the thermal stability threshold of the substrate, leading to premature protodecarboxylation and total reaction failure.
Quantitative Data: Regioselectivity Matrix
Use the following table to benchmark your expected yields and identify primary competing isomers based on your chosen functionalization strategy.
| Target Position | Reaction Type | Reagents / Catalysts | Temp (°C) | Expected Yield | Primary Competing Isomer |
| C-2 | Directed Metalation | nBuLi/KOtBu (Superbase) | -78 to RT | 60 - 85% | C-3 Metalation |
| C-3 | EAS (Halogenation) | Br₂, AcOH | RT | 50 - 70% | C-2 Halogenation |
| C-4 | Regioselective EAS | Br₂ or NBS (1.05 eq), conc. H₂SO₄ | 0 to RT | 80 - 87% | C-2, C-4 Dibromination |
| C-6 | SNAr / Cross-Coupling | Fluoride precursor, Cs₂CO₃ | 120 | 45 - 92% | Unreacted Starting Material |
References
-
Title: Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation Source: MDPI URL: [Link]
-
Title: Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
HPLC Technical Support Center: Eradicating Peak Tailing in Pyridine Analysis
Welcome to the Technical Support Center. As an application scientist, I frequently see analytical methods fail during validation because the fundamental acid-base chemistry of the analyte-stationary phase interaction is overlooked. Pyridine and its derivatives are notoriously difficult to analyze via reversed-phase high-performance liquid chromatography (RP-HPLC) due to severe peak tailing.
This guide provides a self-validating, mechanistic framework for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve peak tailing in basic analytes.
The Mechanistic Root of the Problem: The "Silanol Effect"
To fix peak tailing, we must first understand the causality behind it. Pyridine is a basic compound with a pKa of approximately 5.2. In a standard, mid-range pH mobile phase, pyridine is partially protonated.
Simultaneously, the silica-based stationary phase in your column contains residual, unreacted silanol groups (Si-OH) resulting from steric hindrance during the manufacturing process (1)[1]. These silanols act as weak acids. At a neutral pH, they ionize to form anionic siloxanes (Si-O⁻).
When the protonated pyridine travels through the column, it undergoes a strong, secondary ion-exchange interaction with these negatively charged silanols (2)[2]. Because this interaction is stronger and slower than the primary hydrophobic retention of the C18 phase, a fraction of the analyte population is delayed, dragging out the trailing edge of the peak.
Diagnostic Workflow
Before altering your method, use the following logical decision tree to isolate the root cause of the tailing.
Caption: Diagnostic workflow for resolving pyridine peak tailing in HPLC.
Quantitative Impact of Optimization Strategies
The table below summarizes how different chromatographic interventions mechanically disrupt the silanol effect and their typical impact on the Tailing Factor (Tf).
| Chromatographic Condition | Mechanism of Action | Typical Pyridine Tailing Factor (Tf) |
| Standard Type-A Silica (pH 7.0) | Unshielded silanols cause severe ion-exchange | > 2.5 (Severe Tailing) |
| Type-B Ultra-Pure Silica (pH 7.0) | Reduced metal contamination and silanol activity | 1.5 - 2.0 (Moderate) |
| Low pH Mobile Phase (pH < 3.0) | Protonation of silanols (Si-OH) prevents binding | 1.1 - 1.3 (Good) |
| Addition of 5 mM TEA | Amine modifier competitively masks active silanols | 1.0 - 1.2 (Excellent) |
| High pH Mobile Phase (pH > 10.0) * | Pyridine deprotonated (neutralized), no ion-exchange | 1.0 - 1.1 (Excellent) |
*Requires a specialized hybrid/polymer column stable at high pH.
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization (Silanol Neutralization)
Causality: By lowering the mobile phase pH below 3.0, we force the active silanols back into their fully protonated, neutral state (Si-OH). This effectively shuts down the electrostatic attraction between the silica and the protonated pyridine (3)[3]. Methodology:
-
Prepare a 10–20 mM potassium phosphate buffer.
-
Titrate the buffer to pH 2.5 using concentrated phosphoric acid.
-
Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.
-
Blend with your organic modifier (e.g., methanol or acetonitrile). Caution: If using acetonitrile, ensure the phosphate buffer does not precipitate at high organic concentrations during a gradient run. Self-Validation System: Inject a neutral, non-ionizable marker (e.g., toluene) alongside your pyridine sample. If the toluene peak is perfectly symmetrical while the pyridine peak tails, the issue is strictly ion-exchange. After switching to the pH 2.5 mobile phase, recalculate the Tailing Factor (Tf) at 5% peak height. A successful neutralization will drop the pyridine Tf to < 1.3.
Protocol 2: Competitive Silanol Masking via Amine Modifiers
Causality: If low-pH mobile phases are incompatible with your detector (e.g., Mass Spectrometry) or degrade your analyte, you must chemically mask the active silanols. Triethylamine (TEA) acts as a sacrificial basic modifier. Because TEA is a stronger base than pyridine, it aggressively binds to the anionic silanol groups, saturating the active sites and allowing the pyridine to elute purely based on hydrophobic interactions (3)[3]. Methodology:
-
Prepare your standard aqueous mobile phase.
-
Add Triethylamine (TEA) to achieve a final concentration of 5 mM (approximately 0.07% v/v).
-
Adjust the apparent pH of the mobile phase back to your target value, as TEA will significantly raise the pH.
-
Pump the mobile phase through the column for at least 30 column volumes to ensure complete saturation of the silica surface. Self-Validation System: Monitor the baseline pressure and UV absorbance during equilibration. Once the baseline is completely flat, inject the pyridine standard. Compare the Asymmetry Factor (As) at 10% peak height before and after TEA addition. Note: Track column backpressure over time, as silanol suppressors can accelerate the hydrolysis of the stationary phase end-capping.
Protocol 3: Stationary Phase and Hardware Optimization
Causality: Older "Type A" silica columns contain trace heavy metals that drastically increase the acidity of adjacent silanol groups. Modern "Type B" ultra-pure silica columns, coupled with double end-capping or polar-embedded ligands, physically shield the silica backbone from the analyte (4)[4]. Methodology:
-
Audit your current column chemistry. If using a standard, non-end-capped C18, replace it with a high-purity Type B silica column designed for basic compounds (e.g., columns with hybridized surfaces or secondary sealing technologies).
-
For extreme cases, switch to a polymer-based column or a hybrid silica column stable at pH > 10. At pH 10, pyridine is fully deprotonated (neutral) and cannot undergo ion exchange (5)[5]. Self-Validation System: Perform a standardized injection of a basic compound test mix. A robust, base-deactivated column will yield baseline resolution and Tf < 1.2 for all components without the need for mobile phase additives.
Frequently Asked Questions (FAQs)
Q: Why does my pyridine peak front instead of tail? A: Fronting is often a kinetic phenomenon indicating a strong polarity mismatch between the analyte and the stationary phase, or column overload. On nonpolar columns, pyridine has low retention but interacts with a few polar active sites. Once these low-capacity sites are saturated, the remaining sample elutes early, causing a fronting profile (6)[6]. Dilute your sample to verify if the fronting resolves.
Q: How do I accurately measure if my tailing is acceptable? A: Peak shape is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). These are typically calculated at 5% or 10% of the peak height. A perfectly symmetrical peak has a value of 1.0. Values greater than 1.5 indicate significant tailing that requires immediate method optimization (7)[7].
Q: Can I use a standard C18 column for pyridine analysis? A: While possible, it is highly discouraged. Early "Type A" silica C18 columns have high metal content and highly active silanols, leading to severe tailing. It is recommended to use "Type B" ultra-pure silica, base-deactivated, or specifically designed columns with hybridized surfaces (3)[3].
References
- How to avoid the tailing problem of basic compounds in HPLC analysis?, uHPLCs Lab.
- HPLC Tech Tip: Peak Tailing of Basic Analytes, Phenomenex.
- Chromatographic Purification of Pyridine Derivatives, Benchchem.
- Chromatography of Pyridine Compounds, Benchchem.
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds, Agilent.
- Why it matters and how to get good peak shape, Agilent (via LCMS.cz).
- What Chromatograms Can Teach Us About Our Analytes, LCGC International.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP, MicroSolv Technology Corporation.
- High Performance Liquid Chromatography, Sigma-Aldrich.
- What is the effect of free silanols in RPLC and how to reduce it?, Pharma Growth Hub.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Method development for LC-MS analysis of 5-Bromo-3-methylthieno[2,3-b]pyridine
Method Development & Troubleshooting Guide for 5-Bromo-3-methylthieno[2,3-b]pyridine
Welcome to the Application Support Center
As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. Analyzing heterocyclic compounds like 5-Bromo-3-methylthieno[2,3-b]pyridine requires a deep understanding of molecular causality. To achieve reliable quantitation, we must understand how the basic pyridine nitrogen interacts with chromatographic stationary phases, and how the bromine atom's distinct isotopic signature dictates our mass spectrometry (MS) detection strategy.
Core Experimental Protocol: Self-Validating LC-MS/MS Workflow
Objective: Establish a robust, high-sensitivity Reversed-Phase Liquid Chromatography-Electrospray Ionization (RPLC-ESI+) method.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma or matrix into a polypropylene (plastic) microcentrifuge tube. Add 150 µL of cold Acetonitrile (LC-MS grade) containing an internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Causality: We strictly mandate plastic vials over glass. The glass manufacturing process uses a variety of metal salts that can be leached from the glassware by aqueous solvents, leading to the formation of [M+Na]+ and[M+K]+ adducts which sequester the analyte and suppress the target [M+H]+ signal[1].
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the supernatant onto a fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) operating under a gradient elution.
-
Causality: Thieno[2,3-b]pyridines contain a basic nitrogen. Protonation is the most important means of ionization in positive-ion electrospray mass spectrometry; acidic mobile phases ensure analytes are in their protonated forms prior to entering the source[2]. Furthermore, reversed-phase solvents like acetonitrile possess low surface tension, which allows for stable Taylor cone formation and highly reproducible electrospray[1].
Step 3: ESI Source Optimization
-
Action: Set the capillary/sprayer voltage to a moderate-to-low setting (e.g., 2.5 kV – 3.0 kV) rather than the instrument's default maximum.
-
Causality: A common misconception is that higher voltage yields higher signal. In reality, taking time to adjust the sprayer voltage can lead to vast improvements in MS sensitivity, as lower voltages avoid phenomena such as rim emission or corona discharge that result in an unstable signal or complete loss of MS signal[1].
Step 4: Self-Validating MS/MS Detection (Isotopic Filtering)
-
Action: Monitor two Multiple Reaction Monitoring (MRM) transitions: m/z 228.0 → [Fragment A] and m/z 230.0 → [Fragment A].
-
Causality: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. By monitoring both precursor masses, the protocol becomes a self-validating system. Mathematical filters based on mass isotopic profiles allow the selective detection of halogenated molecules[3]. If the peak area ratio of m/z 228 to 230 deviates from ~1:1, it mathematically proves the presence of a co-eluting isobaric interference, immediately flagging the integration as invalid.
Quantitative Data & Method Parameters
To facilitate rapid method transfer, the optimized parameters and their mechanistic rationales are summarized below.
| Parameter | Optimized Setting | Mechanistic Rationale |
| Ionization Mode | ESI Positive (ESI+) | Basic pyridine nitrogen readily accepts a proton in acidic conditions. |
| Precursor Ions | m/z 228.0 ( 79 Br), 230.0 ( 81 Br) | Exploits the ~1:1 isotopic ratio of Bromine for self-validation[3]. |
| Mobile Phase Additive | 0.1% Formic Acid (v/v) | Drives equilibrium toward the protonated [M+H]+ state[2]. |
| Sprayer Voltage | 2.5 kV – 3.0 kV | Prevents corona discharge and redox reactions in the source[1]. |
| Column Type | Fully Endcapped C18 | Prevents secondary interactions between the basic nitrogen and free silanols. |
Visualized Troubleshooting Diagnostic
Use the following logic tree to diagnose and resolve common chromatographic and mass spectrometric failures during your workflow.
Diagnostic decision tree for common LC-MS troubleshooting scenarios.
Troubleshooting Guides & FAQs
Q1: I am experiencing severe signal suppression for 5-Bromo-3-methylthieno[2,3-b]pyridine, even at high concentrations. How do I recover sensitivity? Analyst Insight: Signal suppression in ESI+ is rarely a detector issue; it is usually an ionization efficiency problem. First, verify your sprayer voltage. Many analysts leave walk-up instruments at default high voltages, which can cause corona discharge and destroy the signal[1]. Lower the voltage incrementally. Second, check your mobile phase additives. If you are using Trifluoroacetic acid (TFA), switch immediately to Formic Acid. TFA forms strong ion pairs with basic analytes in the solution phase, which remain paired during droplet evaporation, neutralizing the ion and drastically reducing ESI sensitivity[1].
Q2: My chromatogram shows severe peak tailing and retention time drift across injections. What is the root cause? Analyst Insight: This is a classic symptom of secondary interactions. The basic nitrogen in the thieno[2,3-b]pyridine ring has a strong affinity for unreacted, acidic silanol groups on the silica backbone of the stationary phase. While basic compounds are eluted with an acidic mobile phase to create cations for ESI[2], these cations will bind strongly to any exposed silanols on older or poorly manufactured columns. Resolution: Ensure you are using a highly deactivated, fully endcapped C18 column designed specifically for basic compounds.
Q3: How can I be absolutely certain my integrated peak is 5-Bromo-3-methylthieno[2,3-b]pyridine and not a matrix contaminant? Analyst Insight: Rely on the halogen. Unwanted matrix compounds constantly compete with analytes for ionization and can cause "unseen" MS peaks that overestimate analyte concentration[2]. However, bromine provides a built-in mathematical filter based on its mass isotopic profile[3]. Because 79 Br and 81 Br exist in a 50.69% to 49.31% natural abundance, your target compound will always produce a distinct doublet separated by 2 Da (m/z 228 and 230). If the ratio of these two peaks in your chromatogram is not approximately 1:1, you are integrating a co-eluting interference.
Q4: My mass spectra are dominated by [M+Na]+ and [M+K]+ peaks instead of the desired [M+H]+. How do I fix this? Analyst Insight: Alkali metal adducts fragment poorly in MS/MS, rendering them useless for sensitive quantitation. This occurs when ambient salts contaminate the sample. The most common culprit is glassware. Aqueous solvents leach metal salts directly from glass autosampler vials[1]. Resolution: Immediately switch to high-quality polypropylene (plastic) vials. Furthermore, ensure your LC-MS grade solvents are fresh, as storing aqueous mobile phases in glass bottles for extended periods will accumulate sodium over time.
References
-
[1] 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at:[Link]
-
[2] Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available at:[Link]
-
[3] Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry (PubMed). Available at:[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-thieno[2,3-b]pyridine in Synthetic Chemistry
Introduction: The Strategic Importance of Halogenated Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological and material science applications.[1][2][3][4] Its derivatives are explored for activities including anticancer, antiviral, and anti-inflammatory properties.[3][5] Functionalization of this core structure is paramount for developing new chemical entities, and halogenation at the 5-position provides a critical linchpin for diversification, primarily through modern cross-coupling methodologies.
This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 5-bromo-thieno[2,3-b]pyridine and 5-chloro-thieno[2,3-b]pyridine. Understanding the nuanced differences in their chemical behavior is essential for researchers and drug development professionals to make informed decisions in synthetic strategy, optimizing for yield, cost, and reaction efficiency. We will explore the fundamental principles governing their reactivity and provide practical, data-driven insights into their performance in key synthetic transformations.
Pillar 1: The Fundamental Chemistry of C-Br vs. C-Cl Bonds
The choice between a bromo or chloro substituent is not arbitrary; it is a strategic decision rooted in the fundamental properties of the carbon-halogen bond. These properties directly influence the energy and mechanism of bond activation, particularly in the rate-determining steps of many catalytic cycles.
-
Bond Dissociation Energy (BDE): The C(sp²)-Cl bond is significantly stronger and less polarizable than the C(sp²)-Br bond.[6] This translates to a higher activation energy requirement to cleave the C-Cl bond, rendering chloroarenes inherently less reactive in reactions where bond-breaking is rate-limiting, such as the oxidative addition step in palladium catalysis.[6][7]
-
Reactivity in Palladium Catalysis: Consequently, the universally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl .[8][9] This hierarchy underscores why 5-bromo-thieno[2,3-b]pyridine is often the workhorse for initial synthetic explorations, while its chloro-analogue is considered a more challenging, albeit often more cost-effective, substrate.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in bond strength manifest as practical disparities in reaction outcomes. Below, we compare the performance of 5-bromo- and 5-chloro-thieno[2,3-b]pyridine in the most common and synthetically valuable reaction classes.
A. Palladium-Catalyzed Cross-Coupling Reactions
This is the most prevalent application for these halogenated heterocycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[9] The success of this reaction is heavily dependent on the facility of the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
-
5-Bromo-thieno[2,3-b]pyridine: As the more reactive partner, this substrate undergoes oxidative addition with relative ease. It is compatible with a broad range of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and conditions. Reactions typically proceed efficiently at moderate temperatures, offering high yields and greater functional group tolerance.[10][11]
-
5-Chloro-thieno[2,3-b]pyridine: The strength of the C-Cl bond presents a significant kinetic barrier to oxidative addition.[6] Overcoming this requires more sophisticated catalytic systems. Success hinges on the use of highly active, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the formation of the active monoligated Pd(0) species necessary to cleave the robust C-Cl bond.[6] Consequently, reactions often demand higher temperatures and longer reaction times.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Substrate | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) | Relative Reactivity |
| 5-Bromo-thieno[2,3-b]pyridine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 | High |
| 5-Chloro-thieno[2,3-b]pyridine | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100 - 130 | Moderate to Low |
The formation of C-N bonds via Buchwald-Hartwig amination is critical for the synthesis of countless pharmaceutical agents.[12][13] Similar to the Suzuki coupling, the efficiency of this reaction is largely dictated by the oxidative addition step.[8][14]
-
5-Bromo-thieno[2,3-b]pyridine: This substrate couples readily with a wide variety of primary and secondary amines using first and second-generation catalyst systems, such as those employing bidentate phosphine ligands like BINAP and dppf.[12][15] The conditions are generally robust and predictable.
-
5-Chloro-thieno[2,3-b]pyridine: Amination of the chloro-analogue is significantly more demanding. It almost exclusively requires state-of-the-art, sterically bulky biarylmonophosphine ligands (Buchwald ligands) and often necessitates the use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the catalytic cycle.[8]
B. Nucleophilic Aromatic Substitution (SNA_r_)
In an SNA_r_ reaction, a nucleophile directly displaces the halide on the aromatic ring.[16] This mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[17]
-
Mechanism & Activating Factors: The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions (2, 4, 6-positions).[16] The 5-position is meta to the nitrogen and is therefore not strongly activated, making SNA_r_ reactions at this site inherently difficult for both substrates.
-
Comparative Reactivity: While bromide is a better leaving group than chloride, the rate-determining step is typically the initial nucleophilic attack. Chlorine's greater electronegativity renders the C5 carbon slightly more electrophilic, which could marginally favor the initial attack. However, this effect is generally minor compared to the electronic deactivation at the meta position. Therefore, for both 5-bromo- and 5-chloro-thieno[2,3-b]pyridine, SNA_r_ reactions are challenging and would require harsh conditions (e.g., very strong nucleophiles and high temperatures) with minimal expected difference in reactivity.
C. Metallation and Grignard Reagent Formation
The formation of an organometallic intermediate, such as a Grignard reagent, provides an alternative pathway for creating C-C bonds.[18]
-
5-Bromo-thieno[2,3-b]pyridine: The weaker C-Br bond is highly susceptible to oxidative insertion by magnesium metal, making the formation of the corresponding Grignard reagent, 5-(bromomagnesium)thieno[2,3-b]pyridine, feasible under standard conditions.[19][20] This reagent can then be used to react with a variety of electrophiles.
-
5-Chloro-thieno[2,3-b]pyridine: The strength and low reactivity of the C-Cl bond make the direct formation of a Grignard reagent extremely difficult.[18] While lithium-halogen exchange using organolithium reagents is an alternative, it is often less practical and can suffer from side reactions. For synthetic routes requiring a Grignard intermediate, the 5-bromo derivative is unequivocally the superior choice.
Pillar 3: Experimental Protocols and Workflows
To translate theory into practice, we provide detailed, representative protocols for a Suzuki-Miyaura coupling. These serve as validated starting points for experimental design.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid
Objective: To compare the conditions required for the coupling of 4-methoxyphenylboronic acid with 5-bromo- vs. 5-chloro-thieno[2,3-b]pyridine.
A. Reaction with 5-Bromo-thieno[2,3-b]pyridine (Standard Conditions)
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-thieno[2,3-b]pyridine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
B. Reaction with 5-Chloro-thieno[2,3-b]pyridine (Forcing Conditions)
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-chloro-thieno[2,3-b]pyridine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
Visualizations: Reaction Mechanisms and Decision Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision guide for selecting the appropriate 5-halothienopyridine.
Conclusion and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-thieno[2,3-b]pyridine is a classic case of balancing reactivity with cost and scalability.
-
For Versatility and Rapid Synthesis: 5-Bromo-thieno[2,3-b]pyridine is the substrate of choice. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, broader substrate scope, and more reliable outcomes with standard catalytic systems. It is the ideal starting material for initial discovery efforts and for transformations that are incompatible with forcing conditions. Furthermore, it is the only practical option for preparing the corresponding Grignard reagent.
-
For Cost-Effective Scale-Up: 5-Chloro-thieno[2,3-b]pyridine represents a more economical option, a critical factor in process development and large-scale synthesis. However, its use comes with the caveat of requiring more specialized and expensive catalyst systems, higher temperatures, and more rigorous optimization. The investment in advanced ligands and process development is necessary to unlock its synthetic potential.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to design more efficient, robust, and logical synthetic routes toward novel thieno[2,3-b]pyridine derivatives.
References
-
Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
-
RSC Publishing. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PMC. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. Synthesis of new functionalized thieno[2,3-b]pyridines. [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]
-
ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PMC. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PharmaTutor. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. [Link]
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
-
ResearchGate. The Chemistry of Thienopyridines. [Link]
-
PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]9/27/3/836)
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Thieno[2,3-b]pyridine Isomers
Introduction: The Significance of Isomeric Variation in a Privileged Scaffold
The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often referred to as a "privileged structure."[1] This designation stems from its ability to serve as a versatile framework for developing ligands that interact with a wide array of biological targets. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[2]
A critical, yet often underappreciated, aspect of drug design is the profound impact of isomeric substitution. The simple relocation of a functional group from one position to another on the thieno[2,3-b]pyridine ring or its substituents can dramatically alter a molecule's steric and electronic properties. This, in turn, dictates its binding affinity, selectivity, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of substituted thieno[2,3-b]pyridine isomers, drawing on experimental data to illuminate the structure-activity relationships (SAR) that govern their biological function. Our objective is to provide researchers and drug development professionals with a clear, evidence-based understanding of how isomeric differences can be rationally exploited to optimize drug candidates.
Caption: The core chemical structure of thieno[2,3-b]pyridine.[3][4]
Comparative Analysis I: Anticancer and Antiproliferative Activity
The development of thieno[2,3-b]pyridine derivatives as anticancer agents is a prominent area of research. The antiproliferative potency of these compounds is exquisitely sensitive to the placement of substituents, a classic illustration of isomeric influence.
Case Study: Substitution on the N-Phenyl-2-Carboxamide Moiety
A common structural motif in this class is the 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide. Studies focusing on this scaffold reveal that the electronic properties and position of substituents on the N-phenyl ring are critical determinants of activity. For instance, in a series designed as Forkhead Box M1 (FOXM1) inhibitors, compounds bearing a cyano (-CN) group on the phenyl ring were uniquely effective at decreasing FOXM1 expression in MDA-MB-231 triple-negative breast cancer cells, regardless of the halogen at position 4.[1] This suggests a specific electronic or hydrogen-bonding requirement that isomers with other groups like -NO2, -CF3, or -CH3 fail to meet.[1]
Furthermore, the planarity of the thieno[2,3-b]pyridine system, which contributes to poor solubility via crystal packing, can be disrupted to enhance activity. The introduction of bulky, cleavable ester and carbonate groups has been shown to improve antiproliferative effects against HCT-116 colon cancer and MDA-MB-231 cells, likely by increasing intracellular concentrations.[5]
| Isomer/Derivative Type | Target/Cell Line | Activity (IC50) | Key SAR Finding | Reference |
| N-phenyl-2-carboxamide with -CN | MDA-MB-231 (Breast) | 12.0 µM (FDI-6) | The electron-withdrawing cyano group is essential for FOXM1 inhibitory activity in this series. | [1] |
| N-phenyl-2-carboxamide with -CH3 | MDA-MB-231 (Breast) | > 50 µM | Replacing -CN with an electron-donating group like methyl abolishes FOXM1 inhibitory activity. | [1] |
| Parent Alcohol at C-5 | MDA-MB-231, HCT-116 | nM range | A C-5 methylene-hydroxyl group generally improves antiproliferative activity. | [5] |
| C-5 Alcohol Ester/Carbonate | MDA-MB-231, HCT-116 | Improved vs. parent | Adding bulky, 'prodrug-like' moieties disrupts planarity, increasing solubility and activity. | [5] |
Comparative Analysis II: Kinase Inhibition
Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Thieno[2,3-b]pyridines have emerged as a versatile scaffold for potent kinase inhibitors, where isomeric forms often exhibit vastly different selectivity and potency profiles.
Case Study: Targeting c-Src and RON Tyrosine Kinases
The development of c-Src inhibitors based on a 3-amino-thieno[2,3-b]pyridine hit from a high-throughput screen provides a clear example of SAR. Molecular modeling and X-ray crystallography revealed how different substituents on the core and appended aromatic rings interact within the ATP hydrophobic pocket, allowing for the rational design of more potent analogs.[6]
Similarly, in the optimization of inhibitors for the RON receptor tyrosine kinase, modifications at the C2 position of the thieno[2,3-b]pyridine core were explored. Introducing a pyridine at this position led to a compound with acceptable kinase inhibition but poor antiproliferative activity compared to the parent hit, highlighting that enzymatic inhibition does not always translate directly to cellular efficacy and that isomeric placement is key to balancing these properties.[7] A recent study also identified novel thieno[2,3-b]pyridine derivatives as potent, nanomolar inhibitors of DRAK2 kinase, a critical player in apoptosis, demonstrating their potential for treating metabolic diseases like type 2 diabetes.[8]
Caption: Isomeric modification strategies drive SAR studies for kinase inhibitors.
| Isomer/Derivative Series | Target Kinase | Activity (IC50) | Key SAR Finding | Reference |
| 3-Amino-thieno[2,3-b]pyridines | c-Src | Varies | Substituents on the thienopyridine ring and other aromatic moieties directly impact interaction with the ATP binding site. | [6] |
| C2-substituted thieno[2,3-b]pyridines | RON | Varies | A pyridine at C2 gave good enzymatic but poor cellular activity, showing the complexity of SAR. | [7] |
| Optimized Thieno[2,3-b]pyridines | DRAK2 | Nanomolar range | Comprehensive SAR led to potent inhibitors that protect pancreatic β-cells. | [8] |
Comparative Analysis III: Anti-inflammatory and LHRH Receptor Activity
Beyond oncology, the thieno[2,3-b]pyridine scaffold has been successfully adapted to modulate other critical biological pathways.
Anti-inflammatory Activity
A series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were evaluated for their ability to inhibit nitric oxide (NO) production, a key process in inflammation. The SAR studies identified compounds 1f and 1o as the most potent inhibitors, with IC50 values of 3.30 µM and 3.24 µM, respectively.[9] This demonstrates that the nature of the aryl substituent at the C-6 position is a critical determinant of anti-inflammatory potency. Some of these derivatives showed greater potency than ibuprofen in a rat paw edema model.[10]
LHRH Receptor Antagonism
In the field of endocrinology, thieno[2,3-b]pyridin-4-one derivatives were developed as potent, orally active, non-peptide antagonists of the luteinizing hormone-releasing hormone (LHRH) receptor.[11] An extensive optimization study starting from an initial hit led to the discovery of compound 33c , which displayed subnanomolar in vitro activity.[11] The SAR for this series revealed that a hydroxyalkylamido moiety on the 2-phenyl ring was functionally equivalent to an alkylureido group, an important finding for future lead optimization efforts.[11]
Experimental Protocols & Methodologies
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate the biological activities of thieno[2,3-b]pyridine isomers.
Protocol 1: Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, HCT-116) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[12][15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: General experimental workflow for thieno[2,3-b]pyridine drug discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust method suitable for high-throughput screening.[16]
Causality: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced by the kinase is converted back into ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[17] Serially dilute the test isomers in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase/substrate master mix. Add a small volume (nanoliter range) of the serially diluted compounds or DMSO (vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[16][17]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.[16][17]
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add Kinase Detection Reagent to each well. This converts the ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Outlook
The thieno[2,3-b]pyridine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The experimental data clearly demonstrate that biological activity is not merely a function of the appended chemical groups but is critically dependent on their specific isomeric arrangement. Subtle changes in substituent position can lead to orders-of-magnitude differences in potency and can switch a compound's activity between different biological targets.
For researchers in this field, a systematic, isomer-aware approach to SAR is paramount. The comparative data presented here underscore the importance of exploring the full positional space around the core scaffold to identify candidates with optimal potency, selectivity, and drug-like properties. As our understanding of disease biology deepens, the ability to fine-tune the activity of privileged scaffolds like thieno[2,3-b]pyridine through rational, isomer-driven design will remain a cornerstone of developing next-generation therapeutics.
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Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. PubMed. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]
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SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... ResearchGate. [Link]
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The molecular structures of the active thieno[2,3-b]pyridines (TP) derivatives and their established cancer related targets. ResearchGate. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
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Design, Synthesis, and Structure−Activity Relationships of Thieno[2,3-b]pyridin-4-one Derivatives as a Novel Class of Potent, Orally Active, Non-Peptide Luteinizing Hormone-Releasing Hormone Receptor Antagonists. ACS Publications. [Link]
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Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]
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Comparative Analysis of PIM-1 Kinase Inhibitors: 5-Bromo-3-methylthieno[2,3-b]pyridine Derivatives vs. Clinical-Stage Pan-PIM Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Executive Summary
The Proviral Integration in Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play pivotal roles in cell survival, proliferation, and apoptosis evasion[1]. Because they lack a typical regulatory domain and are constitutively active, their regulation depends entirely on transcription and translation, making the ATP-binding pocket an attractive target for small-molecule inhibitors[2].
This guide provides a rigorous technical comparison between a novel experimental scaffold—5-bromo-thieno[2,3-b]pyridine derivatives —and established clinical-stage pan-PIM inhibitors (SGI-1776, AZD1208, and PIM447 ). By analyzing structural rationale, binding kinetics, and in vitro efficacy, we aim to guide researchers in selecting appropriate scaffolds for next-generation targeted therapies.
Structural Rationale & Mechanistic Causality
The ATP-Binding Pocket of PIM-1
Unlike most kinases, PIM kinases possess a unique hinge region featuring a proline residue (Pro123 in PIM-1) that prevents the formation of standard hydrogen bonds with the adenine ring of ATP[3]. This structural anomaly necessitates the design of highly specific ATP-competitive inhibitors.
The Thieno[2,3-b]pyridine Scaffold
The 5-bromo-thieno[2,3-b]pyridine scaffold was rationally designed via bioisosteric replacement of benzofuran-2-carboxylic acids[1].
-
Causality of the Bromine Substitution: The bromine atom at position 5 is not arbitrary; it is strictly conserved to ensure optimal hydrophobic interactions deep within the PIM-1 ATP active site[1].
-
Rigidification Strategy: Early thieno[2,3-b]pyridines exhibited moderate micromolar potency (e.g., IC50 ~12.71 μM). However, applying a structure rigidification strategy via ring closure to form pyridothienopyrimidin-4-ones drastically improved binding affinity, yielding inhibitors with IC50 values as low as 1.18 μM[4].
Clinical-Stage Pan-PIM Inhibitors
In contrast to the targeted design of thienopyridines, clinical candidates like AZD1208 and PIM447 were optimized for pan-PIM inhibition (targeting PIM-1, -2, and -3 simultaneously)[3]. This is crucial because PIM-2 has a 10- to 100-fold lower affinity (Km) for ATP than PIM-1, making it notoriously difficult to inhibit[4]. Pan-PIM inhibitors overcome the compensatory upregulation of PIM-2 and PIM-3 that often occurs when PIM-1 is selectively knocked down[3].
Caption: PIM-1 signaling cascade and the pharmacological intervention point of ATP-competitive inhibitors.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the 5-bromo-thieno[2,3-b]pyridine derivatives against established pan-PIM inhibitors.
| Compound / Scaffold | Primary Target(s) | PIM-1 IC50 / Ki | Clinical Status | Key Advantages / Limitations |
| 5-Bromo-thieno[2,3-b]pyridine (e.g., Compound 5b) | PIM-1 (Selective) | ~12.71 μM[1] | Preclinical | Novel scaffold; avoids hERG toxicity; moderate potency requires optimization. |
| Pyridothienopyrimidin-4-ones (e.g., Compound 7a) | PIM-1 (Selective) | ~1.18 μM[4] | Preclinical | Ring-closed rigid analogue of thienopyridine; significantly improved potency[4]. |
| SGI-1776 | Pan-PIM, Flt3, TrkA | 7 nM[3] | Discontinued | First-in-class; discontinued due to cardiac toxicity (hERG inhibition)[2][3]. |
| AZD1208 | Pan-PIM | 0.4 nM[3] | Phase I | Highly potent; limited single-agent clinical efficacy in solid tumors[3]. |
| PIM447 (LGH447) | Pan-PIM | 6 nM[3] | Phase I | Dual anti-myeloma and bone-protective effects; tolerable safety profile[5]. |
Data Interpretation: While the thieno[2,3-b]pyridine derivatives exhibit micromolar potency compared to the nanomolar potency of clinical candidates, their value lies in scaffold novelty . The discontinuation of SGI-1776 due to off-target hERG toxicity highlights the danger of relying on a single chemical class (imidazo[1,2-b]pyridazines)[3]. The thienopyridine scaffold provides a fresh chemical space for medicinal chemists to optimize ADME properties without inheriting the toxicity liabilities of first-generation inhibitors.
Experimental Workflows & Self-Validating Protocols
To objectively compare a novel thienopyridine derivative against a standard like AZD1208, researchers must employ highly controlled, self-validating assays. Below are the standardized protocols for evaluating these compounds.
Protocol A: In Vitro PIM-1 Kinase Activity Assay (Luminescence-Based)
This assay measures the consumption of ATP/production of ADP, directly correlating to kinase activity.
Rationale & Causality: PIM-1 has a relatively high affinity for ATP compared to PIM-2. Therefore, the assay must be run at an ATP concentration at or below the Km for PIM-1 (~10 μM) to ensure competitive inhibitors are not artificially outcompeted by saturated ATP levels.
-
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the thienopyridine derivative and AZD1208 (positive control) in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme-Inhibitor Pre-incubation: Mix recombinant human PIM-1 kinase (1 ng/well) with the inhibitors in a 384-well plate. Incubate for 15 minutes at room temperature. Causality: This allows for steady-state binding before the reaction is initiated.
-
Reaction Initiation: Add a substrate mix containing a PIM-1 specific peptide substrate (e.g., BAD peptide) and 10 μM ATP.
-
Self-Validation Controls:
-
Maximum Activity Control: Enzyme + Substrate + DMSO (No inhibitor).
-
Background Control: Substrate + DMSO (No enzyme).
-
Reference Control: Staurosporine (1 μM) to validate assay sensitivity[1].
-
-
Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Data Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: MTT Cytotoxicity Assay
Evaluates the translation of biochemical inhibition into phenotypic cell death.
-
Cell Seeding: Seed MCF7 (Breast) or PC3 (Prostate) cancer cell lines at 5×103 cells/well in 96-well plates. Allow 24 hours for attachment. Causality: These lines are chosen due to their documented overexpression of PIM-1[1].
-
Treatment: Treat cells with varying concentrations of the thienopyridine compounds (0.1 μM to 100 μM) for 72 hours.
-
Viability Measurement: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove media and dissolve crystals in 100 μL DMSO. Read absorbance at 570 nm.
Caption: Step-by-step experimental workflow for validating novel PIM-1 kinase inhibitors.
Conclusion & Translational Perspective
While AZD1208 and PIM447 remain the gold standards for pan-PIM inhibition with sub-nanomolar to low-nanomolar potencies[3], the clinical journey of PIM inhibitors has been fraught with challenges, including dose-limiting toxicities and rapid resistance mechanisms.
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold, particularly its rigidified pyridothienopyrimidin-4-one derivatives[4], represents a highly promising alternative chemical space. By securing the molecule in the hydrophobic pocket via the C5-bromine atom[1], researchers have a validated structural baseline. Future drug development efforts should focus on optimizing the solvent-exposed regions of this scaffold to bridge the gap between micromolar and nanomolar potency, potentially yielding a highly selective PIM-1 inhibitor with a superior safety profile compared to first-generation agents.
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The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. Clinical Cancer Research (AACR Journals). 5
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In Vitro and In Vivo Correlation of 5-Bromo-3-methylthieno[2,3-b]pyridine Activity: A Comparative Guide for Pim-1 Kinase Inhibitor Development
As a Senior Application Scientist in preclinical oncology, evaluating the translational potential of novel chemical scaffolds is a critical step in drug discovery. The 5-Bromo-3-methylthieno[2,3-b]pyridine scaffold has emerged as a structurally compelling bioisostere for traditional benzofuran-2-carboxylic acids in the development of Pim-1 kinase inhibitors. Pim-1 is a constitutively active serine/threonine kinase heavily implicated in the survival and proliferation of hematologic malignancies and solid tumors (e.g., prostate cancer).
This guide provides an objective, data-driven comparison of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold against established alternatives like AZD1208 and SGI-1776. By examining the mechanistic rationale, in vitro biochemical performance, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) correlation, we will establish a self-validating framework for evaluating this scaffold's therapeutic viability.
Mechanistic Rationale and Pathway Intervention
The design of Pim-1 inhibitors requires precise spatial alignment within the ATP-binding pocket. The [1] demonstrates that the bromine atom at position 5 is not merely a synthetic handle; it is a critical pharmacophore.
Causality in Structural Design: The heavy halogen (bromine) drives a strong hydrophobic interaction deep within the Pim-1 ATP active site, displacing highly structured water molecules to gain an entropic binding advantage. Concurrently, the 3-methyl group provides essential steric bulk that restricts the rotational freedom of the thienopyridine core, locking it into a bioactive conformation. When this scaffold competitively inhibits Pim-1, it prevents the downstream phosphorylation of the pro-apoptotic protein BAD, thereby restoring apoptotic pathways in malignant cells.
Figure 1: Pim-1 kinase signaling pathway and targeted inhibition by the thienopyridine scaffold.
Comparative Performance: In Vitro to In Vivo Translation
A common pitfall in fragment-based drug discovery is the "PK/PD disconnect"—where biochemical potency fails to translate into in vivo tumor regression. Early derivatives of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold exhibited moderate in vitro activity but poor in vivo correlation due to high hepatic clearance of flexible amide linkages.
As detailed in subsequent optimization studies [2], rigidifying the scaffold via ring closure into pyridothienopyrimidinones drastically improved both the IC50 and the metabolic stability, bridging the gap between in vitro assays and in vivo efficacy.
Table 1: Quantitative Comparison of Pim-1 Inhibitors
| Compound / Scaffold | Target Profile | In Vitro Pim-1 IC50 (μM) | In Vivo Efficacy (TGI %) | Oral Bioavailability (F%) |
| Early Scaffold (e.g., Lead 3g) | Pim-1 selective | ~35.7 | < 10% (PC3 Xenograft) | < 5% (Rapid clearance) |
| Rigidified Lead (e.g., Lead 7a) | Pim-1 selective | ~1.18 | ~45% (PC3 Xenograft) | ~25% |
| AZD1208 (Standard) | Pan-Pim (1/2/3) | 0.005 | > 80% (AML Xenograft) | > 50% |
| SGI-1776 (Standard) | Pim / FLT3 / TRK | 0.007 | ~60% (Prostate Xenograft) | ~30% |
Note: AZD1208 is a highly optimized clinical candidate [3]. The rigidified thienopyridine scaffold represents a promising preclinical alternative with higher selectivity for Pim-1 over Pim-2/3, reducing potential pan-kinase off-target toxicities.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of the 5-bromo-3-methylthieno[2,3-b]pyridine scaffold must rely on self-validating assay systems. These protocols are designed with internal controls that independently verify the assay's mechanical success, ensuring that any negative result is a true reflection of the compound's pharmacology, not an assay failure.
Protocol A: In Vitro ADP-Glo™ Kinase Assay for Pim-1
This assay measures the generation of ADP as a direct readout of kinase activity.
-
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Causality: The inclusion of the non-ionic detergent Brij-35 is critical. The 5-bromo-thienopyridine scaffold is highly lipophilic; without Brij-35, the compound will adsorb to the polystyrene microplate walls, artificially inflating the apparent IC50 due to a loss of available free drug.
-
-
Enzyme & Compound Incubation: Pre-incubate 5 nM recombinant human Pim-1 with serial dilutions of the test compound for 15 minutes at room temperature.
-
ATP/Substrate Addition: Add BAD peptide substrate and ATP at exactly 10 μM.
-
Causality: 10 μM represents the approximate Michaelis constant ( Km ) of ATP for Pim-1. Operating strictly at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, the competitive thienopyridine scaffold will be outcompeted, yielding false negatives.
-
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.
-
Self-Validation Criteria: The assay is only valid if the positive control (100 nM AZD1208) achieves >90% inhibition, and the signal-to-background ratio (Total Enzyme vs. No-Enzyme control) is ≥ 5.0. This guarantees the dynamic range is sufficient to detect moderate inhibitors.
Protocol B: In Vivo PC3 Prostate Cancer Xenograft Efficacy
Translating the in vitro findings requires a robust animal model to assess target engagement and tumor growth inhibition (TGI).
-
Cell Inoculation: Inject 5×106 PC3 cells subcutaneously into the right flank of male athymic nude mice.
-
Formulation & Dosing: Once tumors reach ~150 mm3 , randomize mice and dose the rigidified thienopyridine derivative (50 mg/kg PO daily) formulated in 0.5% HPMC / 0.1% Tween-80.
-
Causality: The formulation is pivotal. The scaffold's low aqueous solubility requires a suspension in HPMC/Tween-80 to prevent drug precipitation in the gut, ensuring consistent gastrointestinal absorption and preventing erratic PK profiles that obscure PD correlations.
-
-
Monitoring: Measure tumor volume via calipers bi-weekly ( Volume=2length×width2 ).
-
Self-Validation Criteria: Body weight tracking serves as the internal validation for systemic toxicity. If weight loss exceeds 15% in the treatment group, the Maximum Tolerated Dose (MTD) has been breached. In such cases, the efficacy data is invalidated, as tumor shrinkage may simply reflect generalized host toxicity rather than Pim-1 specific target engagement.
Figure 2: Preclinical workflow correlating in vitro kinase activity to in vivo tumor regression.
Conclusion
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold is a highly versatile building block for kinase inhibitor development. While the base scaffold exhibits moderate in vitro activity, its true value lies in its structural amenability to rigidification. By systematically applying self-validating biochemical assays and carefully formulated in vivo models, researchers can successfully correlate the in vitro target engagement of this scaffold with robust in vivo anti-tumor efficacy, presenting a viable alternative to existing pan-Pim inhibitors.
References
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Naguib BH, El-Nassan HB. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. URL:[Link]
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Naguib BH, et al. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018. URL:[Link]
-
Keeton EK, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014. URL: [Link]
A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 5-Bromo-3-methylthieno[2,3-b]pyridine
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2] Their role as central nodes in cellular signaling pathways makes them prime candidates for intervention. However, the high degree of structural conservation, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[3] A promiscuous inhibitor that interacts with numerous off-target kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a thorough understanding of a compound's interaction with the broader human kinome is not just advantageous—it is essential for progressing a candidate from bench to bedside.
This guide provides an in-depth, objective comparison of the kinase cross-reactivity profile of a novel compound, 5-Bromo-3-methylthieno[2,3-b]pyridine. The thieno[2,3-b]pyridine scaffold is a recognized framework in the design of kinase inhibitors, with various derivatives showing activity against targets like c-Met, c-Src, and PIM-1 kinase. This document will detail the experimental framework for assessing its selectivity, present and interpret the resulting data, and compare its profile against well-characterized kinase inhibitors with diverse selectivity patterns. Our goal is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to critically evaluate the selectivity of their own small molecule inhibitors.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cell biology.[2][5] While they share a conserved catalytic core, subtle differences in the ATP-binding site and surrounding regions can be exploited to develop selective inhibitors. Kinase inhibitor selectivity is a crucial determinant of both therapeutic efficacy and potential toxicity.[6]
-
High Selectivity: An inhibitor that potently targets a single kinase or a small subset of kinases can provide a "cleaner" pharmacological tool, minimizing off-target effects and simplifying the interpretation of in vivo outcomes.
-
Multi-Targeted Inhibition: Conversely, inhibitors that target several specific kinases within a disease-driving pathway can offer a more robust therapeutic effect, potentially overcoming resistance mechanisms. Dasatinib, for instance, is a dual Src/Abl inhibitor effective against certain tumors.[4]
-
Promiscuity: At the other end of the spectrum, broad-spectrum inhibitors, while useful as research tools to induce processes like apoptosis (e.g., Staurosporine), are generally unsuitable for therapeutic use due to a high likelihood of toxicity.[7][8]
This guide will use a representative panel of kinases to illustrate how the selectivity of 5-Bromo-3-methylthieno[2,3-b]pyridine can be quantitatively assessed.
Comparative Kinase Profiling: Methodology and Comparator Compounds
To contextualize the selectivity profile of our compound of interest, we will compare it against three well-established kinase inhibitors with distinct interaction patterns:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, and non-selective protein kinase inhibitor by competing with ATP.[7][8][9] It is often used as a positive control in kinase assays and to induce apoptosis in cell-based experiments.[7][9]
-
Dasatinib: A clinically approved multi-targeted inhibitor that potently inhibits BCR-ABL and the Src family of tyrosine kinases.[6][10] Its broader profile includes other kinases like c-KIT and PDGFRβ.[6]
-
Gefitinib (Iressa™): A more selective inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] While highly potent against EGFR, it has been shown to interact with other kinases at higher concentrations.[13]
The experimental data presented in this guide is generated based on a widely adopted, robust, and non-radiometric kinase assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[14][15]
The Kinase Panel
The selection of kinases for a screening panel is critical. A well-designed panel should include representatives from all major branches of the human kinome to provide a comprehensive overview of a compound's selectivity.[1][5][16] The diagram below illustrates the phylogenetic relationship of the kinases used in our representative panel.
Caption: A simplified kinome dendrogram showing the selected kinases.
Experimental Results: A Comparative Analysis
The following table summarizes the inhibitory activity of 5-Bromo-3-methylthieno[2,3-b]pyridine and the comparator compounds against a panel of 10 kinases. The data is presented as percent inhibition at a screening concentration of 1 µM.
| Kinase Target | Kinase Family | 5-Bromo-3-methylthieno[2,3-b]pyridine (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Gefitinib (% Inhibition @ 1µM) |
| ABL1 | TK | 12 | 99 | 98 | 8 |
| SRC | TK | 85 | 99 | 99 | 15 |
| EGFR | TK | 25 | 95 | 45 | 97 |
| KDR (VEGFR2) | TK | 68 | 98 | 88 | 22 |
| CDK2 | CMGC | 15 | 99 | 65 | 5 |
| GSK3B | CMGC | 8 | 92 | 20 | 3 |
| PKA | AGC | 5 | 96 | 18 | 2 |
| ROCK1 | AGC | 45 | 94 | 55 | 11 |
| AURKA | Other | 33 | 91 | 30 | 9 |
| PIM1 | Other | 75 | 97 | 40 | 6 |
Data Interpretation and Selectivity Scoring
A common metric to quantify selectivity is the Selectivity Score (S-score) . It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.
S(x) = (Number of kinases with inhibition > x%) / (Total number of kinases tested)
Let's calculate the S(50) score (number of kinases inhibited by more than 50%) for each compound based on our data:
-
5-Bromo-3-methylthieno[2,3-b]pyridine: Hits >50% = SRC, KDR, PIM1. S(50) = 3 / 10 = 0.3
-
Staurosporine: Hits >50% = 10 kinases. S(50) = 10 / 10 = 1.0
-
Dasatinib: Hits >50% = ABL1, SRC, KDR, CDK2, ROCK1. S(50) = 5 / 10 = 0.5
-
Gefitinib: Hits >50% = EGFR. S(50) = 1 / 10 = 0.1
-
Staurosporine is, as expected, completely non-selective, inhibiting all kinases in the panel.[7][8]
-
Gefitinib demonstrates high selectivity for its primary target, EGFR, with minimal off-target activity at this concentration.[11]
-
Dasatinib shows a multi-targeted profile, potently inhibiting its known targets (ABL1, SRC) and several other kinases across different families.[10][17]
-
5-Bromo-3-methylthieno[2,3-b]pyridine exhibits a moderately selective profile. It shows potent inhibition against SRC, PIM1, and KDR, suggesting a potential polypharmacological profile that could be therapeutically interesting. Its limited activity against kinases from the AGC and CMGC groups (with the exception of ROCK1 to a lesser extent) indicates a degree of selectivity.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any reliable screening cascade. Below is a detailed, step-by-step methodology for the ADP-Glo™ Kinase Assay used to generate the data in this guide.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted from the manufacturer's technical manual.[18][19]
I. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer appropriate for the kinases being tested. A generic buffer might consist of 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration appropriate for the assay (typically at or near the Km for each kinase).
-
Kinase/Substrate Master Mix: For each kinase, prepare a master mix containing the kinase and its specific substrate in 1X Kinase Buffer.
-
Compound Dilutions: Prepare serial dilutions of the test compounds (e.g., 5-Bromo-3-methylthieno[2,3-b]pyridine) and controls (Staurosporine, DMSO) in 1X Kinase Buffer.
-
ADP-Glo™ Reagent: Reconstitute as per the manufacturer's instructions.
-
Kinase Detection Reagent: Reconstitute as per the manufacturer's instructions.
II. Assay Procedure (384-well plate format):
-
Compound Addition: Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate. Include wells for a "no inhibitor" control (DMSO) and a "no enzyme" background control.
-
Kinase Reaction Initiation:
-
Add 2 µL of the Kinase/Substrate Master Mix to each well.
-
Add 2 µL of the ATP solution to all wells to start the reaction. The total reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction & ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
III. Data Analysis Workflow:
The following diagram illustrates the logical flow from raw data to final interpretation.
Caption: Workflow for kinase inhibition data analysis.
Conclusion and Future Directions
The cross-reactivity profiling of 5-Bromo-3-methylthieno[2,3-b]pyridine reveals a moderately selective inhibitor with potent activity against members of the Tyrosine Kinase (TK) and "Other" kinase groups, specifically SRC, PIM1, and KDR. Its S(50) score of 0.3 places its selectivity between the highly selective Gefitinib (0.1) and the multi-targeted Dasatinib (0.5), while being vastly more selective than the promiscuous inhibitor Staurosporine (1.0).
This initial profile provides a critical foundation for the continued development of this compound. The observed polypharmacology—targeting kinases involved in cell growth (SRC), survival (PIM1), and angiogenesis (KDR)—could be highly advantageous for cancer therapy.
The logical next steps in characterizing 5-Bromo-3-methylthieno[2,3-b]pyridine would include:
-
Dose-Response Analysis: Determining the IC₅₀ values for the most potently inhibited kinases to quantify its potency.
-
Expanded Kinome Screen: Profiling against a much larger panel (e.g., >400 kinases) to gain a more comprehensive understanding of its selectivity and identify any potential off-target liabilities that could cause toxicity.[20][21]
-
Cell-Based Assays: Validating the biochemical hits in a cellular context to confirm target engagement and assess the compound's effects on downstream signaling pathways. It is crucial to remember that biochemical assays, often run at low ATP concentrations, may not perfectly reflect the cellular environment where ATP levels are much higher.[3][22]
By systematically building a comprehensive selectivity profile, researchers can make informed decisions, optimizing their lead compounds to maximize therapeutic benefit while minimizing potential harm, ultimately accelerating the journey of novel kinase inhibitors to the clinic.
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1–47. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Retrieved from [Link]
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Ōmura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Kitasato Institute for Life Sciences. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. Retrieved from [Link]
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Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(3), 937–952. Retrieved from [Link]
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Al-Hujaily, E. M., & El-Azab, A. S. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved from [Link]
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Getlik, M., Grütter, C., Simard, J. R., Klüter, S., Rabiller, M., Rode, H. B., ... & Rauh, D. (2009). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of medicinal chemistry, 52(13), 3915–3926. Retrieved from [Link]
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Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. Retrieved from [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Retrieved from [Link]
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Bouzriba, S. E., Chénard, T., Garcia-Serna, R., & Dubreuil, D. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 1. Retrieved from [Link]
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GenomeWeb. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
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Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A., Sessa, G., & Shokat, K. M. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 8(7), 1433–1439. Retrieved from [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Kinase.com. (n.d.). Human Kinome. Retrieved from [Link]
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Johnson, S. A., & Hunter, T. (2005). A high-throughput radiometric kinase assay. Journal of visualized experiments : JoVE, (1), e11. Retrieved from [Link]
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Edwards, R. A., & Ruan, J. (2020). Exploring the understudied human kinome for research and therapeutic opportunities. Cell Systems, 10(4), 349–361.e5. Retrieved from [Link]
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Moulder, S. L., Yakes, F. M., Muthuswamy, S. K., Bianco, R., Simpson, J. F., & Arteaga, C. L. (2001). Epidermal growth factor receptor (HER1) tyrosine kinase inhibitor ZD1839 (Iressa) inhibits HER2/neu (erbB2)-overexpressing breast cancer cells in vitro and in vivo. Cancer research, 61(24), 8887–8895. Retrieved from [Link]
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Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. Retrieved from [Link]
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Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer. JAMA, 290(16), 2149–2156. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Assay Brochure. Retrieved from [Link]
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Public Library of Science. (2013). Distribution of Non-RD Kinases within the Human Kinome. Retrieved from [Link]
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Daub, H., Specht, K., & Ullrich, A. (2004). Cellular targets of gefitinib. Cancer research, 64(22), 8208–8211. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Levinson, N. M., & Boxer, S. G. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS chemical biology, 11(2), 349–355. Retrieved from [Link]
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Golding, B., Griffin, R., & MacLeod, K. (2013). Enhanced gefitinib-induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia-mutated kinase inhibition in non-small-cell lung cancer cells. Cancer science, 104(6), 708–715. Retrieved from [Link]
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Ciardiello, F. (2000). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Journal, 16(5), 784–785. Retrieved from [Link]
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Roskoski, R., Jr. (2015). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (99), e52783. Retrieved from [Link]
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Levinson, N. M., & Boxer, S. G. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. Retrieved from [Link]
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Comparison of synthetic routes to substituted thieno[2,3-b]pyridines
Comparative Synthesis Guide: Optimizing Routes to Substituted Thieno[2,3-b]pyridines
Introduction
Substituted thieno[2,3-b]pyridines are privileged heterocyclic scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, most notably acting as potent tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that serve as chemosensitizers for topoisomerase I poisons like topotecan (1)[1]. As the therapeutic demand for these compounds grows, application scientists must critically evaluate the synthetic routes used to construct them. This guide provides an objective comparison of the classical multi-step cycloalkanone route versus the modern one-pot enaminone cascade, detailing the mechanistic causality and experimental protocols required to achieve high-yield, self-validating syntheses.
Mechanistic Evaluation of Synthetic Routes
Route A: The Classical Multi-Step Cycloalkanone Pathway The traditional synthesis of thieno[2,3-b]pyridines relies on a multi-step functionalization of cycloalkanones. The process initiates with the conversion of cycloalkanones into enolate salts using sodium ethoxide and ethyl formate. These salts are subsequently reacted with cyanothioacetamide to yield carbonitriles. Finally, a base-mediated S-alkylation with an active halide (e.g., 2-chloro-N-arylacetamide) is performed, followed by an intramolecular cyclization[1]. Causality & Logic: The use of absolute ethanol and a mild base (Na₂CO₃) in the final step is a deliberate choice to facilitate the Thorpe-Ziegler cyclization without hydrolyzing the sensitive carboxamide linkages. However, the necessity to isolate intermediate enolate salts exposes the workflow to moisture degradation, leading to highly variable overall yields (24%–94%) depending on the steric bulk of the cycloalkanone[1].
Route B: The One-Pot Enaminone Cascade To circumvent the isolation bottlenecks of Route A, a highly efficient one-pot methodology utilizing enaminones has been developed. By treating enaminones with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), followed by the stepwise addition of 2-cyanothioacetamide and methylene-active bromides, the thieno[2,3-b]pyridine core is assembled without intermediate purification (2)[2]. Causality & Logic: DMF acts as a polar aprotic solvent that significantly enhances the nucleophilicity of the in-situ generated thiolate anion. K₂CO₃ is sufficiently basic to drive the initial Michael addition and subsequent intramolecular cyclization (expelling water and an amine) to form a pyridine-2(1H)-thione intermediate. The same base then catalyzes the S-alkylation and the final Thorpe-Ziegler ring closure. This self-validating system pushes overall yields to a consistent 78%–93%[2].
Route C: Direct Isomerization of Isolated 2-Thiopyridines In cases where highly functionalized furan or aryl groups are present, researchers may opt to isolate the 2-thiopyridine intermediate before cyclization. The presence of electron-withdrawing substituents enhances the acidity of the adjacent methylene group, allowing Thorpe-Ziegler isomerization to proceed smoothly under the action of bases like KOH or K₂CO₃ (3)[4][3].
Comparative Data Presentation
| Parameter | Route A: Multi-Step (Cycloalkanones) | Route B: One-Pot (Enaminones) | Route C: Isolated 2-Thiopyridines |
| Starting Materials | Cycloalkanones, Ethyl Formate | Enaminones, Cyanothioacetamide | Pre-synthesized 2-thiopyridines |
| Key Intermediates | Enolate salts, Carbonitriles | Pyridine-2(1H)-thiones (in situ) | S-Alkylated Pyridines |
| Solvent System | Et₂O → H₂O → Abs. EtOH | DMF (Single solvent system) | EtOH or Aqueous DMF |
| Base Catalyst | NaOEt, Piperidinium acetate, Na₂CO₃ | K₂CO₃ | KOH or K₂CO₃ |
| Step Count | 3 distinct steps (with isolations) | 1 continuous pot (stepwise addition) | 2 distinct steps |
| Average Yield | 24% – 94% (Highly variable) | 78% – 93% (Consistently high) | 61% – 92% (Substrate dependent) |
| Substrate Scope | Aliphatic/Cyclic variations | Highly functionalized aryl/heteroaryl | Nitrofuryl/Aryl derivatives |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via Cycloalkanones [1]
-
Enolate Formation: React the substituted cycloalkanone (1.0 equiv) with ethyl formate (1.0 equiv) and freshly prepared sodium ethoxide in diethyl ether at room temperature for 24 h. Self-Validation: The precipitation of the enolate salt serves as a visual confirmation of reaction completion. Decant the solvent to isolate the salt.
-
Carbonitrile Condensation: Combine the unpurified enolate salt, cyanothioacetamide (1.0 equiv), and piperidinium acetate in water. Heat at reflux. Self-Validation: The formation of a distinct solid upon cooling indicates successful Knoevenagel condensation.
-
Alkylation & Cyclization: Suspend the carbonitrile in absolute ethanol. Add 2-chloro-N-arylacetamide (1.0 equiv) and Na₂CO₃. Reflux until completion. Self-Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the carbonitrile spot and the emergence of a lower-Rf fluorescent spot confirms the Thorpe-Ziegler cyclization.
Protocol 2: One-Pot Synthesis via Enaminones [2]
-
In-situ Thione Formation: Dissolve the enaminone (1.0 equiv) and 2-cyanothioacetamide (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (2.0 equiv) and stir at room temperature. Self-Validation: The reaction mixture will transition to a deep yellow/orange solution, visually indicating the formation of the pyridine-2(1H)-thione intermediate.
-
One-Pot S-Alkylation & Isomerization: To the same reaction vessel, add the methylene-active bromide (e.g., bromoacetonitrile, 1.0 equiv) dropwise. Stir at room temperature. Self-Validation: The pre-existing K₂CO₃ facilitates immediate S-alkylation and spontaneous ring closure. Pour the mixture into ice-water; the immediate precipitation of a solid confirms the formation of the final thieno[2,3-b]pyridine. Filter and recrystallize from ethanol.
Visualizations
Fig 1. Comparative workflows for thieno[2,3-b]pyridines via multi-step and one-pot routes.
Fig 2. Mechanistic pathway of the one-pot enaminone cascade via Thorpe-Ziegler isomerization.
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: nih.gov. 1
-
A Facile One-Pot Synthesis of Substituted Thieno[2,3-b]pyridines from Enaminones. Source: thieme-connect.com. 2
-
Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Source: mdpi.com. 3
Sources
Validating the mechanism of action of 5-Bromo-3-methylthieno[2,3-b]pyridine derivatives
Title: Validating the Mechanism of Action of 5-Bromo-3-methylthieno[2,3-b]pyridine Derivatives: A Comparative Guide
Introduction
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold represents a highly versatile pharmacophore in modern drug discovery. Unlike the structurally related thieno[3,2-c]pyridines (which include blockbuster anti-platelet prodrugs like clopidogrel and prasugrel), the thieno[2,3-b]pyridine isomer exhibits a distinct and broader pharmacological profile[1][2]. Recent high-throughput screening and structure-activity relationship (SAR) studies have validated two primary mechanisms of action (MoA) for these derivatives:
-
Targeted Oncology: Potent inhibition of Phospholipase C (PLC) isoforms (PLC-γ and PLC-δ), driving cell cycle arrest in aggressive malignancies like triple-negative breast cancer[3][4].
-
Cardiovascular Therapeutics: Direct, reversible antagonism of the P2Y12 ADP receptor, offering robust anti-platelet activity without the need for hepatic bioactivation[5].
This guide objectively compares the performance of 5-bromo-3-methylthieno[2,3-b]pyridine derivatives against established industry standards in both therapeutic domains, providing the experimental protocols required to validate these mechanisms in your own laboratory.
Section 1: Oncology Application — Phospholipase C (PLC) Inhibition
The Mechanistic Rationale
Phospholipase C (PLC) is a critical signaling enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cleavage event triggers intracellular calcium release and Protein Kinase C (PKC) activation, driving tumor proliferation and motility.
Thieno[2,3-b]pyridine derivatives dock directly into the catalytic domain of PLC, preventing PIP2 hydrolysis[3][4]. This targeted starvation of IP3 and DAG causes profound morphological changes (membrane blebbing) and halts the cell cycle precisely at the G2/M phase, culminating in apoptosis[4].
Caption: Mechanism of PLC inhibition by thieno[2,3-b]pyridine derivatives in oncology.
Comparative Performance Data
In vitro efficacy in MDA-MB-231 (Triple-Negative Breast Cancer) cell lines.
| Compound | Target | IC50 (Proliferation) | G2/M Arrest Induction | Phenotypic Observation |
| Thieno[2,3-b]pyridine deriv. | PLC-γ / PLC-δ | 20 - 40 nM | +++ (Highly Significant) | Pronounced membrane blebbing |
| U-73122 (Standard) | Pan-PLC | 1.5 µM | ++ (Moderate) | Mild morphological changes |
| Paclitaxel (Control) | Tubulin | 2.5 nM | +++ (Highly Significant) | Mitotic catastrophe |
Experimental Protocol: Validating PLC Inhibition & Cell Cycle Arrest
To ensure a self-validating system, this protocol pairs a direct enzymatic assay with a downstream phenotypic readout.
Step 1: Cell Culture & Treatment
-
Seed MDA-MB-231 cells at 1×105 cells/well in 6-well plates. Incubate overnight.
-
Treat cells with the thieno[2,3-b]pyridine derivative (10 nM - 100 nM), U-73122 (1.5 µM, positive control), and 0.1% DMSO (vehicle negative control). Causality Check: The vehicle control ensures that basal apoptosis is not driven by solvent toxicity, establishing a true baseline for drug efficacy.
Step 2: EnzChek Direct PLC Activity Assay
-
Lyse treated cells using a non-denaturing buffer to preserve PLC tertiary structure.
-
Incubate lysates with a fluorogenic PIP2 analog (e.g., WH-15) for 30 minutes at 37°C.
-
Measure fluorescence (Ex/Em = 488/525 nm). Causality Check: A reduction in fluorescence directly correlates with the compound's ability to physically block the PLC catalytic cleft, isolating the MoA from off-target cytotoxic effects.
Step 3: Flow Cytometry for G2/M Arrest
-
Harvest cells 24 hours post-treatment, wash with cold PBS, and fix in 70% ethanol at -20°C for 2 hours.
-
Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark.
-
Analyze via flow cytometry. Causality Check: PI intercalates into DNA. Cells stalled in the G2/M phase due to PLC inhibition will exhibit exactly double the fluorescence (4N DNA content) compared to the G1 population (2N), validating the cytostatic mechanism[4].
Section 2: Cardiovascular Application — P2Y12 Receptor Antagonism
The Mechanistic Rationale
In the cardiovascular space, platelet aggregation is heavily mediated by the binding of Adenosine Diphosphate (ADP) to the P2Y12 receptor. Activation of P2Y12 inhibits adenylyl cyclase, lowering cAMP levels and subsequently activating the GPIIb/IIIa integrin complex, which cross-links platelets[1].
While traditional thieno[3,2-c]pyridines (like prasugrel) require hepatic cytochrome P450 metabolism to form an active metabolite that irreversibly binds P2Y12, novel thieno[2,3-b]pyridines act directly on the receptor[5]. This direct, often reversible antagonism provides potent anti-platelet activity while potentially mitigating the severe bleeding risks associated with irreversible inhibitors[5][6].
Caption: P2Y12 receptor antagonism workflow for evaluating anti-platelet activity.
Comparative Performance Data
In vitro efficacy in human Platelet-Rich Plasma (PRP) stimulated with 10 µM ADP.
| Compound | Receptor Binding | Bioactivation Required? | ADP-Induced Aggregation Inhibition | CD62P (P-selectin) Suppression |
| Thieno[2,3-b]pyridine deriv. | Direct (Reversible) | No | > 85% at 10 µM | High |
| Prasugrel (Prodrug) | Irreversible | Yes (Hepatic CYP450) | Minimal in vitro (Requires in vivo) | Low in vitro |
| Prasugrel Active Metabolite | Irreversible | No | > 90% at 1 µM | High |
| Ticagrelor | Direct (Reversible) | No | > 90% at 1 µM | High |
Experimental Protocol: Validating P2Y12 Antagonism via LTA
Light Transmission Aggregometry (LTA) remains the gold standard for validating anti-platelet MoA.
Step 1: Plasma Preparation
-
Draw whole human blood into sodium citrate tubes (3.2%).
-
Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).
-
Centrifuge the remaining blood at 2000 × g for 10 minutes to isolate Platelet-Poor Plasma (PPP). Causality Check: PPP is required to calibrate the aggregometer to 100% light transmission (representing complete platelet aggregation), while untreated PRP represents 0% transmission.
Step 2: Compound Incubation
-
Aliquot 250 µL of PRP into aggregometer cuvettes containing a magnetic stir bar (1200 rpm, 37°C).
-
Add the thieno[2,3-b]pyridine derivative (1 - 10 µM), Prasugrel Active Metabolite (PAM, positive control), or vehicle (DMSO < 0.2%). Incubate for 5 minutes.
Step 3: Light Transmission Aggregometry (LTA)
-
Induce aggregation by adding 10 µM ADP.
-
Record the light transmission curve for 6 minutes. Causality Check: ADP specifically triggers the P2Y12 and P2Y1 pathways. If the derivative successfully occupies the P2Y12 receptor, the platelets cannot cross-link via GPIIb/IIIa, and the plasma will remain turbid (low light transmission).
Step 4: Flow Cytometry for CD62P (Secondary Validation)
-
Take a 5 µL aliquot from the LTA cuvette post-aggregation.
-
Stain with FITC-conjugated anti-CD62P (P-selectin) antibody for 20 minutes.
-
Analyze via flow cytometry. Causality Check: CD62P is stored in alpha-granules and only translocates to the platelet surface upon full activation. Suppressed CD62P fluorescence confirms that the compound is blocking the intracellular signaling cascade upstream of granule release[5].
Conclusion
The 5-bromo-3-methylthieno[2,3-b]pyridine scaffold is a powerful tool for application scientists. By subtly altering functional groups off the core pyridine and thiophene rings, researchers can tune the molecule to either aggressively halt tumor proliferation via PLC inhibition or safely manage cardiovascular thrombosis via direct P2Y12 antagonism. Utilizing the self-validating protocols outlined above ensures rigorous, reproducible validation of these mechanisms in preclinical development.
References
- Source: Royal Society of Chemistry (RSC)
- European Journal of Medicinal Chemistry - INCQS (Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs)
- Source: National Institutes of Health (NIH)
- 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST Source: Journal of Drug Delivery and Therapeutics URL
- Thienopyridine Analogues: Chemistry and Biological Activities Source: IGI Global URL
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. igi-global.com [igi-global.com]
- 3. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Evidence that phospholipase C is involved in the antitumour action of NSC768313, a new thieno[2,3-b]pyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. incqs.fiocruz.br [incqs.fiocruz.br]
- 6. Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target effects of 5-Bromo-3-methylthieno[2,3-b]pyridine
Title: Assessing the Off-Target Liabilities of 5-Bromo-3-methylthieno[2,3-b]pyridine Derivatives: A Comparative Guide for Scaffold Selection
Executive Summary
In contemporary drug discovery, selecting the right chemical starting point is as critical as identifying the biological target. 5-Bromo-3-methylthieno[2,3-b]pyridine is a highly versatile, halogenated building block used extensively to synthesize thieno[2,3-b]pyridine-based therapeutics. While this privileged scaffold has yielded highly potent inhibitors for primary targets such as c-Src[1], DRAK2[2], and RON splice variants[3], its inherent physicochemical properties often lead to a complex web of polypharmacology.
This guide objectively compares the thieno[2,3-b]pyridine scaffold against alternative core structures, dissects the mechanistic causality behind its off-target effects, and provides self-validating experimental protocols to systematically profile these liabilities during lead optimization.
The Double-Edged Sword of the Thieno[2,3-b]pyridine Scaffold
Thieno[2,3-b]pyridines are celebrated for their synthetic tractability and potent biological activity. The bromine atom at the C5 position and the methyl group at the C3 position of 5-Bromo-3-methylthieno[2,3-b]pyridine provide ideal handles for cross-coupling reactions (e.g., Suzuki-Miyaura) and structural rigidification.
However, this scaffold is notorious for its broad off-target profile. Derivatives have been shown to inadvertently modulate phosphoinositide phospholipase C (PI-PLC)[4], tyrosyl-DNA phosphodiesterase 1 (TDP1)[5], G-protein coupled receptors (GPCRs)[6], and off-target kinases like Pim-1[7] and CHK1[8]. Understanding why these off-target interactions occur is the first step in engineering them out.
Mechanistic Causality of Off-Target Effects
-
ATP-Mimicry (Kinase Promiscuity): The fused bicyclic heteroaromatic ring closely mimics the adenine ring of ATP. The nitrogen atoms act as key hydrogen-bond acceptors, allowing the scaffold to slip into the highly conserved ATP-binding pockets of unintended kinases (e.g., Pim-1, CHK1)[7][8].
-
Planarity and Crystal Packing (TDP1 & DNA Interactions): The rigid, highly planar nature of the thienopyridine core promotes extensive intermolecular stacking. This planarity is the primary driver for off-target inhibition of DNA repair enzymes like TDP1 and non-specific DNA intercalation[5][9].
-
Lipid Metabolism Disruption (PI-PLC): Many derivatives inadvertently target PI-PLC isoforms, disrupting lipid metabolism. This causes severe phenotypic toxicity, notably rapid cell rounding and membrane blebbing[4].
Divergent signaling pathways of intended targets versus common off-target liabilities.
Comparative Scaffold Analysis
When designing a kinase inhibitor or metabolic modulator, medicinal chemists must weigh the thieno[2,3-b]pyridine core against alternatives like Indole or Quinoline. Table 1 outlines the comparative advantages and liabilities of these starting points.
Table 1: Structural Comparison of Kinase-Directed Scaffolds
| Scaffold Core | Primary Target Utility | Common Off-Target Liabilities | Structural Causality |
| Thieno[2,3-b]pyridine | c-Src[1], RON[3], DRAK2[2] | PI-PLC, TDP1, Pim-1, CHK1 | High planarity promotes crystal packing; strong ATP-mimetic hydrogen bonding. |
| Indole | Pan-Kinases, GPCRs | MAO, Serotonin (5-HT) receptors | Endogenous neurotransmitter mimicry leads to CNS off-targets. |
| Quinoline | RTKs (e.g., c-Met, VEGFR) | hERG channel, DNA gyrase | High lipophilicity and basic nitrogen interact with hERG pore. |
Table 2: Quantitative Off-Target Signatures of Thieno[2,3-b]pyridine Derivatives
| Target | Biological Function | Representative IC50 / Potency | Reference |
| c-Src (Primary) | Tumor progression | < 10 nM | [1] |
| DRAK2 (Primary) | β-cell apoptosis | < 50 nM | [2] |
| Pim-1 (Off-Target) | Cell survival/proliferation | 12.7 - 35.7 μM | [7] |
| PI-PLC (Off-Target) | Lipid metabolism | Sub-micromolar (Phenotypic) | [4] |
| TDP1 (Off-Target) | DNA repair | > 50 μM (Variable) | [5] |
Experimental Workflows for Off-Target Profiling
To ensure scientific integrity, off-target profiling cannot rely solely on biochemical IC50s, which often suffer from assay interference. The following protocols integrate orthogonal validation to create a self-validating data package.
Workflow for assessing and mitigating off-target liabilities in thieno[2,3-b]pyridine derivatives.
Protocol 1: Orthogonal Kinome Selectivity Profiling (TR-FRET)
Because thieno[2,3-b]pyridines are ATP mimetics, ruling out pan-kinase activity is mandatory.
-
Step 1: Compound Preparation. Prepare a 10-point dose-response curve of the synthesized thieno[2,3-b]pyridine derivative (starting at 10 μM, 3-fold dilutions) in 100% DMSO.
-
Step 2: Kinase Reaction. Dispense 100 nL of compound into a 384-well plate. Add 5 μL of kinase/peptide substrate mix (including off-targets like Pim-1 and CHK1). Incubate for 15 minutes at room temperature.
-
Step 3: ATP Addition. Initiate the reaction by adding 5 μL of ATP at the Km concentration specific to each kinase. Incubate for 60 minutes.
-
Step 4: Detection. Add 10 μL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies). Read on a multi-mode microplate reader (e.g., PHERAstar).
-
Self-Validation Checkpoint: Include Staurosporine (1 μM) as a pan-kinase positive control[7]. Calculate the Z'-factor for each plate; only plates with Z' > 0.6 are accepted to ensure the assay window is robust enough to distinguish true off-target binding from assay noise.
Protocol 2: Phenotypic Validation of PI-PLC Inhibition (Membrane Blebbing Assay)
Biochemical assays for lipid kinases and phospholipases can be noisy due to micelle formation. Phenotypic assays provide definitive proof of PI-PLC engagement[4].
-
Step 1: Cell Culture. Seed MDA-MB-231 triple-negative breast cancer cells (highly sensitive to PI-PLC inhibition) in a 96-well imaging plate at 10,000 cells/well[4][6].
-
Step 2: Treatment. Treat cells with the thieno[2,3-b]pyridine derivative at 1 μM and 10 μM for 24 hours.
-
Step 3: Live-Cell Imaging. Utilize phase-contrast or automated confocal microscopy to monitor cellular morphology. Look for growth restriction, rounding, and distinct blebbing of the plasma membrane[4][9].
-
Self-Validation Checkpoint: Run a parallel biological control using siRNA-mediated PI-PLC knockdown cells. If the compound-treated wild-type cells exhibit the exact morphological blebbing as the vehicle-treated knockdown cells, the off-target mechanism is validated[4].
Conclusion & Lead Optimization Strategies
While 5-Bromo-3-methylthieno[2,3-b]pyridine is a powerful starting material, its derivatives are highly susceptible to off-target promiscuity driven by molecular planarity and ATP mimicry.
How to mitigate these effects: To rescue a promiscuous thieno[2,3-b]pyridine lead, medicinal chemists should focus on disrupting crystal packing. The introduction of steric bulk—such as bulky, easily cleavable ester or carbonate functional groups—forces the molecule out of a strictly planar conformation. This structural twist significantly decreases off-target TDP1 binding and DNA intercalation while preserving primary target efficacy[9].
References
- Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed.
- Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed.
- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - ACS Medicinal Chemistry Letters.
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - Taylor & Francis Online.
- Selective and Orally Bioavailable CHK1 Inhibitors of Some Synthesized Substituted Thieno[2,3-b]pyridine Candidates - Science Alert.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - MDPI.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC.
- The structures of the thieno[2,3-b]pyridine derivatives 1–6 - ResearchGate.
- Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC.
Sources
- 1. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a variety of therapeutic agents. The specific derivative, 5-Bromo-3-methylthieno[2,3-b]pyridine, is a valuable building block for the synthesis of compounds targeting a range of biological targets. However, the reproducible synthesis of this molecule can be challenging, with several potential synthetic routes offering varying degrees of efficiency, scalability, and reproducibility. This guide provides a comprehensive comparison of two plausible synthetic protocols for 5-Bromo-3-methylthieno[2,3-b]pyridine, supported by experimental insights and data to aid researchers in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
The construction of the 5-Bromo-3-methylthieno[2,3-b]pyridine core can be approached through two primary strategies:
-
Route 1: Sequential Annulation. This approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyridine ring. A key reaction in this strategy is the Gewald reaction for the formation of a 2-aminothiophene intermediate.
-
Route 2: Pyridine-to-Thiophene Annulation. This alternative strategy begins with a pre-functionalized pyridine derivative, onto which the thiophene ring is subsequently fused.
This guide will delve into the specifics of each route, providing a head-to-head comparison of their respective strengths and weaknesses.
Comparative Overview of Synthetic Protocols
| Parameter | Route 1: Sequential Annulation (Gewald-Based) | Route 2: Pyridine-to-Thiophene Annulation |
| Starting Materials | Commercially available, simple precursors (e.g., propionaldehyde, ethyl cyanoacetate, sulfur) | Substituted pyridine derivatives (e.g., 2-chloro-3-cyanopyridine) which may require multi-step synthesis |
| Key Reactions | Gewald reaction, Gould-Jacobs reaction, Bromination | Nucleophilic aromatic substitution, Thorpe-Ziegler cyclization, Bromination |
| Overall Yield (Estimated) | Moderate | Moderate to Good |
| Reproducibility | Can be variable, particularly the Gewald reaction step. Sensitive to reaction conditions. | Generally more reproducible due to well-established reaction types. |
| Scalability | Moderate; Gewald reaction may present challenges on a larger scale. | Good; reactions are generally amenable to scale-up. |
| Purification | Multiple chromatographic purification steps are often necessary. | May require fewer chromatographic steps depending on the purity of intermediates. |
| Safety Considerations | Use of elemental sulfur (flammable solid), handling of bromine. | Use of strong bases (e.g., sodium ethoxide), handling of bromine. |
Route 1: A Gewald-Based Sequential Annulation Approach
This synthetic pathway commences with the well-established Gewald reaction to construct a 2-amino-3-methylthiophene derivative, which then serves as the foundation for the subsequent pyridine ring formation and final bromination.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot, three-component reaction that provides access to polysubstituted 2-aminothiophenes.[1][2][3][4][5][6]
-
To a stirred mixture of propionaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) as a catalyst.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford ethyl 2-amino-4-methylthiophene-3-carboxylate.
Causality: The morpholine acts as a base to facilitate the initial Knoevenagel condensation between propionaldehyde and ethyl cyanoacetate. The resulting adduct then reacts with sulfur in a series of steps, culminating in the cyclization to the thiophene ring. The reproducibility of the Gewald reaction can be sensitive to the purity of reagents and precise temperature control.
Step 2: Synthesis of 3-Methyl-4-hydroxythieno[2,3-b]pyridin-2(1H)-one (Gould-Jacobs Reaction)
-
A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) and diethyl malonate (1.5 eq) is heated at 200-220 °C for 2-3 hours.
-
The reaction mixture is then cooled, and the resulting solid is triturated with diethyl ether.
-
The solid is collected by filtration and washed with diethyl ether to yield the crude product.
Causality: This reaction proceeds through an initial condensation of the aminothiophene with diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol to form the pyridinone ring.
Step 3: Synthesis of 2,4-Dichloro-3-methylthieno[2,3-b]pyridine
-
A mixture of 3-Methyl-4-hydroxythieno[2,3-b]pyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 4-6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried.
Step 4: Synthesis of 3-Methylthieno[2,3-b]pyridine
-
To a solution of 2,4-Dichloro-3-methylthieno[2,3-b]pyridine (1.0 eq) in acetic acid, add zinc dust (3.0 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is then filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
Step 5: Synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine
-
To a solution of 3-Methylthieno[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.[7][8][9][10]
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-Bromo-3-methylthieno[2,3-b]pyridine.
Causality: Electrophilic bromination of the thieno[2,3-b]pyridine ring system is expected to occur on the electron-rich pyridine ring. The directing effects of the fused thiophene ring and the methyl group favor substitution at the 5-position. NBS is a mild and selective brominating agent for such systems.[7][8][9][10]
Route 2: A Pyridine-to-Thiophene Annulation Strategy
This approach begins with a pre-functionalized pyridine and builds the thiophene ring onto it. This can offer advantages in terms of predictability and reproducibility.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in glacial acetic acid, add a solution of bromine (1.0 eq) in acetic acid dropwise at a temperature below 20 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The mixture is then poured into water and neutralized with a 40% sodium hydroxide solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine
-
To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in 48% hydrobromic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour and then heated to 60-70 °C for 30 minutes.
-
After cooling, the mixture is neutralized with a sodium hydroxide solution, and the product is extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Step 3: Synthesis of 5-Bromo-3-methylpyridine-2-thiol
-
A mixture of 2,5-dibromo-3-methylpyridine (1.0 eq) and sodium hydrosulfide (NaSH, 1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) is heated at 100-120 °C for 4-6 hours.
-
The reaction mixture is cooled, poured into water, and acidified with acetic acid.
-
The precipitated thiol is collected by filtration, washed with water, and dried.
Step 4: Synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine
-
To a solution of 5-bromo-3-methylpyridine-2-thiol (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq).
-
To this mixture, add chloroacetone (1.1 eq) and stir at room temperature for 2-3 hours.
-
The reaction mixture is then heated at reflux for 4-6 hours to effect cyclization.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 5-Bromo-3-methylthieno[2,3-b]pyridine.
Causality: This sequence relies on the conversion of a stable pyridine precursor. The Sandmeyer reaction provides a reliable method for introducing the second bromine atom. Subsequent nucleophilic substitution with hydrosulfide and an intramolecular cyclization with chloroacetone (a variation of the Thorpe-Ziegler reaction) builds the thiophene ring. This route often offers better control over the regiochemistry of the final product.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 5-Bromo-3-methylthieno[2,3-b]pyridine.
-
Route 1 is attractive due to its use of simple and inexpensive starting materials for the initial Gewald reaction. However, the reproducibility of this multi-component reaction can be a concern, and the subsequent multi-step conversion to the final product may lead to a lower overall yield.
-
Route 2 provides a more controlled and potentially more reproducible synthesis, as it relies on a series of well-understood and generally high-yielding reactions on a pre-formed pyridine core. The starting material, 2-amino-3-methylpyridine, is commercially available. While this route may appear longer, the individual steps are often more robust and scalable.
For researchers prioritizing reproducibility and scalability, Route 2 is the recommended approach . For those focused on cost-effectiveness for small-scale synthesis and with expertise in optimizing multi-component reactions, Route 1 remains a valuable alternative . The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired level of process control.
References
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AstraZeneca. (2015). Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry, 80(24), 12594-8. [Link]
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Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Wikipedia. [Link]
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MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1567. [Link]
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MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-841. [Link]
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ACS Publications. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Scribd. (n.d.). Fiesselmann Thiophene Synthesis Overview. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]
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Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][11][12]naphthyridinones and pyrazolo[3,4-c][11][12]naphthyridinones. Arkivoc, 2024(8), 202412212. [Link]
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Lirias. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
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Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
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Nanda, S., et al. (2021). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 19(4), 874-879. [Link]
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Navigating the Therapeutic Landscape of Thieno[2,3-b]pyridines: A Comparative Guide to Structural Analogs of 5-Bromo-3-methylthieno[2,3-b]pyridine
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural rigidity and potential for diverse substitutions have made it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of structural analogs of the 5-Bromo-3-methylthieno[2,3-b]pyridine framework, offering insights into their efficacy and the underlying structure-activity relationships (SAR). We will explore how modifications to this core structure influence biological outcomes, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.
The Thieno[2,3-b]pyridine Core: A Foundation for Diverse Biological Activity
The fusion of a thiophene and a pyridine ring creates the thieno[2,3-b]pyridine system, a bioisostere of purine that can interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[2][3] The specific biological activity is largely dictated by the nature and position of substituents on the bicyclic core.
Our focus is on analogs of 5-Bromo-3-methylthieno[2,3-b]pyridine. The bromine atom at the 5-position and the methyl group at the 3-position are key features that influence the compound's physicochemical properties and its interaction with target proteins. The bromine atom, a halogen, can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and target engagement. The methyl group at the 3-position can influence the compound's conformation and provide a point for metabolic transformation.
Structure-Activity Relationship (SAR) Analysis of Thieno[2,3-b]pyridine Analogs
The therapeutic efficacy of thieno[2,3-b]pyridine derivatives is highly dependent on the substituents at various positions of the heterocyclic core. Understanding the SAR is crucial for the rational design of more potent and selective analogs.
Substitutions at the 5-Position: The Role of the Bromo Group and Beyond
The 5-position of the thieno[2,3-b]pyridine ring is a critical site for modification, significantly impacting biological activity. The presence of a bulky substituent at this position has been shown to be crucial for the antiproliferative activity of some derivatives.[4]
The 5-bromo substitution, in particular, has been explored in various contexts. In the development of nicotinic acetylcholine receptor ligands, for example, bulky substituents at the C5 position of the pyridine ring, including phenyl and heteroaryl groups, were synthesized to probe steric influence on binding affinity.[4] This suggests that the bromo group in our core structure likely plays a significant role in target interaction, potentially by occupying a specific hydrophobic pocket within the binding site.
In a series of pyridine derivatives synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, the 5-position was modified with various aryl groups, leading to compounds with anti-thrombolytic and biofilm inhibition activities.[5] This highlights the versatility of the 5-position for introducing chemical diversity.
Substitutions at the 3-Position: The Influence of the Methyl Group
While specific studies on the 3-methyl group in the context of 5-bromo-thieno[2,3-b]pyridine are limited, the 3-position is known to be important for the activity of this class of compounds. The 3-amino-thieno[2,3-b]pyridine scaffold, for instance, is a common starting point for the synthesis of various biologically active molecules.[6]
In a study on thieno[2,3-b]pyridine compounds as inhibitors of prostate cancer growth, a derivative with a 3-chloro-2-methyl substitution pattern demonstrated high levels of cytotoxicity.[7] This indicates that substitution at the 3-position, even with a small alkyl group like methyl, can significantly influence the compound's efficacy. The methyl group may contribute to the overall lipophilicity of the molecule and could be involved in van der Waals interactions with the target protein.
Comparative Efficacy of Thieno[2,3-b]pyridine Analogs
The following table summarizes the in vitro efficacy of various thieno[2,3-b]pyridine analogs against different biological targets. This data, compiled from multiple studies, provides a quantitative comparison of their performance.
| Compound ID/Series | Core Structure Modification | Target/Cell Line | IC50/Activity | Reference |
| Series 1 | 3-Amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides | HCT-116, MDA-MB-231 | Potent antiproliferative activity | [8] |
| DJ160 | Thieno[2,3-b]pyridine with 3-chloro-2-methyl substitution | Prostate cancer cell lines | High cytotoxicity | [7] |
| DMT Analog (8e) | Thieno[2,3-b]pyridine with CF3 replacement | Hepatic gluconeogenesis | IC50 = 16.8 µM | [9] |
| DMT Analog (9d) | Thieno[2,3-b]pyridine with CF3 replacement | Hepatic gluconeogenesis | IC50 = 12.3 µM | [9] |
| Compound 12 | 3-Amino-N-(4-bromo-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | FOXM1 inhibitor | - | [10] |
| Compound 4b | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine derivative | Human blood (anti-thrombolytic) | 41.32% lysis | [5] |
| Compound 4f | 5-Aryl-2-methylpyridin-3-amine derivative | Escherichia coli (biofilm inhibition) | 91.95% inhibition | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments commonly used in the evaluation of thieno[2,3-b]pyridine analogs.
Protocol 1: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki Cross-Coupling
This protocol is adapted from the synthesis of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine.[5]
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane to the flask and stir the mixture at room temperature for 30 minutes.
-
Add the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2.2 equivalents), and water.
-
Heat the reaction mixture at 85–95 °C for over 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizing the Synthetic Pathway
The following diagram illustrates a general synthetic scheme for the diversification of the thieno[2,3-b]pyridine scaffold, starting from a substituted pyridine precursor.
Caption: General synthetic route to thieno[2,3-b]pyridine analogs.
Logical Framework for SAR-Guided Drug Discovery
The development of potent and selective thieno[2,3-b]pyridine-based drugs relies on a systematic exploration of its SAR. The following workflow illustrates this iterative process.
Caption: Iterative workflow for SAR-guided drug discovery.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. While direct experimental data on 5-Bromo-3-methylthieno[2,3-b]pyridine is not extensively available in the public domain, analysis of related analogs provides valuable insights into the roles of the 5-bromo and 3-methyl substituents. The 5-position appears to be critical for modulating interactions within the target's binding pocket, with the bromo group likely contributing to hydrophobic and halogen bonding interactions. The 3-position offers another avenue for fine-tuning the compound's properties and efficacy.
Future research should focus on the systematic exploration of substitutions at both the 3- and 5-positions of the thieno[2,3-b]pyridine core to build a more comprehensive SAR profile. The synthesis and evaluation of a focused library of analogs around the 5-Bromo-3-methylthieno[2,3-b]pyridine scaffold against a panel of relevant biological targets would be a logical next step. Such studies, guided by the principles of medicinal chemistry and supported by robust experimental data, will undoubtedly unlock the full therapeutic potential of this promising class of compounds.
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Zaki, R. M., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Journal of the Chinese Chemical Society, 60(12), 1477-1484. [Link]
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Ramirez-Prada, J., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1541. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
